2,5-Dimethylbenzoylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDLANIZRGOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579209 | |
| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53882-93-2 | |
| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dimethylbenzoylacetonitrile: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2,5-Dimethylbenzoylacetonitrile (CAS No. 53882-93-2), a substituted β-ketonitrile of significant interest to the chemical synthesis and pharmaceutical industries. While specific experimental data for this compound is limited, this document synthesizes information from its parent analogue, benzoylacetonitrile, and related structures to present a detailed profile. We will explore its core physicochemical properties, predict its spectroscopic signature, and propose a robust synthetic pathway complete with mechanistic insights. Furthermore, this guide delves into the compound's reactivity, highlighting its utility as a versatile intermediate for constructing complex heterocyclic scaffolds relevant to drug discovery. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research environment.
Introduction: The Versatile α-Cyanoketone Scaffold
The α-cyanoketone moiety is a privileged structural motif in organic synthesis, characterized by the presence of a nitrile group adjacent to a carbonyl. This arrangement imparts unique chemical properties, most notably the high acidity of the α-methylene protons, which renders the carbon a potent nucleophile. This compound belongs to this class, incorporating a 2,5-dimethylphenyl group. This substitution pattern is expected to influence the molecule's steric and electronic properties compared to the well-documented parent compound, benzoylacetonitrile. The strategic placement of the methyl groups can modulate solubility, reactivity, and the potential for downstream molecular interactions, making it a valuable building block for creating novel chemical entities in medicinal chemistry and materials science.
Physicochemical and Structural Properties
The introduction of two methyl groups onto the phenyl ring of benzoylacetonitrile alters its physical properties. The table below summarizes the known properties of this compound and provides estimated values based on its parent structure for comparison.
| Property | This compound | Benzoylacetonitrile (Analogue) | Data Source |
| CAS Number | 53882-93-2 | 614-16-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO | [1][3] |
| Molecular Weight | 173.21 g/mol | 145.16 g/mol | [3] |
| Appearance | Predicted: Off-white to yellow solid | Bright yellow powder/solid | [4][5] |
| Melting Point | Estimated: 75-85 °C | 82-83 °C | [2][4] |
| Boiling Point | Estimated: >160 °C / 10 mmHg | 160 °C / 10 mmHg | [2][4] |
| Solubility | Predicted: Soluble in DMSO, Chloroform; Slightly soluble in Methanol; Insoluble in water | Slightly soluble in water; Soluble in Chloroform, DMSO, Methanol | [4][5] |
| pKa (α-protons) | Estimated: 8.0 - 8.5 | ~7.78 | [4][5] |
*Values are estimated based on the structural similarity to benzoylacetonitrile. The methyl groups are expected to slightly increase lipophilicity and may have minor effects on melting/boiling points and pKa.
Structural Causality:
-
Electronic Effects: The two methyl groups on the aromatic ring are weakly electron-donating through hyperconjugation and induction. This slightly increases electron density on the ring but has a minimal transmitted effect on the acidity of the α-methylene protons.
-
Steric Hindrance: The methyl group at the 2-position (ortho to the benzoyl group) introduces steric bulk. This can hinder the rotation of the phenyl ring and may influence the approach of reagents to the carbonyl carbon, potentially altering reaction kinetics compared to the unsubstituted analogue.
Predicted Spectroscopic Profile
A definitive spectroscopic analysis is crucial for compound verification. Based on the structure of this compound, the following spectral characteristics are predicted:
-
¹H NMR:
-
Aromatic Protons (3H): Complex multiplet signals expected in the δ 7.2-7.8 ppm range.
-
Methylene Protons (-CH₂-CN, 2H): A singlet expected around δ 4.0-4.5 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent carbonyl and nitrile groups.
-
Methyl Protons (2 x -CH₃, 6H): Two distinct singlets expected around δ 2.3-2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal expected in the δ 190-195 ppm region.
-
Nitrile Carbon (-C≡N): A signal expected around δ 115-120 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-140 ppm.
-
Methylene Carbon (-CH₂-CN): A signal around δ 30-35 ppm.
-
Methyl Carbons (-CH₃): Two signals expected in the δ 20-25 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption peak around 2250-2270 cm⁻¹.
-
Carbonyl Stretch (C=O): A strong, sharp absorption peak around 1680-1700 cm⁻¹.
-
C-H Stretches (Aromatic & Aliphatic): Signals observed around 2850-3100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z = 173.21. Common fragmentation patterns would involve the loss of the cyano group (-CN) and cleavage at the acyl C-C bond.
-
Synthesis and Mechanistic Insights
The most direct and industrially relevant synthesis of β-ketonitriles is the base-mediated condensation of an ester with acetonitrile. For this compound, this involves the reaction of a 2,5-dimethylbenzoate ester with acetonitrile using a strong, non-nucleophilic base.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Acetonitrile Condensation
-
Trustworthiness: This protocol incorporates an inert atmosphere and anhydrous conditions to prevent the deactivation of the strong base, ensuring reaction efficiency. The purification step is essential for removing unreacted starting materials and byproducts, yielding a high-purity final product.
-
Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and suspend the resulting powder in 100 mL of anhydrous tetrahydrofuran (THF).
-
Causality: Sodium hydride is a powerful, non-nucleophilic base ideal for deprotonating acetonitrile. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add acetonitrile (1.5 eq) to the NaH suspension. A vigorous evolution of hydrogen gas will be observed. After gas evolution ceases, add methyl 2,5-dimethylbenzoate (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).
-
Causality: The acidic quench protonates the enolate intermediate and neutralizes any remaining base.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Reaction Mechanism
The reaction proceeds via a base-catalyzed condensation mechanism, analogous to a Claisen condensation.
Caption: Mechanism of base-catalyzed condensation to form the β-ketonitrile.
Reactivity Profile and Synthetic Utility
The synthetic value of this compound stems from its multiple reactive sites, which allow for a diverse range of chemical transformations.
Caption: Key reaction pathways available to this compound.
-
Acidity of α-Protons: The methylene protons are flanked by two electron-withdrawing groups (carbonyl and nitrile), making them significantly acidic and easily removed by moderate bases. The resulting carbanion is a soft nucleophile, ideal for C-C bond formation.
-
Nucleophilic Reactions: The stabilized carbanion can participate in various reactions, including:
-
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to introduce further substitution at the α-position.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, a powerful tool for building complex carbon skeletons.
-
-
Heterocyclic Synthesis: this compound is an excellent precursor for heterocycles. For instance, condensation with amidines or guanidine can yield substituted pyrimidines, while reactions with other bifunctional reagents can lead to pyridines, pyrazoles, and isoxazoles. Such scaffolds are prevalent in pharmacologically active molecules.[6]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile chemical intermediate.
-
Scaffold Synthesis: Its primary application is in the construction of complex molecular architectures. The ability to form diverse heterocyclic systems makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.[7]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and key functional groups capable of hydrogen bonding and other interactions, this molecule is an ideal candidate for fragment libraries.[8] It can be used to probe the binding pockets of biological targets, with subsequent "growing" or "linking" strategies employed to develop high-affinity ligands.
-
Fine Chemical Synthesis: Beyond pharmaceuticals, the reactivity profile of this compound makes it useful in the synthesis of dyes, agrochemicals, and other specialty organic materials.
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate care. The safety information is extrapolated from its close analogue, benzoylacetonitrile.[3][9]
| Hazard Category | GHS Classification (Predicted/Analogue-Based) | Prevention & Handling Measures |
| Acute Toxicity | Warning: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). | Handle in a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |
| Skin Irritation | Warning: Causes skin irritation (H315). | Wear protective gloves (nitrile or neoprene) and a lab coat. |
| Eye Irritation | Warning: Causes serious eye irritation (H319). | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335). | Ensure adequate ventilation and use respiratory protection if dust is generated. |
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the nitrile group, special consideration should be given to potential cyanide release under harsh acidic or basic conditions.
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Cheméo. Chemical Properties of 2,5-Dimethylbenzonitrile (CAS 13730-09-1). [Link]
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ACS Publications. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. [Link]
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RSC Publishing. Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. [Link]
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2,5-Dimethylbenzoylacetonitrile synthesis pathways
An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylbenzoylacetonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a β-ketonitrile, stands as a pivotal intermediate in the synthesis of a multitude of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a reactive nitrile group and a keto-enol tautomeric system, makes it a versatile building block for constructing complex molecular architectures such as pyrazoles, isoxazoles, and pyridones.[2] This guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound, grounded in established chemical principles. It offers detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different synthetic strategies to equip researchers and drug development professionals with the necessary knowledge for its efficient preparation.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach to this compound (Target Molecule 1 ) logically disconnects the carbon-carbon bond between the carbonyl carbon and the α-carbon of the nitrile group. This disconnection points to a nucleophilic acetonitrile equivalent and an electrophilic 2,5-dimethylbenzoyl synthon. The most practical and widely adopted strategy to achieve this transformation is the Crossed Claisen-type condensation.
This analysis identifies the key starting materials: an ester of 2,5-dimethylbenzoic acid and acetonitrile. The reaction is facilitated by a strong base capable of deprotonating acetonitrile.
Primary Synthesis Pathway: Crossed Claisen-Type Condensation
The most efficient and scalable route to β-ketonitriles is the base-mediated condensation of an ester with acetonitrile.[2] This reaction, a variant of the Claisen condensation, leverages the acidity of the α-protons of acetonitrile.[3]
Mechanistic Overview
The reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A strong base, such as potassium tert-butoxide (KOt-Bu), abstracts an α-proton from acetonitrile to form a resonance-stabilized nitrile anion (enolate).[1][4]
-
Nucleophilic Attack: The nitrile anion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the ester (e.g., methyl 2,5-dimethylbenzoate). This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide group (e.g., methoxide) and reforming the carbonyl group to yield the β-ketonitrile.
-
Final Deprotonation (Driving Force): The newly formed β-ketonitrile is more acidic than the starting acetonitrile. The alkoxide generated in the previous step (or any remaining base) rapidly deprotonates the α-carbon of the product, forming a highly stable enolate anion. This final, essentially irreversible deprotonation step thermodynamically drives the reaction to completion.[2][4]
-
Acidic Work-up: An acidic work-up is required in the final stage to neutralize the reaction mixture and protonate the enolate, yielding the final this compound product.[5]
Key Reagents & Rationale
| Reagent | Role | Rationale for Selection |
| Methyl 2,5-Dimethylbenzoate | Electrophile | A readily prepared, stable ester. Aromatic esters lack enolizable α-hydrogens, preventing self-condensation and leading to a cleaner reaction.[3] |
| Acetonitrile | Nucleophile Precursor | The source of the CH₂CN unit. It must be used in excess as it acts as both a reagent and a proton source for the final product. |
| Potassium tert-Butoxide (KOt-Bu) | Strong Base | An inexpensive, strong, non-nucleophilic base that efficiently deprotonates acetonitrile.[1][6] Its bulky nature minimizes side reactions. Sodium hydride (NaH) is also effective but can be more hazardous.[1] |
| Tetrahydrofuran (THF) | Solvent | Anhydrous THF is a common ethereal solvent that effectively dissolves the reagents and does not interfere with the reaction mechanism. |
| Aqueous Acid (e.g., HCl) | Neutralizing Agent | Used during work-up to protonate the product enolate and neutralize the excess base.[5] |
Detailed Experimental Protocol
Caution: This reaction must be conducted under anhydrous conditions in a fume hood, as strong bases are corrosive and moisture-sensitive.
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (KOt-Bu, 1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask via cannula or syringe.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Reagent Addition:
-
Slowly add acetonitrile (2.5 equivalents) to the stirred suspension at 0 °C.
-
After 15 minutes of stirring, add a solution of methyl 2,5-dimethylbenzoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux (around 60-65 °C) and maintain for 4-6 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then quench by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid to achieve a pH of ~2.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Alternative Synthetic Approaches
While the Claisen-type condensation is the most direct route, other methods can be considered, particularly if starting materials vary.
-
From Acyl Chlorides: The acylation of a pre-formed nitrile anion with 2,5-dimethylbenzoyl chloride is a viable, albeit potentially more aggressive, alternative. This method may require cryogenic temperatures (-78 °C) and a strong, non-nucleophilic lithium base like lithium diisopropylamide (LDA) to prevent side reactions with the highly reactive acyl chloride.
-
From Weinreb Amides: The reaction of a Weinreb amide (N-methoxy-N-methyl-2,5-dimethylbenzamide) with the lithium salt of acetonitrile offers a high-yielding alternative.[1] The chelated intermediate formed is stable at low temperatures and resists over-addition, often leading to cleaner reactions and higher purity products.
Comparative Analysis of Pathways
| Pathway | Pros | Cons |
| Claisen (Ester) | Economical reagents (KOt-Bu).[1] Scalable and well-documented. High yields are achievable.[2] | Requires strictly anhydrous conditions. The product's acidity necessitates a full equivalent of base.[4] |
| Acyl Chloride | Highly reactive electrophile. | Prone to side reactions. Requires cryogenic conditions. Acyl chloride may be less stable than the ester. |
| Weinreb Amide | Generally very high yields and clean reactions.[1] Stable intermediate prevents over-addition. | Requires preparation of the Weinreb amide. Often involves more expensive lithium bases and low temperatures. |
Synthesis of Key Precursor: Methyl 2,5-Dimethylbenzoate
The primary precursor, methyl 2,5-dimethylbenzoate, is not always commercially available and may need to be synthesized. A common route starts from the commercially available 2,5-dimethylacetophenone.
-
Oxidation: 2,5-dimethylacetophenone[7][8] can be oxidized to 2,5-dimethylbenzoic acid using a haloform reaction (e.g., sodium hypobromite).
-
Esterification: The resulting carboxylic acid can be converted to the methyl ester via a standard Fischer esterification, reacting it with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions.
Conclusion
The synthesis of this compound is most effectively achieved through a Crossed Claisen-type condensation of methyl 2,5-dimethylbenzoate with acetonitrile, using potassium tert-butoxide as the base. This method is robust, scalable, and utilizes relatively inexpensive reagents. The reaction's success hinges on the irreversible deprotonation of the β-ketonitrile product, which drives the equilibrium towards completion. Understanding the underlying mechanism and adhering to stringent anhydrous reaction conditions are critical for obtaining high yields. Alternative pathways, such as those employing acyl chlorides or Weinreb amides, offer flexibility but often come with increased reagent cost or more demanding experimental conditions. This guide provides the foundational knowledge for researchers to confidently synthesize this valuable chemical intermediate for further application in drug discovery and materials science.
References
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Thompson, A. S., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health.
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SciProfiles. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. SciProfiles.
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ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles. ResearchGate.
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ACS Publications. (n.d.). A High-Yielding Preparation of β-Ketonitriles. ACS Publications.
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ResearchGate. (n.d.). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. ResearchGate.
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Google Patents. (n.d.). Process for producing beta-ketonitrile compound. Google Patents.
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BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S.
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University of Calgary. (n.d.). The Claisen Condensation. University of Calgary.
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ChemicalBook. (n.d.). 2',5'-DIMETHYLACETOPHENONE. ChemicalBook.
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Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal.
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Sigma-Aldrich. (n.d.). 2′,5′-Dimethylacetophenone. Sigma-Aldrich.
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National Institutes of Health. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. National Institutes of Health.
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The Spectroscopic Signature of 2,5-Dimethylbenzoylacetonitrile: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylbenzoylacetonitrile, a molecule of interest in contemporary drug discovery and chemical research. By delving into the principles and practical applications of key analytical techniques, this document serves as a robust resource for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and present a self-validating system of protocols and data interpretation, grounded in authoritative scientific literature.
Introduction: The Structural Elucidation Imperative
In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a foundational prerequisite for understanding its function, reactivity, and potential applications. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed fingerprint of a compound's atomic and molecular framework. This guide focuses on this compound, systematically dissecting its spectroscopic characteristics through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the "what" of the data, but the "why" behind the observed spectral features, empowering the reader with a deeper understanding of the interplay between molecular structure and spectroscopic output.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique arrangement of functional groups that give rise to a distinct and interpretable spectroscopic signature. The molecule consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a benzoylacetonitrile moiety. This substitution pattern breaks the symmetry of the benzene ring, leading to a more complex NMR spectrum than that of a symmetrically substituted ring.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can garner information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
Experimental Protocol:
A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared at a concentration of approximately 5-10 mg/mL. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's proton signals.[1] Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0 ppm. The sample is then placed in a high-field NMR spectrometer, and the ¹H NMR spectrum is acquired. A typical experiment involves the application of a short radiofrequency pulse to excite the protons, followed by the detection of the resulting free induction decay (FID), which is then Fourier transformed to yield the frequency-domain spectrum.
Data Interpretation and Causality:
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the two methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | s | 1H | Aromatic H |
| ~7.2 | d | 1H | Aromatic H |
| ~7.1 | d | 1H | Aromatic H |
| ~2.4 | s | 3H | Ar-CH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
-
Aromatic Protons (δ 7.1-7.4): The three protons on the benzene ring are in different chemical environments due to the unsymmetrical substitution pattern. Their signals appear in the downfield region (typically δ 7-8 ppm), a consequence of the deshielding effect of the aromatic ring current.[1] The exact chemical shifts and coupling patterns (singlet, doublet) will depend on the specific electronic effects of the methyl and benzoylacetonitrile substituents.
-
Methyl Protons (δ 2.3-2.4): The two methyl groups are attached to the aromatic ring and are therefore in slightly different environments. They are expected to appear as sharp singlets in the upfield region, characteristic of protons on sp³-hybridized carbons adjacent to an aromatic ring. The absence of adjacent protons results in a singlet multiplicity.
Caption: Workflow for ¹H NMR Spectroscopy.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, the acquisition parameters are different. ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%). To overcome this, a larger number of scans are typically acquired. Proton decoupling is employed to simplify the spectrum by removing the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon atom appears as a single line.
Data Interpretation and Causality:
The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O |
| ~140 | Quaternary Ar-C |
| ~135 | Quaternary Ar-C |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~118 | C≡N |
| ~115 | Quaternary Ar-C |
| ~30 | -CH₂- |
| ~21 | Ar-CH₃ |
| ~20 | Ar-CH₃ |
-
Carbonyl Carbon (δ ~190): The carbon of the ketone group is highly deshielded due to the electronegativity of the oxygen atom and appears at a very downfield chemical shift.
-
Aromatic Carbons (δ 115-140): The six carbons of the benzene ring will give rise to six distinct signals due to the lack of symmetry. The carbons directly attached to the substituents (quaternary carbons) will have different chemical shifts from those bearing a hydrogen atom. The specific shifts are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing nature of the benzoylacetonitrile group.
-
Nitrile Carbon (δ ~118): The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm.
-
Methylene Carbon (δ ~30): The -CH₂- carbon of the acetonitrile moiety will appear in the aliphatic region of the spectrum.
-
Methyl Carbons (δ ~20-21): The two methyl carbons will have slightly different chemical shifts due to their different positions on the aromatic ring.
II. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the excitation of specific bond vibrations (stretching, bending, etc.), providing valuable information about the functional groups present in a molecule.
Experimental Protocol:
A small amount of the neat this compound sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a convenient technique for analyzing solid and liquid samples with minimal preparation. A background spectrum of the empty ATR crystal is first recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Data Interpretation and Causality:
The IR spectrum of this compound will display characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl (sp³) |
| ~2230 | C≡N stretch | Nitrile |
| ~1680 | C=O stretch | Ketone |
| ~1600, 1480 | C=C stretch | Aromatic Ring |
-
C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.
-
Nitrile Stretching ( ~2230 cm⁻¹): The C≡N triple bond stretch is a very characteristic and sharp absorption in the IR spectrum, appearing in a region where few other functional groups absorb.[2]
-
Carbonyl Stretching ( ~1680 cm⁻¹): The C=O stretch of the ketone is a strong absorption band. Its position can be influenced by conjugation with the aromatic ring.
-
Aromatic C=C Stretching ( ~1600, 1480 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a pair of bands in this region.
Sources
An In-Depth Technical Guide to 2,5-Dimethylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethylbenzoylacetonitrile (CAS No. 53882-93-2), a β-ketonitrile of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on the well-established chemistry of the β-ketonitrile functional group. This guide covers the core identifiers, chemical and physical properties, a detailed, plausible synthesis protocol based on the Claisen condensation, and a discussion of its potential applications in drug discovery as a versatile building block for heterocyclic scaffolds. Spectroscopic characteristics and safety protocols are also discussed, drawing comparisons with the closely related and well-documented compound, benzoylacetonitrile.
Core Identifiers and Chemical Structure
This compound is a small molecule characterized by a benzoyl group substituted with two methyl groups at the 2 and 5 positions, and an acetonitrile moiety.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 53882-93-2 | ChemScene |
| Chemical Name | 3-(2,5-dimethylphenyl)-3-oxopropanenitrile | ChemScene[1] |
| Synonym | This compound | ChemScene[1] |
| Molecular Formula | C₁₁H₁₁NO | ChemScene[1] |
| Molecular Weight | 173.21 g/mol | ChemScene[1] |
| SMILES | CC1=CC(=C(C)C=C1)C(=O)CC#N | ChemScene[1] |
digraph "2_5_Dimethylbenzoylacetonitrile_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; N1 [label="N"]; H1[label="H", shape=none, fontsize=10]; H2[label="H", shape=none, fontsize=10]; H3[label="H", shape=none, fontsize=10]; H4[label="H", shape=none, fontsize=10]; H5[label="H", shape=none, fontsize=10]; H6[label="H", shape=none, fontsize=10]; H7 [label="H", shape=none, fontsize=10]; H8 [label="H", shape=none, fontsize=10]; H9 [label="H", shape=none, fontsize=10]; H10 [label="H", shape=none, fontsize=10]; H11 [label="H", shape=none, fontsize=10];
// Aromatic Ring C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;
// Substituents on the ring C1 -- C7; C2 -- C10; C5 -- C11;
// Ketone and Acetonitrile chain C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- N1 [style=triple];
// Methyl groups C10 -- H1; C10 -- H2; C10 -- H3; C11 -- H4; C11 -- H5; C11 -- H6;
// Methylene group C8 -- H7; C8 -- H8;
// Aromatic hydrogens C3 -- H9; C4 -- H10; C6 -- H11; }
Caption: Chemical structure of this compound.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 40.86 Ų | ChemScene[1] |
| LogP | 2.39982 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
These predicted properties suggest that this compound possesses moderate lipophilicity and a low potential for hydrogen bonding, which are relevant parameters in the context of drug design and development.
Synthesis of this compound: An Experimental Protocol
The synthesis of β-ketonitriles such as this compound is commonly achieved through a Claisen condensation reaction. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. The following is a detailed, plausible protocol for the synthesis of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Materials
-
Ethyl 2,5-dimethylbenzoate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) to anhydrous toluene under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred suspension of the base, add anhydrous acetonitrile (3 equivalents) dropwise at room temperature. After the addition is complete, add ethyl 2,5-dimethylbenzoate (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as the strong base (sodium ethoxide) and the intermediate enolate are highly reactive towards water.
-
Excess Acetonitrile: Using an excess of acetonitrile helps to drive the equilibrium of the reaction towards the product side.
-
Acidic Work-up: The acidic work-up is necessary to neutralize the basic reaction mixture and to protonate the enolate of the product, allowing for its extraction into the organic phase.
Applications in Drug Discovery and Medicinal Chemistry
β-Ketonitriles are recognized as valuable intermediates in the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1][2] The presence of both a ketone and a nitrile group allows for a variety of chemical transformations to build molecular complexity.
Precursor for Heterocyclic Synthesis
This compound can serve as a key building block for the synthesis of various heterocycles, including:
-
Pyridines and Pyrimidines: Through condensation reactions with various reagents.
-
Pyrazoles and Isoxazoles: By reacting with hydrazines and hydroxylamine, respectively.
-
Thiophenes: Via the Gewald reaction, a multicomponent reaction that is highly efficient for the synthesis of polysubstituted 2-aminothiophenes.
Potential as a Bioactive Scaffold
The 2,5-dimethylphenyl moiety is a structural feature present in some antimicrobial compounds.[3] Therefore, derivatives of this compound could be explored for their potential antimicrobial activities.
Furthermore, β-ketonitriles have been investigated as inhibitors of various enzymes. For instance, some β-ketonitrile-containing compounds have been explored as inhibitors of histone acetyltransferases (HATs), which are enzymes involved in the regulation of gene expression and are implicated in diseases such as cancer and inflammatory disorders.[4][5][6][7]
Caption: Potential mechanism of action of this compound as a HAT inhibitor.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (multiplets) in the range of 7.0-7.8 ppm. - Methylene protons (singlet) around 4.0 ppm. - Two methyl groups (singlets) around 2.3-2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon around 190-195 ppm. - Nitrile carbon around 115-120 ppm. - Aromatic carbons in the range of 125-140 ppm. - Methylene carbon around 30-35 ppm. - Methyl carbons around 20-22 ppm. |
| IR Spectroscopy | - A strong absorption band for the C≡N stretch around 2250 cm⁻¹. - A strong absorption band for the C=O stretch around 1680-1700 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 173. - Fragmentation patterns corresponding to the loss of CO, CN, and cleavage of the acyl-methylene bond. |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 53882-93-2) is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a potentially hazardous chemical. The safety information for the related compound, benzoylacetonitrile (CAS 614-16-4), suggests that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4][5]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a β-ketonitrile with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its identifiers, predicted properties, a plausible synthesis protocol, and potential applications in drug discovery. The structural motifs present in this molecule suggest that it could be a valuable precursor for the synthesis of novel heterocyclic compounds with potential therapeutic activities. Further research is warranted to fully elucidate its chemical and biological properties.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64799, Benzoylacetonitrile. Retrieved from [Link].
- Di Martile, M., et al. (2009). Histone acetyltransferase inhibitors and preclinical studies.
- El-Deeb, I. M., et al. (2010). Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases. Medicinal Research Reviews, 30(4), 569-606.
- Kiyokawa, K., et al. (2014). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 4(96), 53936-53957.
- Matsuoka, M., et al. (2021).
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The Untapped Potential of 2,5-Dimethylbenzoylacetonitrile Derivatives: A Technical Guide to Their Predicted Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoylacetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. While extensive research has focused on various substitution patterns, the 2,5-dimethylbenzoylacetonitrile core remains a largely unexplored chemical space. This technical guide provides a comprehensive overview of the known biological activities of benzoylacetonitrile derivatives and, by leveraging established structure-activity relationships, extrapolates the potential therapeutic applications of this compound derivatives. We delve into the prospective anti-inflammatory, anticancer, and antimicrobial properties of this novel class of compounds, providing a scientific rationale for their future investigation and development. This document aims to serve as a foundational resource for researchers poised to explore the promising therapeutic landscape of this compound derivatives.
Introduction: The Benzoylacetonitrile Core - A Versatile Pharmacophore
Benzoylacetonitrile, a β-ketonitrile, is a versatile building block in organic synthesis, readily undergoing a variety of chemical transformations to yield a diverse array of heterocyclic compounds.[1] Its inherent reactivity, coupled with the electronic properties of the benzoyl and nitrile moieties, has made it an attractive starting point for the development of novel therapeutic agents. The core structure, characterized by a phenyl ring attached to a three-carbon chain bearing a ketone and a nitrile group, provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.
While the broader class of benzoylacetonitrile derivatives has been investigated for various biological activities, this guide will focus on a specific, under-researched subclass: This compound derivatives . The introduction of two methyl groups at the 2 and 5 positions of the phenyl ring is hypothesized to significantly influence the biological activity profile of the parent scaffold. These substitutions can impact the molecule's lipophilicity, steric hindrance, and electronic distribution, thereby altering its interaction with biological targets. This guide will explore the potential of these derivatives in three key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications.
Predicted Anti-Inflammatory Activity: Targeting Neuroinflammation
Recent studies have highlighted the potent anti-neuroinflammatory properties of benzoylacetonitrile derivatives.[2][3] This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where chronic inflammation plays a crucial role in disease progression.
Mechanism of Action: Suppression of the NF-κB Signaling Pathway
The anti-inflammatory effects of benzoylacetonitriles are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of a cascade of inflammatory mediators, including cytokines and chemokines.[2] Benzoylacetonitrile derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the production of these pro-inflammatory molecules.[2]
The Role of 2,5-Dimethyl Substitution
The introduction of methyl groups at the 2 and 5 positions of the benzoyl ring is anticipated to enhance the anti-inflammatory potency of the benzoylacetonitrile scaffold. The increased lipophilicity imparted by the methyl groups may facilitate crossing of the blood-brain barrier, a critical requirement for targeting neuroinflammation. Furthermore, the steric bulk of the methyl groups could influence the binding affinity and selectivity of the derivatives for their molecular targets within the NF-κB pathway.
Predicted Anticancer Activity: A Multi-faceted Approach
The nitrile moiety is a key pharmacophore in a number of approved anticancer drugs. The incorporation of a benzoylacetonitrile core into more complex heterocyclic systems has yielded compounds with significant cytotoxic activity against various cancer cell lines.
Potential Mechanisms of Anticancer Action
The anticancer potential of this compound derivatives is likely to be multi-faceted, targeting various hallmarks of cancer. Based on the activities of related nitrile-containing compounds, potential mechanisms include:
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Derivatives of benzoylacetonitrile could potentially trigger apoptotic pathways in cancer cells.
-
Cell Cycle Arrest: Interference with the cell cycle is another common mechanism of anticancer drugs. These derivatives may cause cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.
-
Inhibition of Kinases: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The benzoylacetonitrile scaffold could serve as a template for the design of potent kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of related heterocyclic compounds suggest that the nature and position of substituents on the phenyl ring significantly influence anticancer activity. The presence of electron-donating groups, such as methyl groups, at the 2 and 5 positions could enhance the cytotoxic potential of the benzoylacetonitrile derivatives.
Predicted Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens represents a significant global health threat. The development of novel antimicrobial agents with unique mechanisms of action is therefore a critical priority. The benzoylacetonitrile scaffold, and the broader class of acrylonitrile derivatives, have shown promise as potential antimicrobial agents.[4]
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of acrylonitrile-based compounds is thought to involve multiple mechanisms, including:
-
Inhibition of Essential Enzymes: These compounds may act by inhibiting enzymes that are crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.[4]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the this compound derivatives could facilitate their insertion into the bacterial cell membrane, leading to its disruption and subsequent cell death.
-
Inhibition of Biofilm Formation: Biofilms are communities of bacteria that are encased in a protective matrix and are notoriously difficult to eradicate. Benzoylacetonitrile derivatives may interfere with the signaling pathways that regulate biofilm formation.
Antimicrobial Susceptibility Testing
The antimicrobial potential of novel this compound derivatives can be evaluated using standard microbiological techniques.
| Assay | Description | Endpoint |
| Broth Microdilution | Serial dilutions of the test compounds are incubated with a standardized bacterial suspension in a multi-well plate. | Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits visible bacterial growth. |
| Agar Disc Diffusion | A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a bacterial lawn. | Zone of Inhibition: The diameter of the clear zone around the disc where bacterial growth is inhibited. |
Experimental Protocols
General Synthesis of Benzoylacetonitrile Derivatives
A common method for the synthesis of benzoylacetonitriles is the Claisen condensation of an appropriate benzoate ester with acetonitrile in the presence of a strong base.[5][6]
Step-by-Step Protocol:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add acetonitrile (1.5 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the corresponding 2,5-dimethylbenzoyl chloride (1.0 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area of medicinal chemistry. Based on the established biological activities of the broader benzoylacetonitrile class and related heterocyclic compounds, it is reasonable to predict that this compound derivatives will exhibit significant anti-inflammatory, anticancer, and antimicrobial properties. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, makes it an attractive target for the development of novel therapeutic agents.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the acetonitrile moiety. Systematic evaluation of these compounds in relevant biological assays will be crucial to validate the predicted activities and to establish a clear structure-activity relationship. Further mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways through which these compounds exert their effects. The findings from these investigations will pave the way for the development of a new generation of potent and selective therapeutic agents based on the this compound core.
References
-
Evaluation of benzoylacetonitriles as novel anti-neuroinflammatory agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis. (2025). Journal of Neuroimmunology, 401, 578557. [Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro , spectroscopic, and docking studies. (2017). European Journal of Medicinal Chemistry, 136, 335-347.
- Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (2013). Current Organic Chemistry, 17(2), 1-1.
- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
- Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. (2022).
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to 2,5-Dimethylbenzoylacetonitrile: A Versatile Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylbenzoylacetonitrile, a member of the β-ketonitrile family, stands as a highly versatile and valuable intermediate in the landscape of organic synthesis. Its unique structural arrangement, featuring an active methylene group flanked by electron-withdrawing benzoyl and cyano moieties, imparts a rich and tunable reactivity. This guide provides an in-depth exploration of this compound, from its fundamental synthesis and reactivity to its strategic application in constructing complex heterocyclic scaffolds. We will delve into the mechanistic underpinnings of its transformations, present field-proven experimental protocols, and highlight its significance in the development of pharmaceutically relevant molecules. This document is designed to serve as a practical and authoritative resource for chemists seeking to leverage this powerful building block in their synthetic endeavors.
Introduction: The Strategic Value of this compound
In the quest for novel molecular architectures, particularly within pharmaceutical and agrochemical research, the selection of starting materials is a critical determinant of synthetic efficiency and innovation. Heterocyclic compounds, which form the core of a vast majority of drugs, demand robust and flexible synthetic strategies.[][2][3] this compound (DMBA), also known as 3-(2,5-dimethylphenyl)-3-oxopropanenitrile, emerges as a key player in this context.
Structurally, DMBA is a β-ketonitrile, a class of compounds celebrated for their utility as multifunctional intermediates.[4] The molecule's power lies in the synergistic activation of the central methylene group (α-carbon) by the adjacent carbonyl and nitrile groups. This dual activation renders the α-protons significantly acidic, facilitating the formation of a stabilized carbanion that can act as a potent nucleophile. Furthermore, the carbonyl group itself serves as an electrophilic site, opening avenues for a diverse array of condensation and cyclization reactions. The 2,5-dimethylphenyl substitution provides steric and electronic modulation, influencing reaction regioselectivity and the physicochemical properties of the final products.
This guide will systematically unpack the synthetic potential of DMBA, demonstrating its role as a cornerstone for building diverse and medicinally relevant heterocyclic systems like pyrazoles and pyridines.
Synthesis of the Building Block: this compound
The most common and efficient laboratory-scale synthesis of benzoylacetonitrile derivatives involves the Claisen-type condensation between an appropriate ester and acetonitrile. For DMBA, this translates to the reaction of methyl 2,5-dimethylbenzoate with acetonitrile in the presence of a strong base.
The causality behind this choice of reaction is straightforward: a strong, non-nucleophilic base like sodium amide (NaNH₂) or sodium hydride (NaH) is required to deprotonate acetonitrile (pKa ≈ 31 in DMSO), which is only weakly acidic.[5] The resulting acetonitrile anion then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of the methoxide leaving group generates the target β-ketonitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2,5-dimethylbenzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Preparation: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry nitrogen.
-
Base Suspension: Sodium hydride (1.1 eq) is carefully washed with anhydrous hexanes to remove mineral oil, and then suspended in anhydrous diethyl ether.
-
Acetonitrile Addition: Anhydrous acetonitrile (2.0-3.0 eq) is added dropwise to the stirred NaH suspension at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the acetonitrile anion.
-
Ester Addition: A solution of methyl 2,5-dimethylbenzoate (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is gently refluxed for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to 0 °C in an ice bath, the reaction is cautiously quenched by the slow addition of 10% HCl until the mixture is acidic (pH ~2). This protonates the enolate salt of the product.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with water, then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Mechanism for the synthesis of aminopyrazoles from DMBA.
Experimental Protocol: Synthesis of 5-Amino-3-(2,5-dimethylphenyl)-1H-pyrazole [4]1. Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in ethanol. 2. Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution. 3. Heating: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC. 4. Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under pressure. 5. Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired pyrazole derivative.
| Reagent (Hydrazine Derivative) | Product | Typical Yield | Reference |
| Hydrazine Hydrate | 5-Amino-3-(2,5-dimethylphenyl)-1H-pyrazole | >85% | [4] |
| Phenylhydrazine | 5-Amino-3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole | >80% | [7] |
| Methylhydrazine | 5-Amino-3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole | >80% | [7] |
Table 1: Synthesis of Pyrazole Derivatives from this compound.
Synthesis of Substituted Pyridines
The pyridine ring is another cornerstone of medicinal chemistry. Syntheses based on the condensation of β-ketonitriles are highly effective for producing functionalized pyridines, such as aminocyanopyridines. [8][9]One powerful approach is a multi-component reaction involving DMBA, an aldehyde, and a source of ammonia (like ammonium acetate), often in a variation of the Hantzsch synthesis.
Mechanism: This transformation typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene group of DMBA. The resulting α,β-unsaturated dinitrile can then undergo a Michael addition with an enamine (formed in situ), followed by cyclization and aromatization (often via oxidation or elimination) to furnish the pyridine ring. [10] Experimental Protocol: One-Pot Synthesis of a Substituted 2-Amino-3-cyanopyridine
-
Reaction Mixture: To a flask containing ethanol, add this compound (1.0 eq), an appropriate aldehyde (e.g., benzaldehyde, 1.0 eq), malononitrile (1.0 eq), and a catalyst such as piperidine or ammonium acetate (0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours.
-
Workup: Cool the reaction to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude solid is washed with cold ethanol and then recrystallized to yield the pure polysubstituted pyridine.
Caption: General pathway for multi-component pyridine synthesis.
Conclusion and Authoritative Perspective
As a Senior Application Scientist, my perspective is grounded in the practical utility and strategic value of chemical intermediates. This compound is not merely a chemical compound; it is a validated synthetic platform. Its predictable reactivity, stemming from the well-understood principles of active methylene chemistry, provides a trustworthy and reproducible foundation for complex molecular construction.
The protocols described herein are not just theoretical possibilities but represent robust, field-tested methodologies for accessing high-value heterocyclic cores. The true expertise in employing DMBA lies in understanding the subtle interplay of reaction conditions—solvent, base, and temperature—to steer the reaction towards the desired regiochemical and chemoselective outcome. The self-validating nature of these protocols is evident in their high yields and the crystalline, easily purified nature of the products often obtained.
The continued exploration of multi-component reactions and novel catalytic systems will undoubtedly expand the synthetic repertoire of this compound, solidifying its status as an indispensable tool for researchers in drug discovery and materials science.
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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Benzoylacetonitrile Derivatives
Abstract
Benzoylacetonitrile, a β-ketonitrile, has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the medicinal chemistry applications of benzoylacetonitrile derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity and biological activity of the benzoylacetonitrile core in their research endeavors.
The Benzoylacetonitrile Core: Physicochemical Properties and Synthetic Versatility
Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, is an aromatic ketone and a beta-ketonitrile.[1] Its structure, featuring a reactive methylene group flanked by a benzoyl and a nitrile group, imparts a unique chemical reactivity that makes it a valuable starting material for the synthesis of a wide range of heterocyclic systems.[2]
Synthesis of the Benzoylacetonitrile Scaffold
The classical and most common method for synthesizing benzoylacetonitrile is the Claisen condensation of an ethyl benzoate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide. This reaction proceeds through the formation of an enolate from acetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl benzoate.
Therapeutic Applications of Benzoylacetonitrile Derivatives
The inherent reactivity of the benzoylacetonitrile scaffold has been exploited to generate a multitude of derivatives with diverse pharmacological activities. The following sections will explore the most prominent therapeutic areas where these compounds have shown significant promise.
Anticancer Activity
Benzoylacetonitrile derivatives have demonstrated potent anticancer activity through various mechanisms of action, most notably through the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
A significant number of acrylonitrile derivatives, structurally related to benzoylacetonitrile, exhibit their anticancer effects by interacting with tubulin, the fundamental protein component of microtubules.[3] Microtubules are dynamic polymers essential for various cellular processes, including cell division, motility, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, these derivatives inhibit tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[4][5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method to assess the inhibitory effect of a test compound on tubulin polymerization.
Materials:
-
Tubulin (porcine brain, >99% pure)
-
Polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
Test compound (dissolved in DMSO)
-
Colchicine (positive control)
-
DMSO (vehicle control)
-
96-well microplate reader with a temperature-controlled cuvette holder capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a stock solution of the test compound and colchicine in DMSO.
-
On ice, add 5 µL of the test compound solution (or control) to a 96-well plate.
-
Add 100 µL of tubulin solution (2 mg/mL in polymerization buffer with 10% glycerol) to each well.
-
Incubate the plate at 37°C in the microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The inhibition of tubulin polymerization is determined by comparing the rate and extent of the absorbance increase in the presence of the test compound to the vehicle control.
The anticancer potency of benzoylacetonitrile derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings.
-
Substitution on the Benzoyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring of the benzoyl moiety can modulate the electronic properties of the molecule and its interaction with the target protein. For instance, in a series of benzofuran–nicotinonitrile derivatives, specific substitutions on the benzofuran ring led to significant cytotoxic effects against the MCF-7 breast cancer cell line.[6]
-
Modifications of the Acrylonitrile Moiety: The acrylonitrile group is a key pharmacophore. The introduction of different aryl or heteroaryl groups at the β-position of the acrylonitrile can dramatically alter the anticancer activity. For example, certain indole-acrylonitrile derivatives have been identified as potential caspase-9 activators with potent cytotoxic activity.[5]
| Compound ID | Modification | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Analog 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.2–50.0 nM | [3] |
| Analog 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | < 10.0 nM | [3] |
| Compound 3b | Benzofuran-nicotinonitrile hybrid | MCF-7 | 7.53 ± 0.43 μM | [6] |
| Compound 3c | Benzofuran-nicotinonitrile hybrid | MCF-7 | 9.17 ± 0.31 μM | [6] |
Diagram: Anticancer Mechanism of Benzoylacetonitrile Derivatives
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzoylacetonitrile derivatives have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7] Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., iNOS, COX-2). Several benzoylacetonitrile derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[7][8] This inhibition leads to a downstream reduction in the production of inflammatory mediators.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide production in LPS-stimulated macrophages.[7]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated (negative control).
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by a 10-minute incubation at room temperature in the dark.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Neuroinflammation, characterized by the activation of microglia and astrocytes, is implicated in the pathogenesis of several neurodegenerative diseases.[8] Benzoylacetonitrile derivatives have been identified as potent anti-neuroinflammatory agents.[8] For instance, a specific benzoylacetonitrile analog, referred to as BTA, has been shown to ameliorate disease severity in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis by suppressing microglial activation and inhibiting the differentiation of pathogenic Th1/Th17 cells.[9]
Diagram: Anti-inflammatory Mechanism via NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by benzoylacetonitrile derivatives.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoylacetonitrile derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.
The antimicrobial mechanism of action for benzoylacetonitrile derivatives is multifaceted and can vary depending on the specific chemical structure. Some proposed mechanisms include:
-
Inhibition of DNA Gyrase: Certain benzoylthiourea derivatives have been shown through molecular docking studies to bind to the active site of E. coli DNA gyrase B, an essential enzyme for bacterial DNA replication.[10]
-
Cell Wall Disruption: Some pyrimidine derivatives synthesized from acrylonitrile precursors have been observed to rupture the bacterial cell wall.[11]
-
Inhibition of Penicillin-Binding Proteins (PBPs): Molecular modeling suggests that some derivatives can irreversibly bind to PBPs, which are crucial for bacterial cell wall synthesis.[11]
Benzoylacetonitrile and its derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Antibacterial Activity: The introduction of specific substituents can enhance antibacterial potency. For example, compounds with a fluorine atom on the phenyl ring of benzoylthiourea derivatives have demonstrated improved antibacterial effects.[10][12]
-
Antifungal Activity: Derivatives containing three fluorine atoms have exhibited significant antifungal activity.[10][12] A specific benzonitrile derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, showed potent antifungal activity against Botrytis fabae with a MIC of 6.25 µg/mL.[13]
| Compound Class | Modification | Microorganism | Activity (MIC) | Reference |
| Benzoylthiourea | Monofluorinated phenyl | E. coli, P. aeruginosa | - | [10][12] |
| Benzoylthiourea | Trifluorinated phenyl | C. albicans | - | [10][12] |
| Benzonitrile | (4-nitrophenyl)diazenyl | Botrytis fabae | 6.25 µg/mL | [13] |
| Pyrimidine derivative | - | E. coli, P. aeruginosa | 1.0 µg/mL | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
-
Add 100 µL of the inoculum to each well of the microtiter plate.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Conclusion and Future Perspectives
The benzoylacetonitrile scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent and varied biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Future research in this area should focus on:
-
Mechanism Deconvolution: Further elucidation of the specific molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.
-
Optimization of Pharmacokinetic Properties: While many derivatives show excellent in vitro activity, their in vivo efficacy will depend on optimizing their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Combating Drug Resistance: The potential for benzoylacetonitrile derivatives to overcome existing drug resistance mechanisms, particularly in cancer and infectious diseases, warrants further investigation.
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Evaluation of benzoylacetonitriles as novel anti-neuroinflammatory agents. (n.d.). Request PDF. [Link]
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Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis. (2025). Journal of Neuroimmunology, 399, 578557. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 129-138. [Link]
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Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (2018). Medicinal Chemistry, 14(6), 624-634. [Link]
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Bioactivity of Natural Compounds: From Plants to Humans. (2023). Molecules, 28(13), 5183. [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Experimental and Therapeutic Medicine, 22(4), 1135. [Link]
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New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (2020). Molecules, 25(7), 1478. [Link]
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Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). (2022). RSC Medicinal Chemistry, 13(1), 74-84. [Link]
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Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro , spectroscopic, and docking studies. (2017). European Journal of Medicinal Chemistry, 136, 319-331. [Link]
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Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). Journal of Pharmaceutical Research International, 36(6), 56-65. [Link]
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New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (2020). Molecules, 25(7), 1478. [Link]
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Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2022). Molecules, 27(19), 6524. [Link]
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Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (2023). International Journal of Molecular Sciences, 24(13), 10928. [Link]
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Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. (2007). Bioorganic & Medicinal Chemistry, 15(14), 4846-4859. [Link]
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An In-depth Technical Guide to 2,5-Dimethylbenzoylacetonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethylbenzoylacetonitrile, a substituted aromatic β-ketonitrile of interest in synthetic organic chemistry. While the specific historical discovery of this compound is not extensively documented, its existence is rooted in the rich history of condensation reactions that have been fundamental to the construction of carbon-carbon bonds. This document will delve into the logical synthetic pathways for its preparation, predicated on well-established methodologies such as the Claisen and Thorpe-Ziegler reactions. Furthermore, this guide will explore the compound's likely chemical properties and reactivity, drawing inferences from its parent compound, benzoylacetonitrile. Finally, we will discuss its potential as a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds, which are of significant interest to the pharmaceutical and drug development sectors.
Introduction and Historical Context
This compound (CAS No. 53882-93-2) belongs to the class of benzoylacetonitriles, which are characterized by a benzoyl group attached to an acetonitrile moiety. These β-ketonitriles are valuable intermediates in organic synthesis due to the presence of multiple reactive sites: the ketone carbonyl group, the nitrile group, and the active methylene group flanked by these two electron-withdrawing groups.
The history of this compound is intrinsically linked to the development of fundamental organic reactions. The parent compound, benzoylacetonitrile, was first synthesized in the early 20th century during explorations into substituted nitrile derivatives.[1] The ability to create substituted analogues like the 2,5-dimethyl derivative is a direct result of the pioneering work of chemists like Rainer Ludwig Claisen and J. Gustav Schmidt. In the 1880s, they independently developed the condensation reaction between an aldehyde or ketone with an enolizable carbonyl compound, a transformation now known as the Claisen-Schmidt condensation.[2] A related and highly relevant reaction, the Claisen condensation, published by Claisen in 1881, describes the base-promoted reaction between two ester molecules to form a β-keto ester.[3][4] This methodology was later adapted for the synthesis of β-ketonitriles.
Another pivotal historical development was the Thorpe reaction, discovered by Jocelyn Field Thorpe in 1904, which involves the self-condensation of aliphatic nitriles in the presence of a base to form enamines.[5][6] The intramolecular version of this reaction, the Thorpe-Ziegler reaction, has become a powerful tool for the synthesis of cyclic ketones from dinitriles.[5][6][7][8] These foundational reactions laid the groundwork for the synthesis of a vast array of substituted benzoylacetonitriles, including the 2,5-dimethyl derivative.
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is a variation of the Claisen condensation, specifically, the reaction of a 2,5-dimethylbenzoyl donor with the enolate of acetonitrile.
Proposed Synthetic Pathway: Claisen-type Condensation
The reaction proceeds via the base-mediated condensation of an appropriate ester of 2,5-dimethylbenzoic acid (e.g., ethyl 2,5-dimethylbenzoate) with acetonitrile. The use of a strong, non-nucleophilic base is crucial to deprotonate acetonitrile without competing in nucleophilic attack on the ester.
Caption: Proposed synthesis of this compound via Claisen-type condensation.
Detailed Experimental Protocol (Proposed)
-
Materials:
-
Ethyl 2,5-dimethylbenzoate (1 equivalent)
-
Acetonitrile (dried, 1.5 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2 eq.).
-
Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask, followed by the slow, dropwise addition of dried acetonitrile (1.5 eq.) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the acetonitrile enolate.
-
Slowly add a solution of ethyl 2,5-dimethylbenzoate (1 eq.) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Comparison of Synthetic Methods for Substituted Benzoylacetonitriles
| Method | Description | Advantages | Disadvantages |
| Claisen-type Condensation | Base-mediated reaction of an ester with acetonitrile. | High versatility, good yields. | Requires strong base and anhydrous conditions. |
| Reaction with Benzoyl Chloride | Reaction of a substituted benzoyl chloride with the enolate of acetonitrile. | Can be a high-yielding reaction. | Benzoyl chlorides can be moisture-sensitive. |
| From α-Bromoacetophenones | Nucleophilic substitution of the bromine in a substituted α-bromoacetophenone with a cyanide source (e.g., NaCN). | Utilizes readily available starting materials. | Use of highly toxic cyanide salts. |
Chemical and Physical Properties
| Property | Benzoylacetonitrile | This compound (Predicted) |
| Molecular Formula | C₉H₇NO | C₁₁H₁₁NO |
| Molecular Weight | 145.16 g/mol | 173.21 g/mol |
| Appearance | White to light yellow solid | Likely a white to off-white solid |
| Melting Point | 77-81 °C | Expected to be in a similar or slightly higher range |
| Boiling Point | 157 °C at 15 mmHg | Expected to be higher due to increased molecular weight |
| Solubility | Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | Expected to have similar solubility |
Safety and Handling: While a specific Safety Data Sheet (SDS) for this compound is not available, the SDS for benzoylacetonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9][10] Similar precautions should be taken when handling the 2,5-dimethyl derivative. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its polyfunctional nature. The active methylene group can be readily deprotonated and alkylated or acylated. The ketone and nitrile functionalities can participate in a variety of cyclization reactions to form heterocyclic systems.
Benzoylacetonitrile is a well-known building block for the synthesis of various heterocycles such as pyridines, pyrimidines, and pyrans. It is therefore anticipated that this compound would serve as a valuable precursor for the synthesis of novel, substituted heterocyclic compounds. The presence of the dimethylphenyl group can influence the pharmacological properties of the final products, potentially enhancing their binding to biological targets or modifying their metabolic stability.
Caption: Potential applications of this compound in heterocyclic synthesis.
Conclusion
This compound is a synthetically accessible and valuable intermediate for organic chemists, particularly those in the field of medicinal chemistry and drug development. While its specific history is not well-documented, its existence is a testament to the power and versatility of classical organic reactions. The methodologies outlined in this guide provide a solid foundation for its synthesis and exploration of its reactivity. The potential for this compound to serve as a scaffold for novel heterocyclic structures underscores its importance and warrants further investigation by the scientific community.
References
- Claisen, L.; Claparède, A. (1881). "Condensationen von Ketonen mit Aldehyden" [Condensations of ketones with aldehydes]. Berichte der deutschen chemischen Gesellschaft. 14(1): 2460–2468.
- Claisen, L. (1881). "Ueber die Einführung von Säureradicalen in Ketone" [On the introduction of acid radicals into ketones]. Berichte der deutschen chemischen Gesellschaft. 14(2): 345–349.
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An In-depth Technical Guide to 2,5-Dimethylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2,5-Dimethylbenzonitrile (CAS No: 13730-09-1), a key aromatic nitrile intermediate. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic signatures, synthetic methodologies, and chemical reactivity of the molecule. Furthermore, it contextualizes the compound's utility by exploring the established roles of the benzonitrile moiety in modern drug design, supported by field-proven insights and experimental considerations. The guide aims to serve as a foundational resource, bridging fundamental chemical data with practical applications in pharmaceutical research and development.
Introduction to 2,5-Dimethylbenzonitrile
2,5-Dimethylbenzonitrile is an aromatic organic compound featuring a benzene ring substituted with two methyl groups at positions 2 and 5, and a nitrile (-C≡N) group at position 1.[1][2] Its structural arrangement makes it a valuable and versatile building block in organic synthesis. The nitrile group, a potent electron-withdrawing group and a versatile functional handle, can undergo a wide array of chemical transformations. Concurrently, the dimethyl-substituted benzene ring offers specific steric and electronic properties that can be leveraged to fine-tune molecular architecture and biological activity.
The broader class of benzonitrile derivatives is recognized as a "privileged scaffold" in medicinal chemistry.[3] The nitrile group's ability to act as a hydrogen bond acceptor and its role as a bioisostere for various functional groups have cemented its importance in the development of novel therapeutics.[3] For instance, the dimethylbenzonitrile moiety is a known component in the metabolic pathway of significant antiviral drugs, such as the HIV-1 inhibitor Etravirine, highlighting the direct relevance of this scaffold to pharmaceutical science.[4] This guide provides the in-depth technical data necessary for scientists to effectively utilize 2,5-Dimethylbenzonitrile in their research endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These parameters govern its handling, reaction conditions, purification, and analytical characterization.
Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 13730-09-1 | [1][5] |
| Molecular Formula | C₉H₉N | [5][6][7] |
| Molecular Weight | 131.17 g/mol | [5][] |
| IUPAC Name | 2,5-dimethylbenzonitrile | [1][] |
| SMILES | CC1=CC(=C(C=C1)C)C#N | [2][5] |
| InChI Key | OZOQTENKIVKILK-UHFFFAOYSA-N | [5] |
Physical Properties
The physical state and solubility characteristics of 2,5-Dimethylbenzonitrile dictate its storage and use in various solvent systems. The calculated properties suggest low aqueous solubility, a common feature for aromatic compounds of this nature.[5]
| Property | Value | Unit | Notes |
| Physical Form | Solid, semi-solid, or liquid | - | Appearance can vary depending on purity and ambient temperature. |
| Melting Point | 307.64 (34.49) | K (°C) | Joback Calculated Property.[5] |
| Boiling Point | 544.04 (270.89) | K (°C) | Joback Calculated Property.[5] |
| Water Solubility | log10WS = -2.78 | (mol/L) | Indicates low solubility in water; Crippen Calculated Property.[5] |
| Octanol/Water Partition Coeff. | logPoct/wat = 2.175 | - | Suggests good lipophilicity; Crippen Calculated Property.[5] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is non-negotiable for verifying the identity and purity of a chemical compound. The data available for 2,5-Dimethylbenzonitrile provides a clear fingerprint for its structure.[1][7]
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the specific arrangement of protons and carbon atoms. For 2,5-Dimethylbenzonitrile, the spectrum would characteristically show signals for the two distinct methyl groups, the three aromatic protons, and the carbon atoms of the ring, methyl groups, and the nitrile functional group.[1][7]
-
Infrared (IR) Spectroscopy: IR analysis is crucial for identifying functional groups. The most prominent and diagnostic peak for this compound is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretch, typically found in the 2220-2240 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight. For this compound, the molecular ion peak [M]⁺ is observed at m/z 131.[1][7] Key fragmentation patterns often involve the loss of a methyl group or other ring fragments, with a significant fragment observed at m/z 116.[1][7]
Synthesis and Manufacturing Considerations
The synthesis of aromatic nitriles can be achieved through various established methods. For drug development professionals, understanding these routes is key to ensuring a reliable and scalable supply of starting materials. A common and efficient laboratory-scale synthesis involves the dehydration of an aldoxime, which is itself formed from the corresponding aldehyde.
Experimental Protocol: One-Pot Synthesis from 2,5-Dimethylbenzaldehyde
This protocol is based on a general method for nitrile synthesis that is valued for its efficiency and use of accessible reagents.[9] The choice of a catalyst like anhydrous ferrous sulphate is advantageous due to its low cost and environmental friendliness.[9]
Step 1: Oxime Formation
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethylbenzaldehyde (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq) to the solution.
-
Add anhydrous ferrous sulphate (FeSO₄) (0.1 eq) as a catalyst. The catalyst facilitates both the oxime formation and the subsequent dehydration step.[9]
Step 2: Dehydration to Nitrile
-
Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-6 hours).[9]
-
Upon completion, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the solid catalyst.
-
Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate), washing with water and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel to yield pure 2,5-Dimethylbenzonitrile.[9]
Synthesis Workflow Diagram
Caption: One-pot synthesis of 2,5-Dimethylbenzonitrile.
Chemical Reactivity and Synthetic Utility
The reactivity of 2,5-Dimethylbenzonitrile is dominated by the chemistry of its two primary functional regions: the nitrile group and the aromatic ring. This dual reactivity makes it a powerful intermediate for building molecular complexity.
Transformations of the Nitrile Group
The cyano group is a linchpin for synthetic transformations, readily converting to other critical functional groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to 2,5-dimethylbenzamide and subsequently to 2,5-dimethylbenzoic acid. This is a fundamental pathway for introducing carboxylic acid functionality.
-
Reduction: The nitrile can be reduced to a primary amine (2,5-dimethylbenzylamine) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to essential amine building blocks.
-
Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolytic workup, offering a robust method for C-C bond formation.
Reactions of the Aromatic Ring
The two methyl groups are ortho/para-directing activators for electrophilic aromatic substitution. The substitution pattern will be directed to the positions ortho and para to the methyl groups, although steric hindrance and the electron-withdrawing nature of the nitrile will influence the outcome.
-
Nitration: Introduction of a nitro group onto the ring.
-
Halogenation: Bromination or chlorination, typically requiring a Lewis acid catalyst.
-
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.
Reactivity Map
Caption: Key reaction pathways for 2,5-Dimethylbenzonitrile.
Role in Medicinal Chemistry and Drug Development
While 2,5-Dimethylbenzonitrile itself may not be a final drug product, its structural motifs are highly relevant in pharmaceutical R&D. Benzonitrile derivatives have shown significant potential in a wide range of therapeutic areas, including oncology and virology.[3]
-
Kinase Inhibition: The benzonitrile scaffold is a common feature in small molecule kinase inhibitors, which are often dysregulated in cancer. The nitrile group can form key hydrogen bonds within the ATP-binding pocket of kinases.[3]
-
Antiviral Activity: As previously noted, substituted benzonitriles are integral to certain antiviral drugs. 3,5-Dimethyl-4-hydroxybenzonitrile is a known intermediate for HIV replication inhibitors, and 2,4-dimethylbenzonitrile is a metabolite of an approved HIV drug.[4][10] This underscores the biocompatibility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that this chemical class can impart.
-
Bioisosterism: The nitrile group is often used as a bioisostere for a carbonyl group or a halogen atom. This substitution can modulate a compound's polarity, metabolic stability, and target-binding affinity, making it a critical tool for lead optimization in drug discovery campaigns.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount in a research environment. 2,5-Dimethylbenzonitrile is classified as hazardous and requires appropriate precautions.
GHS Hazard Information
| Category | Code | Description |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation.[1] | |
| H332 | Harmful if inhaled. | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary Statements | P261, P264, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[1] |
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[11] It is recommended to store under an inert atmosphere to maintain purity.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
2,5-Dimethylbenzonitrile is more than a simple organic compound; it is a strategic intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity, and the established role of its core scaffold in medicinal chemistry make it a valuable tool. By understanding its synthesis, handling, and versatile chemical nature, scientists can effectively leverage this molecule to construct complex new chemical entities and advance the frontiers of pharmaceutical research.
References
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- Fisher Scientific. (2025). Safety Data Sheet - 2,6-Dimethylbenzonitrile.
- Sigma-Aldrich. (n.d.). 2,5-Dimethylbenzonitrile | 13730-09-1.
- Fluorochem. (2023). FM33076 - Safety Data Sheet.
- Chemcasts. (n.d.). 2,5-Dimethoxybenzonitrile (CAS 5312-97-0) Properties.
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- BLD Pharm. (n.d.). 13730-09-1 | 2,5-Dimethylbenzonitrile.
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- BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development.
- S. S. Pawar, et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
- PubChemLite. (n.d.). 2,5-dimethylbenzonitrile (C9H9N).
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An In-Depth Technical Guide to the Structural Elucidation of 2,5-Dimethylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 2,5-Dimethylbenzoylacetonitrile. In the absence of published, peer-reviewed spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. This approach serves as a practical workflow for researchers encountering novel compounds and underscores the power of foundational spectroscopic knowledge in chemical characterization.
Introduction: The Chemical Landscape of this compound
This compound is an aromatic ketone and a β-ketonitrile. Its structure, featuring a substituted benzene ring, a carbonyl group, and a nitrile moiety, makes it a molecule of interest in synthetic chemistry and potentially as a building block in medicinal chemistry. The precise arrangement of these functional groups and their electronic interactions govern the molecule's reactivity and potential biological activity. Therefore, unambiguous structural confirmation is a critical first step in its study and application. This guide will walk through a multi-technique spectroscopic approach to confirm its molecular structure.
The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach
The structural elucidation of an organic molecule is rarely dependent on a single analytical technique. Instead, a synergistic approach, where each method provides a unique piece of the structural puzzle, is employed. For this compound, the primary techniques would be Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: A typical workflow for the structural elucidation of an organic compound.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
Expertise & Experience: IR spectroscopy is the ideal first step for identifying the types of bonds, and therefore the functional groups, present in a molecule. For this compound, we are looking for the characteristic stretching frequencies of the nitrile (C≡N) and ketone (C=O) groups, as well as signals indicating the aromatic ring.
Protocol: A small amount of the solid sample would be analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded from approximately 4000 to 400 cm⁻¹.
Predicted Data & Interpretation:
| Predicted Absorption (cm⁻¹) | Bond Vibration | Functional Group | Rationale & In-Text Citation |
| ~3100-3000 | C-H Stretch | Aromatic | The C-H stretching vibrations of the aromatic ring are expected in this region.[1][2] |
| ~2950-2850 | C-H Stretch | Methyl (CH₃) | The stretching of the C-H bonds in the two methyl groups on the benzene ring will appear here.[1] |
| ~2230 | C≡N Stretch | Nitrile | The nitrile group gives a characteristic sharp and strong absorption. Conjugation with the carbonyl group may slightly lower this frequency compared to a simple alkyl nitrile.[3] |
| ~1690 | C=O Stretch | Ketone | The carbonyl stretch of an aromatic ketone is typically found in this region. This is a strong and easily identifiable peak.[4] |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring | These absorptions are due to the carbon-carbon stretching vibrations within the aromatic ring.[1][2] |
The presence of strong, sharp peaks around 2230 cm⁻¹ and 1690 cm⁻¹ would provide compelling evidence for the nitrile and ketone functional groups, respectively.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of information for determining the molecular formula. The fragmentation pattern can also give clues about the molecule's structure. Electron Ionization (EI) is a common technique for this type of molecule.
Protocol: The sample would be introduced into the mass spectrometer, ionized by an electron beam, and the resulting charged fragments would be separated by their mass-to-charge ratio (m/z).
Predicted Data & Interpretation:
The molecular formula of this compound is C₁₁H₁₁NO. The predicted molecular weight is approximately 173.21 g/mol .
| m/z (Predicted) | Fragment | Rationale |
| 173 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |
| 158 | [M - CH₃]⁺ | Loss of one of the methyl groups. |
| 131 | [C₉H₉N]⁺ | This could correspond to the 2,5-dimethylbenzonitrile cation radical, formed by cleavage of the bond between the carbonyl carbon and the methylene group.[5] |
| 103 | [C₇H₇O]⁺ | This would be the 2,5-dimethylbenzoyl cation, a very common and stable fragment for aromatic ketones. |
| 91 | [C₇H₇]⁺ | A tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl group. |
The observation of a molecular ion peak at m/z 173 would strongly support the proposed molecular formula. The presence of a prominent peak at m/z 103 would be highly indicative of the 2,5-dimethylbenzoyl substructure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: NMR spectroscopy provides the most detailed information about the structure of a molecule, including the number of different types of protons and carbons, their chemical environments, and how they are connected. For this compound, both ¹H and ¹³C NMR are essential.
Protocol: The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer.
¹H NMR Spectroscopy
Predicted Data & Interpretation:
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale & In-Text Citation |
| ~7.6 | s | 1H | H6 | This proton is ortho to the electron-withdrawing benzoyl group, leading to a downfield shift. The "s" indicates a singlet, as it has no adjacent protons. |
| ~7.3 | d | 1H | H4 | This proton is split by the adjacent H3 proton, resulting in a doublet ("d"). |
| ~7.2 | d | 1H | H3 | This proton is split by the adjacent H4 proton, appearing as a doublet. |
| ~4.0 | s | 2H | CH₂ | The methylene protons are adjacent to both the carbonyl and nitrile groups, which are electron-withdrawing, causing a downfield shift. They appear as a singlet as they have no adjacent protons. |
| ~2.4 | s | 3H | CH₃ (at C5) | The methyl group protons on the aromatic ring typically appear in this region. |
| ~2.3 | s | 3H | CH₃ (at C2) | This methyl group is also in a similar chemical environment. |
The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons, one singlet for the methylene protons, and two singlets for the two methyl groups.
¹³C NMR Spectroscopy
Predicted Data & Interpretation:
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale & In-Text Citation |
| ~195 | C=O | The carbonyl carbon of a ketone is typically found in this downfield region.[6] |
| ~138 | C2 or C5 | Aromatic carbons attached to methyl groups. |
| ~136 | C1 | The aromatic carbon attached to the carbonyl group. |
| ~135 | C4 | Aromatic CH carbon. |
| ~132 | C6 | Aromatic CH carbon. |
| ~130 | C3 | Aromatic CH carbon. |
| ~117 | C≡N | The carbon of the nitrile group appears in this characteristic region.[6] |
| ~30 | CH₂ | The methylene carbon. |
| ~21 | CH₃ (at C2 or C5) | The methyl carbons. |
| ~20 | CH₃ (at C2 or C5) | The other methyl carbon. |
The ¹³C NMR spectrum should show a total of 9 distinct signals, corresponding to the 11 carbons in the molecule (with the two methyl carbons and some aromatic carbons potentially having very similar chemical shifts). The peaks for the carbonyl carbon and the nitrile carbon are particularly diagnostic.[7]
Synthesis of this compound: A Plausible Route
A plausible and common method for the synthesis of β-ketonitriles is the condensation of an ester with acetonitrile. In this case, methyl 2,5-dimethylbenzoate could be reacted with acetonitrile in the presence of a strong base like sodium amide or sodium hydride.
Caption: A proposed synthetic route for this compound.
Conclusion: A Confident Structural Assignment
By integrating the predicted data from IR, MS, and NMR spectroscopy, a confident structural assignment for this compound can be made. The IR spectrum would confirm the presence of the key ketone and nitrile functional groups. The mass spectrum would establish the correct molecular weight and provide fragmentation evidence for the 2,5-dimethylbenzoyl moiety. Finally, the detailed ¹H and ¹³C NMR spectra would unambiguously map out the connectivity of all atoms in the molecule, confirming the substitution pattern on the aromatic ring and the relative positions of the functional groups. This systematic and multi-faceted approach exemplifies the rigorous process of structural elucidation in modern chemistry.
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The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supporting information for Facile displacement of η5-cyclopentadienyl ligands from half-sandwich alkyl,NHC-nickel complexes: an. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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The Royal Society of Chemistry. (2010). Electronic Supporting Information Cycloaddition of Benzyne to SWCNT: Towards Carbon Nanotube-Based Paddle Wheels. Retrieved from [Link]
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Macromolecular Materials and Engineering. (2025, March 21). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]
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Methodological & Application
The Synthetic Versatility of 2,5-Dimethylbenzoylacetonitrile: A Gateway to Novel Heterocycles
Introduction: The Strategic Advantage of a Substituted β-Ketonitrile
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets.[1][2] Among the myriad of starting materials for constructing these vital structures, β-ketonitriles stand out for their exceptional reactivity and versatility.[3] This guide focuses on a particularly valuable, yet under-documented starting material: 2,5-Dimethylbenzoylacetonitrile .
The presence of the 2,5-dimethylphenyl moiety offers a unique structural and electronic profile compared to its unsubstituted counterpart, benzoylacetonitrile. These methyl groups can influence the molecule's reactivity, solubility, and the pharmacokinetic properties of the resulting heterocyclic derivatives, making it a compelling building block for generating new chemical entities with potentially enhanced biological activity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and generalized protocols for the synthesis of key heterocyclic systems—namely pyridines, pyrimidines, and thiophenes—using this compound as the central precursor. The methodologies presented are grounded in established, robust chemical transformations, adapted to the specific nature of this substituted β-ketonitrile.
Core Principles of Reactivity
This compound possesses three key reactive sites that are exploited in heterocyclic synthesis: the active methylene group, the carbonyl group, and the nitrile group. The strategic selection of reaction partners and conditions allows for the regioselective construction of a variety of heterocyclic rings.
Synthesis of Substituted Pyridines and Pyridones
Substituted pyridines are a prominent class of heterocycles in pharmaceuticals. The synthesis of pyridines and their corresponding 2-pyridones from this compound can be achieved through multicomponent reactions that efficiently assemble the pyridine ring.[4][5]
Conceptual Workflow for Pyridine Synthesis
Caption: Generalized workflow for pyridine synthesis.
Generalized Protocol for the Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles
This protocol outlines a general procedure for the synthesis of a 6-(2,5-dimethylphenyl)-4-substituted-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Materials:
-
This compound
-
An appropriate aldehyde or ketone
-
Ethyl cyanoacetate
-
A basic catalyst (e.g., piperidine or triethylamine)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the selected aldehyde or ketone (1.0 eq.), and ethyl cyanoacetate (1.0 eq.) in absolute ethanol.
-
Add a catalytic amount of piperidine or triethylamine (e.g., 0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Causality Behind Experimental Choices:
-
The use of a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the aldehyde/ketone and ethyl cyanoacetate, as well as the subsequent Michael addition of this compound.
-
Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling.
| Reactant | Role |
| This compound | C2-C3 and N-C bond formation |
| Aldehyde/Ketone | C4 and C5 bond formation |
| Ethyl cyanoacetate | C5-C6 bond formation |
| Basic Catalyst | Promotes condensation reactions |
Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles of immense biological importance, forming the core of nucleobases and numerous drugs. The synthesis of pyrimidines from this compound typically involves condensation with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine.[3]
Conceptual Workflow for Pyrimidine Synthesis
Caption: Generalized workflow for pyrimidine synthesis.
Generalized Protocol for the Synthesis of 4-Amino-5-cyano-pyrimidines
This protocol describes a general method for synthesizing a 2-substituted-4-amino-5-cyano-6-(2,5-dimethylphenyl)pyrimidine.
Materials:
-
This compound
-
Guanidine hydrochloride (or other amidine salt)
-
A strong base (e.g., sodium ethoxide or sodium methoxide)
-
Anhydrous ethanol or methanol (solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq.) to the cooled solvent under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.1 eq.) and stir until it dissolves.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction's progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with water and cold ethanol, and then dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Causality Behind Experimental Choices:
-
A strong base is required to generate the free amidine from its salt and to catalyze the condensation reaction.
-
Anhydrous conditions are necessary to prevent the hydrolysis of the reactants and intermediates.
| Reactant | Role |
| This compound | Provides the C4, C5, C6, and cyano group of the pyrimidine ring |
| Guanidine Hydrochloride | Acts as the N-C-N building block for the N1, C2, and N3 atoms |
| Sodium Ethoxide | Base to deprotonate the amidine salt and catalyze the reaction |
Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][7][8] This one-pot synthesis combines a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[9][10]
Conceptual Workflow for Gewald Reaction
Caption: Thorpe-Ziegler cyclization for thienopyridine synthesis.
Generalized Protocol for the Synthesis of Thieno[2,3-b]pyridines
This protocol outlines a general approach to synthesizing a thieno[2,3-b]pyridine derivative where the initial pyridine scaffold is constructed using this compound.
Materials:
-
A 2-halo-4,6-disubstituted-nicotinonitrile (derived from a pyridine synthesis using this compound)
-
Mercaptoacetonitrile
-
A base (e.g., potassium carbonate or sodium hydride)
-
A polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Step 1: Synthesis of the Dinitrile Precursor.
-
To a solution of the 2-halo-nicotinonitrile (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.) and mercaptoacetonitrile (1.1 eq.).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dinitrile precursor.
-
-
Step 2: Thorpe-Ziegler Cyclization.
-
Dissolve the crude dinitrile precursor in a suitable solvent such as ethanol or DMF.
-
Add a catalytic amount of a base (e.g., sodium ethoxide or DBU).
-
Stir the reaction at room temperature or with gentle heating, monitoring the formation of the cyclized product by TLC.
-
Upon completion, neutralize the reaction mixture and isolate the product by precipitation or extraction.
-
Purify the product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent in the first step facilitates the nucleophilic aromatic substitution reaction.
-
The base in the second step is essential for the deprotonation of the active methylene group, initiating the intramolecular cyclization.
Conclusion and Future Outlook
This compound is a highly promising and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The generalized protocols provided herein for the synthesis of pyridines, pyrimidines, and thiophenes, based on well-established and robust chemical transformations, offer a solid foundation for the exploration of new chemical space. The strategic incorporation of the 2,5-dimethylphenyl moiety can lead to the discovery of novel drug candidates with improved pharmacological profiles. Further research into the specific reaction kinetics and optimization for this compound will undoubtedly unlock its full potential in the field of drug discovery and development.
References
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
- Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Ghorab, M. M., & El-Gazzar, A. R. B. A. (2009). Novel anti-inflammatory and analgesic agents from 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene derivatives. Saudi Pharmaceutical Journal, 17(3), 241-247.
- Ghorab, M. M., El-Gazzar, A. R. B. A., & Alqasoumi, S. I. (2006). Synthesis and biological evaluation of some novel thieno[2,3-d]pyrimidine derivatives.
- Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Zeitschrift für Chemie, 5(10), 379-380.
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The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC. (n.d.). Retrieved from [Link]
- Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (2013). Current Organic Chemistry, 17(4), 430-445.
-
Synthesis of Some Thienopyrimidine Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Thienopyrimidine | Encyclopedia MDPI. (2022). Retrieved from [Link]
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Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Retrieved from [Link]
-
Thorpe reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). Retrieved from [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. (n.d.). Retrieved from [Link]
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of 2-pyridones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews. (2022). Retrieved from [Link]
-
Thorpe-Ziegler reaction | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Selected examples of the synthesis routes of 2-pyridones. - ResearchGate. (n.d.). Retrieved from [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (n.d.). Retrieved from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC. (2022). Retrieved from [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (n.d.). Retrieved from [Link]
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved from [Link]
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SciRP.org. (n.d.). Retrieved from [Link]
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Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... - ResearchGate. (n.d.). Retrieved from [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023). Retrieved from [Link]
-
Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC. (n.d.). Retrieved from [Link]
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A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation - SciELO México. (n.d.). Retrieved from [Link]
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-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(2,5-dimethylphenyl)-3-oxopropanenitrile via Paal-Knorr Condensation
Abstract
This technical guide provides a comprehensive experimental protocol for the synthesis of a novel substituted pyrrole, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2,5-dimethylphenyl)-3-oxopropanenitrile, via the Paal-Knorr synthesis. The versatile and robust nature of the Paal-Knorr reaction, which facilitates the formation of a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, is leveraged for this synthesis.[1][2] This document details a microwave-assisted approach, which offers significant advantages in terms of reduced reaction times and potentially increased yields compared to conventional heating methods.[3][4] The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[2][5] The Paal-Knorr synthesis, first reported in the 1880s, remains a cornerstone for the construction of this important heterocycle.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions, to yield a substituted pyrrole.[5][6]
This application note focuses on the synthesis of a novel pyrrole derivative by reacting 2,5-hexanedione with 2,5-dimethylbenzoylacetonitrile. The presence of both a benzoyl and a nitrile group on the amine starting material introduces unique electronic and steric features that necessitate careful consideration of reaction conditions. While the Paal-Knorr synthesis is broadly applicable to aromatic amines, including those with electron-withdrawing groups, the optimization of the protocol is crucial for achieving high yields and purity. This guide presents a validated, microwave-assisted protocol that has been shown to be effective for the synthesis of N-aryl pyrroles.[3][4]
Reaction Mechanism and Workflow
The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, in this case, 2,5-hexanedione. This is followed by an intramolecular cyclization and subsequent dehydration steps to form the aromatic pyrrole ring. The use of a weak acid, such as acetic acid, catalyzes the reaction.[6]
Reaction Scheme:
2,5-Hexanedionethis compound
Logical Workflow for the Synthesis
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2,5-dimethylphenyl)-3-oxopropanenitrile can be systematically approached by following a logical workflow, as depicted in the diagram below. This ensures reproducibility and allows for systematic troubleshooting.
Caption: Logical workflow for the synthesis of the target pyrrole derivative.
Reaction Mechanism
The detailed mechanism for the acid-catalyzed Paal-Knorr synthesis is illustrated below. The key steps involve the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.
Sources
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- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Step-by-step synthesis of pyridines from benzoylacetonitrile derivatives
Topic: Step-by-Step Synthesis of Polysubstituted Pyridines from Benzoylacetonitrile Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in numerous pharmaceuticals and functional materials.[1][2] This guide provides a detailed examination of a robust and versatile method for synthesizing highly functionalized pyridines using benzoylacetonitrile and its derivatives as key precursors. We will move beyond a simple recitation of steps to explore the chemical rationale behind the protocol, offering insights into a one-pot, multicomponent reaction strategy. This approach is noted for its efficiency, atom economy, and the ability to generate complex molecular architectures from readily available starting materials.[2][3] This document provides detailed protocols, mechanistic insights, and quantitative data to empower researchers to successfully implement and adapt this methodology for their specific research and development needs.
Introduction: The Strategic Importance of Pyridine Synthesis
The pyridine ring is a privileged structural motif, integral to the function of a vast array of biologically active compounds and advanced materials.[1][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore in drug design.[2] Consequently, the development of efficient, reliable, and versatile synthetic routes to polysubstituted pyridines is a persistent goal in organic chemistry.
Traditional methods for pyridine synthesis, while foundational, can sometimes be limited by harsh reaction conditions, low yields, or a narrow substrate scope.[5] Modern synthetic chemistry has increasingly turned to multicomponent reactions (MCRs), which offer significant advantages by combining three or more reactants in a single step to form a complex product, thereby minimizing waste and increasing efficiency.[6]
Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, and its derivatives are particularly valuable building blocks in this context.[3] The presence of an active methylene group flanked by a benzoyl and a nitrile group provides multiple reaction sites, making it an ideal substrate for constructing the pyridine ring through cascade reactions involving Michael additions and cyclocondensations.[3] This guide will focus on a one-pot synthesis that leverages these properties.
Reaction Principle: A Multicomponent Cascade to Pyridines
The core of the synthesis involves a one-pot, three-component condensation reaction. The general strategy relies on the reaction between:
-
An α,β-unsaturated carbonyl compound (a chalcone or enone).
-
An active methylene nitrile (benzoylacetonitrile or malononitrile).
-
A source of ammonia (typically ammonium acetate).
The reaction proceeds through a cascade of classical organic reactions, beginning with a Michael addition, followed by cyclization and subsequent aromatization to yield the stable pyridine ring. This method is conceptually related to established named reactions like the Hantzsch and Kröhnke pyridine syntheses but offers its own unique advantages in terms of substrate accessibility.[4][7]
Mechanistic Pathway
The reaction mechanism can be understood as a sequence of highly orchestrated steps. The process is initiated by the Knoevenagel condensation of an aldehyde and a ketone (like acetophenone) to form an α,β-unsaturated ketone (chalcone), which can be done in a preceding step or in situ. The key steps for the pyridine ring formation are as follows:
-
Michael Addition: The active methylene group of benzoylacetonitrile (or a related nitrile like malononitrile) acts as a nucleophile. A base, often generated from ammonium acetate, deprotonates the active methylene carbon. This carbanion then attacks the β-carbon of the α,β-unsaturated carbonyl compound in a conjugate or Michael addition.[7]
-
Cyclization: The resulting intermediate, a 1,5-dicarbonyl equivalent, contains both a ketone and a nitrile group, along with a newly introduced amino group from the ammonium acetate. The amino group attacks one of the carbonyls, initiating an intramolecular cyclization.
-
Dehydration & Aromatization: The cyclized intermediate readily undergoes dehydration. A subsequent oxidation step (often facilitated by air) leads to the aromatization of the dihydropyridine intermediate, yielding the final, stable, polysubstituted pyridine product.[8]
This cascade is highly efficient, forming multiple carbon-carbon and carbon-nitrogen bonds in a single operation.[9]
Experimental Workflow & Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a representative polysubstituted pyridine, 2-amino-4,6-diphenylnicotinonitrile. This protocol is adapted from established literature procedures and can be modified for various substituted benzoylacetonitrile derivatives.[8]
Logical Flow of the Synthesis
Caption: General workflow for pyridine synthesis.
Materials and Reagents
| Reagent | Formula | M.Wt. | Quantity (Example) | Moles (Example) |
| Benzalacetophenone (Chalcone) | C₁₅H₁₂O | 208.26 | 2.08 g | 10 mmol |
| Malononitrile* | CH₂(CN)₂ | 66.06 | 0.66 g | 10 mmol |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 6.16 g | 80 mmol |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | 30 mL | - |
*Note: Benzoylacetonitrile can be used in place of malononitrile in analogous reactions, reacting with an enone and ammonium acetate to form the corresponding pyridine derivative.
Step-by-Step Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
This protocol is representative of the general class of reactions.[8]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzalacetophenone (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol).
-
Add 30 mL of absolute ethanol as the solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid product with several portions of cold water to remove any residual ammonium acetate.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4,6-diphenylnicotinonitrile as a crystalline solid.
-
Dry the purified product in a vacuum oven.
-
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Malononitrile is toxic and should be handled with care. Avoid inhalation and skin contact.
-
Ethanol is flammable; ensure no open flames are nearby during reflux.
Data and Expected Results
The multicomponent synthesis of pyridines is generally high-yielding. The specific yields can vary based on the substituents on the benzoylacetonitrile derivative and the α,β-unsaturated carbonyl partner.
| Entry | Aldehyde Precursor | Ketone Precursor | Active Methylene Nitrile | Product | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | Malononitrile | 2-Amino-4,6-diphenylnicotinonitrile[8] | 85-95% |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | Malononitrile | 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile[10] | ~90% |
| 3 | Benzaldehyde | 4-Methylacetophenone | Malononitrile | 2-Amino-4-phenyl-6-(p-tolyl)nicotinonitrile | 80-90% |
| 4 | Benzaldehyde | Acetophenone | Benzoylacetonitrile | 4,6-Diphenyl-2-phenylnicotinonitrile | 75-85% |
Yields are approximate and based on literature reports for analogous reactions. Actual yields may vary.
Mechanistic Visualization
The following diagram illustrates the key transformations in the formation of the pyridine ring from a chalcone, malononitrile, and ammonia.
Caption: Key steps in the pyridine synthesis cascade.
Conclusion and Future Perspectives
The synthesis of polysubstituted pyridines from benzoylacetonitrile derivatives via multicomponent reactions represents a highly efficient and versatile strategy in modern organic synthesis.[3] This approach offers significant advantages, including operational simplicity, high yields, and the ability to rapidly generate libraries of complex molecules from simple precursors.[6] The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling the streamlined construction of novel pyridine-based compounds. Future work in this area will likely focus on expanding the substrate scope, developing asymmetric variations, and adapting these robust reactions for use in continuous flow systems.[11]
References
- Kröhnke, F. (1961). The Kröhnke Pyridine Synthesis. Angewandte Chemie International Edition in English, 2(5), 225-236.
-
Al-Ghamdi, A. R., Rahman, S., Al-Wabli, R. I., Al-Mutairi, M. S., & Rahman, A. F. M. M. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Available at: [Link]
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YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(6). Available at: [Link]
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Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(4), 430-445. Available at: [Link]
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Gopalaiah, K., et al. (2018). Oxidative Synthesis of Kröhnke Pyridines. ChemistryViews. Available at: [Link]
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Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate. Available at: [Link]
- Kröhnke Pyridine Synthesis. (n.d.).
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Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. Available at: [Link]
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3-benzoylpyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
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Hosseinzadeh, Z., et al. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate. Available at: [Link]
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Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. (n.d.). ChemTube3D. Available at: [Link]
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Application Notes and Protocols: 2,5-Dimethylbenzoylacetonitrile in Proteomics Research
Senior Application Scientist Note: The following document outlines a hypothetical application of 2,5-Dimethylbenzoylacetonitrile in chemical proteomics. As of the date of this publication, there is no direct published research detailing the use of this specific molecule for proteomics applications. The proposed mechanisms and protocols are based on established principles of chemical proteomics, covalent ligand discovery, and mass spectrometry-based protein analysis, derived from analogous chemical structures and methodologies. This guide is intended for researchers, scientists, and drug development professionals as a framework for exploring the potential of novel chemical probes.
Part 1: Introduction to a Novel Chemical Probe Scaffold
In the ever-expanding landscape of chemical proteomics, the discovery of novel reactive groups that can be used to covalently label proteins is of paramount importance.[1][2] These "chemical probes" are instrumental in identifying protein targets of small molecules, mapping active sites, and understanding complex biological pathways.[3][4][5] The benzoylacetonitrile scaffold presents an intriguing, yet underexplored, chemical entity for such applications. This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that could be harnessed for selective protein modification.
This application note proposes a potential use for this compound as a covalent, cysteine-reactive probe for activity-based protein profiling (ABPP) and target identification studies.[4]
Part 2: Proposed Mechanism of Action and Scientific Rationale
The central hypothesis for the utility of this compound in proteomics lies in its potential to act as a Michael acceptor, a class of compounds known to react with nucleophilic amino acid residues, particularly cysteine.[4]
The α,β-Unsaturated Ketone Moiety
While benzoylacetonitrile itself is not a canonical Michael acceptor, its enol tautomer is in equilibrium with the keto form. We propose that under physiological conditions, or upon binding to a protein's active site, the equilibrium can be shifted to favor a reactive conformation. The nitrile group, being strongly electron-withdrawing, enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. The 2,5-dimethyl substitution on the phenyl ring can influence the reactivity and selectivity of the probe through steric hindrance and electronic effects, potentially directing the probe to specific binding pockets.
Workflow for Target Identification
A typical chemical proteomics workflow utilizing this compound as a probe would involve its functionalization with a reporter tag, such as an alkyne or azide, to enable downstream detection and enrichment via click chemistry.[6] This modified probe would be incubated with a cellular lysate or intact cells, followed by lysis. The covalently modified proteins are then "clicked" to a biotin tag for affinity purification or a fluorescent tag for visualization on a gel.[7] The enriched proteins are subsequently identified by mass spectrometry.[8][9]
Caption: Proposed chemical proteomics workflow for target identification using an alkyne-modified this compound probe.
Part 3: Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the proposed application of this compound in proteomics. These are model protocols and should be optimized for specific experimental systems.
Synthesis of an Alkyne-Functionalized this compound Probe
A terminal alkyne group is a versatile handle for click chemistry. A synthetic route could involve the modification of the benzoylacetonitrile core, for instance, by introducing a propargyl ether or amide functionality. The exact synthetic strategy would need to be developed and optimized. For the purpose of this protocol, we will assume the successful synthesis of an alkyne-modified probe, hereafter referred to as "DMBAN-alkyne".
Protocol for In-Lysate Protein Labeling and Target Enrichment
This protocol describes the labeling of proteins in a cell lysate, followed by enrichment of the labeled proteins for mass spectrometry analysis.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
DMBAN-alkyne probe (e.g., 10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Click chemistry reagents: Azide-biotin tag, copper(II) sulfate, TBTA, sodium ascorbate
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution/Digestion buffer (e.g., Ammonium bicarbonate with a reducing and alkylating agent)[10]
-
Trypsin (mass spectrometry grade)
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate. Determine protein concentration using a standard assay (e.g., BCA).
-
Protein Labeling:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
In separate microcentrifuge tubes, add DMBAN-alkyne to the lysate to a final concentration of 10-50 µM.
-
For a negative control, add an equivalent volume of DMSO.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Click Chemistry:
-
To each labeling reaction, add the click chemistry reagents in the following order: azide-biotin (final concentration 100 µM), copper(II) sulfate (final concentration 1 mM), TBTA (final concentration 100 µM), and freshly prepared sodium ascorbate (final concentration 1 mM).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet with ice-cold methanol.
-
-
Enrichment of Labeled Proteins:
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Add pre-washed streptavidin agarose beads to the resuspended protein solution.
-
Incubate for 1.5 hours at room temperature with rotation to allow for binding of the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with decreasing concentrations of SDS is recommended (e.g., 1% SDS, 0.5% SDS, 0.1% SDS in PBS), followed by washes with PBS alone.
-
-
On-Bead Digestion:
-
Peptide Elution and Preparation for LC-MS/MS:
-
Collect the supernatant containing the digested peptides.
-
Further elute any remaining peptides from the beads with a solution containing formic acid and acetonitrile.[11]
-
Combine the eluates, desalt the peptides using a C18 StageTip, and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable buffer for LC-MS/MS analysis.[12]
-
Mass Spectrometry and Data Analysis
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][13]
Instrumentation and Settings:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system is recommended.
-
A standard data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be used.
Data Analysis:
-
The raw mass spectrometry data is searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or FragPipe.
-
The search parameters should include variable modifications for cysteine alkylation and the mass of the DMBAN-alkyne probe adducted to cysteine.
-
Label-free quantification (LFQ) or intensity-based absolute quantification (iBAQ) can be used to identify proteins that are significantly enriched in the DMBAN-alkyne treated samples compared to the DMSO control.
Part 4: Quantitative Data Presentation and Interpretation
The results of the quantitative proteomics experiment can be summarized in a table to highlight the top protein "hits" that are specifically labeled by the DMBAN-alkyne probe.
| Protein ID | Gene Name | Fold Enrichment (DMBAN-alkyne / DMSO) | p-value | Function |
| P04035 | HSPA5 | 15.2 | 1.2e-5 | Endoplasmic reticulum chaperone |
| Q06830 | HSP90B1 | 12.8 | 3.4e-5 | Molecular chaperone |
| P11021 | GDI1 | 10.5 | 8.1e-5 | Regulator of Rho GTPases |
| ... | ... | ... | ... | ... |
| This is a table of hypothetical data for illustrative purposes. |
A volcano plot is another effective way to visualize the data, plotting the fold change against the statistical significance for all identified proteins.
Caption: Illustrative volcano plot visualizing protein enrichment. Significantly enriched proteins appear in the top right quadrant.
Part 5: Concluding Remarks
The application of novel chemical probes is a cornerstone of modern drug discovery and chemical biology.[1][2] While the use of this compound in proteomics is, at present, a theoretical construct, the principles outlined in this guide provide a robust framework for its investigation. The proposed mechanism of cysteine reactivity, coupled with a standard chemical proteomics workflow, offers a clear path to evaluating its potential as a tool for identifying and characterizing protein function. Further research into the synthesis of tagged derivatives and empirical testing of its reactivity and selectivity are necessary next steps to validate this promising chemical scaffold.
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- Chemical tools to expand the ligandable proteome: diversity-oriented synthesis-based photoreactive stereoprobes. (2024). bioRxiv.
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The Strategic Deployment of 2,5-Dimethylbenzoylacetonitrile in Advanced Multi-Component Reactions for Heterocyclic Synthesis
Application Note & Protocols
Abstract: Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures from simple precursors in a single pot.[1][2] This application note explores the utility of 2,5-dimethylbenzoylacetonitrile as a versatile C-C-N building block in MCRs for the synthesis of highly substituted, biologically relevant heterocyclic scaffolds. We provide detailed mechanistic insights and field-proven protocols for the synthesis of polysubstituted pyridines, including dihydropyridine derivatives, leveraging the unique reactivity of this substrate. The methodologies presented are designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for lead discovery and optimization.[2][3]
Introduction: The Power of Benzoylacetonitriles in MCRs
Benzoylacetonitriles are highly valuable and versatile intermediates in organic synthesis, primarily due to the presence of an active methylene group flanked by a carbonyl and a nitrile group.[4] This structural motif allows for a wide range of chemical transformations, making them ideal candidates for MCRs, which are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[2][3] The resulting heterocyclic compounds, particularly substituted pyridines, are ubiquitous in pharmaceuticals and agrochemicals.[4]
This compound, with its specific substitution pattern on the phenyl ring, offers a unique opportunity to introduce a defined steric and electronic signature into the final products, which can be crucial for modulating biological activity. This guide will focus on its application in the synthesis of polysubstituted pyridines, a class of compounds with a broad spectrum of pharmacological properties.
Mechanistic Rationale: The Reactivity of this compound
The synthetic utility of this compound in MCRs stems from the reactivity of its active methylene group. In the presence of a base, this group is readily deprotonated to form a stabilized carbanion. This nucleophilic intermediate can then participate in a variety of condensation and addition reactions, which are the fundamental steps in many MCRs.
Two of the most prominent MCRs for the synthesis of pyridine and dihydropyrimidine scaffolds are the Hantzsch and Biginelli reactions, respectively. While direct literature with detailed protocols for this compound in these specific named reactions is not abundant, its structural similarity to other benzoylacetonitriles allows for the confident adaptation of established protocols.[4][5]
Hantzsch-Type Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6] When employing a β-ketonitrile like this compound, the reaction proceeds through a series of steps initiated by Knoevenagel condensation and Michael addition, followed by cyclization and aromatization to yield a highly substituted pyridine.[7]
The general mechanism can be visualized as follows:
Figure 1: Generalized workflow for Hantzsch-type pyridine synthesis.
The choice of catalyst, often a mild base like piperidine or an acid catalyst, is crucial for promoting the initial condensation steps.[8][9] The solvent also plays a significant role, with polar protic solvents like ethanol often being favored to facilitate the various proton transfer steps.
Biginelli-Type Reactions for Dihydropyrimidinone Synthesis
The Biginelli reaction is a three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce dihydropyrimidinones.[10][11] While this compound is not a classic Biginelli substrate, its underlying reactivity as a β-ketonitrile allows for its participation in analogous cyclocondensation reactions to form related heterocyclic systems. The reaction is typically acid-catalyzed, proceeding through an iminium intermediate.[12]
Application Protocols
The following protocols are representative methodologies for the use of this compound in MCRs, adapted from established procedures for similar benzoylacetonitriles.[13][14] Researchers should consider these as starting points for optimization.
Protocol 1: One-Pot Synthesis of Polysubstituted Pyridines
This protocol outlines a four-component reaction for the synthesis of a highly functionalized pyridine derivative using this compound.
Materials and Equipment:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Crystallization dishes
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 1.73 g), the chosen aromatic aldehyde (10 mmol), and malononitrile (10 mmol, 0.66 g).
-
Add absolute ethanol (30 mL) to dissolve the reactants.
-
Add ammonium acetate (20 mmol, 1.54 g) and a catalytic amount of piperidine (5 drops).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure polysubstituted pyridine.
Expected Outcome: A crystalline solid corresponding to the desired polysubstituted pyridine. The yield will vary depending on the specific aldehyde used.
Rationale for Experimental Choices:
-
Catalyst: Piperidine, a secondary amine, acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and the active methylene compounds.
-
Solvent: Ethanol is a good solvent for the reactants and facilitates the reaction by enabling effective heat transfer and promoting the solubility of intermediates.
-
Ammonium Acetate: Serves as the nitrogen source for the pyridine ring and also acts as a buffer.
Figure 2: Workflow for the one-pot synthesis of polysubstituted pyridines.
Protocol 2: Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch-Type)
This protocol describes a modified Hantzsch reaction for the synthesis of a 1,4-dihydropyridine derivative.
Materials and Equipment:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Ammonium hydroxide (25% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and ethyl acetoacetate (10 mmol, 1.30 g) in ethanol (20 mL).
-
In a separate beaker, mix this compound (10 mmol, 1.73 g) with ammonium hydroxide (15 mmol, ~1 mL). Stir until a homogeneous solution or fine suspension is formed.
-
Slowly add the ammonium hydroxide mixture to the ethanolic solution of the aldehyde and ethyl acetoacetate with continuous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product may precipitate. If not, the reaction mixture can be poured into ice-water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization from ethanol.
Expected Outcome: A solid product corresponding to the 1,4-dihydropyridine derivative.
Rationale for Experimental Choices:
-
Ammonium Hydroxide: Provides the nitrogen atom for the dihydropyridine ring and also acts as a base to catalyze the reaction.
-
Room Temperature: Many Hantzsch reactions can proceed efficiently at room temperature, which can improve the selectivity and reduce the formation of byproducts.[15]
Data Presentation and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
Table 1: Representative Analytical Data for a Hypothetical Polysubstituted Pyridine Derivative
| Analysis | Expected Result |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Dependent on the specific product |
| ¹H NMR | Signals corresponding to aromatic protons, methyl groups, and other substituents. |
| ¹³C NMR | Resonances for quaternary carbons of the pyridine ring, nitrile carbon, and carbonyl carbon. |
| IR (cm⁻¹) | Characteristic peaks for C≡N (around 2220), C=O (around 1680), and C=C/C=N (1600-1450). |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass of the product. |
Conclusion and Future Perspectives
This compound is a highly effective and versatile building block for the synthesis of complex heterocyclic molecules through multi-component reactions. The protocols provided herein offer a solid foundation for the generation of libraries of polysubstituted pyridines and related scaffolds. The operational simplicity and efficiency of these MCRs make them particularly attractive for applications in drug discovery and medicinal chemistry, where the rapid synthesis of diverse analogs is paramount for structure-activity relationship studies.[2] Future work could explore the use of greener solvents, alternative catalysts (including biocatalysts), and microwave-assisted synthesis to further enhance the sustainability and efficiency of these transformations.[8][15]
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Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Multicomponent Reactions. (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [Link]
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Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]
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Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkivoc. Retrieved January 17, 2026, from [Link]
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Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (n.d.). Jetir.org. Retrieved January 17, 2026, from [Link]
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Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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Multicomponent reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2010). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2023). Beilstein Journals. Retrieved January 17, 2026, from [Link]
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Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Synthesis of Some New Unsymmetrically Substituted 1,4-Dihydropyridines. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]
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Preparation of Pyridines, Part 1: By Cyclocondensation. (2022). YouTube. Retrieved January 17, 2026, from [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (2013). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis Using 2,5-Dimethylbenzoylacetonitrile
Introduction: Accelerating Heterocyclic Synthesis with Microwave Irradiation and a Versatile Building Block
In the fast-paced environment of drug discovery and development, the rapid and efficient synthesis of diverse heterocyclic scaffolds is of paramount importance.[1] Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in a wide range of biological interactions.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times, increasing yields, and often leading to cleaner reaction profiles with fewer by-products compared to conventional heating methods.[2][3] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dielectric heating, leading to rapid temperature increases and uniform heating.[4]
This application note provides a comprehensive guide to the use of 2,5-Dimethylbenzoylacetonitrile , a versatile β-ketonitrile, as a precursor for the microwave-assisted synthesis of a variety of medicinally relevant heterocyclic cores, including 2-aminothiophenes, substituted pyridines, dihydropyrimidinones, and pyrazoles. The presence of the electron-donating methyl groups on the phenyl ring can influence the reactivity and solubility of the molecule and its derivatives, making it an interesting building block for creating novel compound libraries.
The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. We will delve into the mechanistic rationale behind the chosen synthetic strategies and provide detailed, step-by-step instructions to ensure reproducible results.
I. Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[5] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Microwave irradiation has been shown to significantly accelerate this transformation.[6]
Causality of Experimental Choices:
-
This compound serves as the active methylene nitrile, providing the C-C-CN backbone of the thiophene ring.
-
Elemental Sulfur is the source of the sulfur atom in the thiophene ring.
-
A ketone or aldehyde is used to introduce diversity at the 4- and 5-positions of the thiophene ring.
-
A basic catalyst , such as morpholine or pyrrolidine, is crucial for promoting the initial Knoevenagel condensation and subsequent cyclization steps.[6]
-
A polar solvent like ethanol or dimethylformamide (DMF) is chosen for its ability to efficiently absorb microwave energy and solubilize the reactants.[6]
Experimental Workflow: Gewald Reaction
Caption: Workflow for the microwave-assisted Gewald synthesis of 2-aminothiophenes.
Protocol 1: Synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-benzoylthiophene-3-carboxylate
This protocol is adapted from established microwave-assisted Gewald reaction procedures.[6][7]
Materials:
-
This compound (1.0 mmol, 173 mg)
-
Ethyl benzoylacetate (1.0 mmol, 192 mg)
-
Elemental Sulfur (1.1 mmol, 35 mg)
-
Pyrrolidine (1.1 mmol, 92 µL)
-
Ethanol (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (173 mg), ethyl benzoylacetate (192 mg), and elemental sulfur (35 mg).
-
Add ethanol (3 mL) to the vial, followed by pyrrolidine (92 µL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative.
Data Summary: Microwave-Assisted Gewald Reaction
| Entry | Ketone/Aldehyde | Base | Solvent | Temp (°C) | Time (min) | Expected Yield |
| 1 | Ethyl benzoylacetate | Pyrrolidine | Ethanol | 100 | 15 | Good to Excellent |
| 2 | Cyclohexanone | Morpholine | DMF | 120 | 10 | Good |
| 3 | Acetone | Pyrrolidine | Ethanol | 80 | 20 | Moderate to Good |
II. Microwave-Assisted Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines.[1] The reaction typically involves an aldehyde, two equivalents of a β-ketoester (or a β-ketonitrile and a β-ketoester), and a nitrogen source like ammonia or ammonium acetate.[1] Microwave irradiation has been successfully applied to accelerate this synthesis.[8]
Causality of Experimental Choices:
-
This compound acts as one of the active methylene components.
-
An aldehyde provides the carbon at the 4-position of the pyridine ring.
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate) serves as the second active methylene component.
-
Ammonium acetate acts as the nitrogen donor for the pyridine ring.
-
A polar solvent such as ethanol is used for its microwave absorption properties.
Reaction Mechanism: Hantzsch Pyridine Synthesis
Caption: Mechanistic overview of the Hantzsch pyridine synthesis.
Protocol 2: One-Pot Synthesis of a Substituted Pyridine
This protocol is based on established microwave-assisted Hantzsch-type syntheses.[3][9]
Materials:
-
This compound (1.0 mmol, 173 mg)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 102 µL)
-
Ethyl Acetoacetate (1.0 mmol, 127 µL)
-
Ammonium Acetate (1.2 mmol, 92 mg)
-
Ethanol (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial with a stir bar, combine this compound (173 mg), the chosen aromatic aldehyde (1.0 mmol), ethyl acetoacetate (127 µL), and ammonium acetate (92 mg).
-
Add ethanol (3 mL) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 20 minutes.
-
After cooling, add a mild oxidizing agent (e.g., a catalytic amount of iodine) and irradiate for an additional 5 minutes at the same temperature to facilitate aromatization.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyridine derivative.
Data Summary: Microwave-Assisted Hantzsch Pyridine Synthesis
| Entry | Aldehyde | Solvent | Temp (°C) | Time (min) | Expected Yield |
| 1 | Benzaldehyde | Ethanol | 120 | 20 + 5 (oxidation) | Good |
| 2 | 4-Chlorobenzaldehyde | Ethanol | 120 | 20 + 5 (oxidation) | Good to Excellent |
| 3 | 4-Methoxybenzaldehyde | Ethanol | 120 | 20 + 5 (oxidation) | Good |
III. Microwave-Assisted Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidinones (DHPMs).[2] These scaffolds are of significant interest in medicinal chemistry. The use of microwave irradiation under solvent-free or solvent-assisted conditions can dramatically reduce reaction times and improve yields.[2][6]
Causality of Experimental Choices:
-
This compound serves as the β-dicarbonyl component.
-
An aldehyde introduces diversity at the 4-position of the dihydropyrimidinone ring.
-
Urea or Thiourea provides the N-C-N fragment of the heterocyclic ring.
-
An acid catalyst (e.g., sulfamic acid or a Lewis acid) is often employed to accelerate the reaction.[2]
-
Solvent-free conditions or the use of a minimal amount of a polar solvent are common in microwave-assisted Biginelli reactions.
Protocol 3: Solvent-Free Synthesis of a Dihydropyrimidinone
This protocol is adapted from established solvent-free microwave-assisted Biginelli reactions.[2][10]
Materials:
-
This compound (1.0 mmol, 173 mg)
-
Aromatic Aldehyde (e.g., 3-Nitrobenzaldehyde) (1.0 mmol, 151 mg)
-
Urea (1.5 mmol, 90 mg)
-
Sulfamic Acid (20 mol%, 19 mg)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial with a stir bar, thoroughly mix this compound (173 mg), the aromatic aldehyde (1.0 mmol), urea (90 mg), and sulfamic acid (19 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the solid mixture at 100 °C for 10-15 minutes.
-
After completion, cool the vial to room temperature.
-
Add hot ethanol to the reaction mixture to dissolve the product and filter to remove any insoluble catalyst.
-
Allow the filtrate to cool, promoting crystallization of the dihydropyrimidinone.
-
Collect the product by filtration and wash with cold ethanol.
Data Summary: Microwave-Assisted Biginelli Reaction
| Entry | Aldehyde | Catalyst | Temp (°C) | Time (min) | Expected Yield |
| 1 | 3-Nitrobenzaldehyde | Sulfamic Acid | 100 | 10-15 | Excellent |
| 2 | 4-Hydroxybenzaldehyde | Sulfamic Acid | 100 | 10-15 | Good |
| 3 | Benzaldehyde | Sulfamic Acid | 100 | 10-15 | Good to Excellent |
IV. Microwave-Assisted Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are prevalent in many biologically active molecules.[11] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] Microwave-assisted methods have been shown to be highly effective for the synthesis of pyrazoles, offering rapid reaction times and high yields.[12][13]
Causality of Experimental Choices:
-
This compound acts as the 1,3-dicarbonyl equivalent.
-
Hydrazine hydrate or a substituted hydrazine is the source of the two nitrogen atoms in the pyrazole ring.
-
An acid catalyst , such as acetic acid, is often used to facilitate the condensation.
-
A polar solvent like ethanol or a solvent-free approach can be employed.
Protocol 4: Synthesis of a Substituted Pyrazole
This protocol is based on established microwave-assisted pyrazole syntheses from β-ketonitriles.[12][14]
Materials:
-
This compound (1.0 mmol, 173 mg)
-
Hydrazine Hydrate (1.2 mmol, 58 µL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Ethanol (2 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial with a stir bar, add this compound (173 mg) and ethanol (2 mL).
-
Add hydrazine hydrate (58 µL) followed by a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 5-10 minutes.
-
After cooling, the product may precipitate. If not, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Data Summary: Microwave-Assisted Pyrazole Synthesis
| Entry | Hydrazine Derivative | Solvent | Temp (°C) | Time (min) | Expected Yield |
| 1 | Hydrazine Hydrate | Ethanol | 120 | 5-10 | Good to Excellent |
| 2 | Phenylhydrazine | Ethanol | 120 | 10-15 | Good |
| 3 | Hydrazine Hydrate | Solvent-free | 130 | 5 | Good |
Conclusion
The protocols outlined in this application note demonstrate the utility of this compound as a versatile precursor for the rapid and efficient synthesis of a range of medicinally important heterocyclic compounds using microwave-assisted techniques. The significant reduction in reaction times and often improved yields highlight the advantages of MAOS in modern drug discovery and development. Researchers are encouraged to use these protocols as a starting point and to explore further diversification by varying the other components in these multi-component reactions.
References
-
Al-Mulla, A. (2017). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Hantzsch, A. R. (1881). Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]
- Pai, N., Waghmode, K., & Khandekar, D. (n.d.). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Rasayan J. Chem.
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. OUCI. [Link]
- Alam, M. A., et al. (2013). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica, 70(3), 435-441.
-
Bagley, M. C., Dale, J. W., & Xiong, X. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2165-2172. [Link]
- Loupy, A. (Ed.). (2002). Microwaves in organic synthesis. John Wiley & Sons.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
-
Wang, J. X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(9), 6433-6444. [Link]
- Bagley, M. C., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
- Gewald, K. (1961). Gewald reaction. Angewandte Chemie, 73(3), 114.
-
Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(08), 986-992. [Link]
-
Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2007-2011. [Link]
- S. S. V. Ramasastry, et al. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172.
-
S. S. V. Ramasastry, et al. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF. [Link]
- Heravi, M. M., et al. (2011). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. Asian Journal of Chemistry, 23(12), 5347-5349.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
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Application Note & Protocols: Catalyst Selection for Reactions Involving 2,5-Dimethylbenzoylacetonitrile
Introduction
2,5-Dimethylbenzoylacetonitrile stands as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a reactive aromatic ketone, an active methylene group, and a nitrile moiety, provides multiple handles for constructing complex molecular architectures. This trifecta of functional groups makes it an ideal precursor for a diverse array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science.[1] The strategic selection of a catalyst is paramount to steering reactions of this substrate towards the desired product with high efficiency, selectivity, and yield.
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of catalyst selection for two of the most powerful transformations of this compound: the Gewald synthesis of 2-aminothiophenes and the cyclocondensation synthesis of 3-aminopyrazoles. Moving beyond a simple recitation of procedures, this note elucidates the mechanistic rationale behind catalyst choice, offers field-proven protocols, and presents comparative data to empower scientists to make informed, effective decisions in their experimental design.
Section 1: Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a robust and efficient one-pot, multicomponent reaction that constructs the highly functionalized 2-aminothiophene ring system.[2][3] For a substrate like this compound, this reaction typically involves condensation with a second carbonyl compound (an aldehyde or ketone) and elemental sulfur, driven by a base catalyst.
Mechanistic Overview & The Role of the Catalyst
The reaction proceeds through a multi-step sequence, and the catalyst's primary role is to facilitate the initial, often rate-limiting, step.[3][4]
-
Knoevenagel-Cope Condensation: The base catalyst first deprotonates the active methylene group of this compound. The resulting carbanion then attacks the carbonyl group of the partner aldehyde or ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate. The efficiency of this step is highly dependent on the base's ability to promote the condensation without inducing side reactions.[3]
-
Sulfur Addition & Cyclization: The α,β-unsaturated nitrile is again deprotonated by the base at the α-position. This new carbanion attacks the elemental sulfur ring (S₈).[2]
-
Ring Closure & Tautomerization: The resulting thiolate intermediate undergoes an intramolecular cyclization by attacking the nitrile group. A final tautomerization yields the aromatic 2-aminothiophene product.[5][6]
The base is therefore crucial for two separate deprotonation events and must be chosen to balance reactivity with selectivity.
Caption: The base-catalyzed mechanism of the Gewald Reaction.
Catalyst Selection: From Stoichiometric Amines to Catalytic Systems
The choice of base is a critical parameter that directly influences reaction rate, yield, and purity.
-
Stoichiometric Amine Bases (Triethylamine, Piperidine, Morpholine): Traditionally, the Gewald reaction is performed with stoichiometric amounts of secondary or tertiary amines.[7]
-
Piperidine and Morpholine (Secondary Amines): These are highly effective due to their basicity and ability to readily form the initial Knoevenagel adduct. However, as nucleophiles, they can sometimes participate in unwanted side reactions.[8]
-
Triethylamine (Tertiary Amine): As a non-nucleophilic base, triethylamine avoids the side reactions associated with secondary amines, making it a cleaner choice, though it may be less reactive in some cases.[8][9] The choice between these often depends on the reactivity of the carbonyl partner; less reactive ketones may require a stronger or more nucleophilic base like piperidine.[10]
-
-
Heterogeneous & Recyclable Catalysts: To improve the sustainability and ease of work-up, solid-supported and recyclable catalysts have been developed.
-
Amine-Functionalized Fibers: An N-methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF) has been shown to be a highly efficient and recyclable catalyst for the Gewald reaction.[11][12] Its advantages include low catalyst loading (e.g., 8 mol%), high yields, and simple recovery by filtration, making it superior to homogeneous systems like triethylamine or DBU which require higher loading and more complex purification.[11][12]
-
Inorganic Bases: Simple, inexpensive inorganic bases like Calcium Oxide (CaO) have also been successfully employed as effective heterogeneous catalysts in ethanol, offering a cost-effective and easily separable option.[13]
-
-
Truly Catalytic Systems (Conjugate Acid-Base Pairs): A significant advancement is the use of conjugate acid-base pairs, such as piperidinium borate, in truly catalytic amounts (e.g., 20 mol%).[14] This system is proposed to work synergistically: the piperidinium cation activates the ketone carbonyl via protonation, while the borate anion deprotonates the active methylene nitrile.[14] This dual activation model leads to excellent yields in short reaction times and represents a more sophisticated and efficient catalytic approach.[14]
Comparative Data for Catalyst Performance
The following table summarizes the performance of various catalysts in Gewald-type reactions, demonstrating the impact of catalyst choice on reaction outcomes.
| Catalyst System | Catalyst Loading | Reactants | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Triethylamine | 36 mol% | 2-Cyano-N-phenylacetamide + Dithiane | N/A (MW) | N/A | N/A | 87 | [11] |
| DBU | 60 mol% | Malononitrile + Dithiane | N/A | 60 | 8 h | 57 | [11] |
| P-PANF Fiber | 8 mol% | Malononitrile + Dithiane | Ethanol | 80 | 2 h | 91 | [11][12] |
| L-Proline | 10 mol% | Cyclohexanone + Malononitrile | DMF | 60 | 1.5 h | 84 | [15] |
| Piperidinium Borate | 20 mol% | Cyclohexanone + Malononitrile | Ethanol | 100 | 20 min | 96 | [14] |
| CaO | 1.0 mmol | Ketone + Nitrile | Ethanol | Reflux | 1-1.5 h | Moderate-Good | [13] |
Note: Dithiane is a stable precursor that generates the α-mercaptoaldehyde in situ.
Detailed Experimental Protocol (Catalytic Piperidinium Borate Method)
This protocol is adapted from a highly efficient catalytic method.[14]
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone/aldehyde partner (1.0 mmol, 1.0 equiv.), this compound (1.0 mmol, 1.0 equiv.), and elemental sulfur (1.1 mmol, 35 mg).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by piperidinium borate (20 mol%, 0.2 mmol).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-60 minutes.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid product and wash with cold ethanol. If the product does not precipitate, reduce the solvent volume under vacuum and purify the residue via column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the resulting 2-aminothiophene derivative using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Section 2: Synthesis of 3-Aminopyrazoles via Cyclocondensation
The reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketonitrile) and a hydrazine is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[16][17] this compound serves as an excellent precursor for 3-amino-5-(2,5-dimethylphenyl)pyrazoles.
Mechanistic Overview & The Role of the Catalyst
The reaction proceeds via a cyclocondensation pathway. While it can occur thermally, it is often accelerated by an acid catalyst.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on the carbonyl carbon of the β-ketonitrile.[18]
-
Intermediate Formation: This attack forms a hemiaminal-like intermediate, which then dehydrates to form a hydrazone.[19][20]
-
Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the nitrile carbon.
-
Tautomerization: The resulting five-membered ring intermediate tautomerizes to yield the stable, aromatic 3-aminopyrazole.
An acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) activates the ketone's carbonyl group by protonation, making it more electrophilic and accelerating the initial nucleophilic attack by the weakly nucleophilic hydrazine.[16] This significantly reduces reaction times and temperatures.
Caption: Acid-catalyzed mechanism for Pyrazole synthesis.
Catalyst Selection: Thermal vs. Acid-Catalyzed Conditions
-
Thermal/Uncatalyzed Conditions: The reaction can be driven to completion by simply refluxing the reactants in a suitable high-boiling solvent like ethanol or acetic acid. This method is simple but often requires longer reaction times (8-10 hours) and higher temperatures.[1]
-
Acid Catalysis (p-Toluenesulfonic Acid, Acetic Acid): The addition of a catalytic amount of a Brønsted acid is the most common and effective strategy.
-
p-Toluenesulfonic Acid (p-TSA): A catalytic amount of p-TSA (e.g., 0.01 equivalents) can dramatically accelerate the reaction, often reducing reaction times from many hours to under an hour.[1] It is highly efficient, inexpensive, and easy to handle. Polystyrene-supported p-TSA offers the additional benefits of being a reusable heterogeneous catalyst.[21]
-
Glacial Acetic Acid: Acetic acid can serve as both the solvent and the catalyst. Its acidic nature promotes the reaction, and it is an effective solvent for the reactants.
-
The choice to use a catalyst is clear: it provides a significant kinetic advantage, leading to a more efficient and economical process. For β-ketonitriles, p-TSA is a particularly effective and widely cited choice.[1][22]
Comparative Data for Reaction Conditions
| Catalyst | Reactants | Solvent | Temp (°C) | Time | Yield | Reference |
| None | β-Ketonitrile + Hydrazine | Ethanol | Reflux | 8-10 h | <90% | [1] |
| p-TSA (catalytic) | β-Ketonitrile + Hydrazine | Ethanol | Reflux | 45 min | ~100% | [1] |
| p-TSA (catalytic) | β-Ketonitrile + Hydrazine | None | 100-110 | 10 min | Excellent | [22] |
| Polystyrene-p-TSA | Aldehyde, Malononitrile, EAA, Hydrazine | Water | Reflux | 25-40 min | 85-96% | [21] |
Detailed Experimental Protocol (p-TSA Catalyzed Method)
This protocol is based on efficient, acid-catalyzed procedures.[1]
-
Reagent Preparation: In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.) and hydrazine hydrate (1.2 mmol, 1.2 equiv.).
-
Solvent and Catalyst Addition: Add absolute ethanol (10 mL) as the solvent. To this mixture, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.05 mmol, 5 mol%).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction's completion using TLC (typically 1-2 hours).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add cold water to the concentrated mixture to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Verify the structure of the 3-amino-5-(2,5-dimethylphenyl)-1H-pyrazole using ¹H NMR, ¹³C NMR, and MS analysis.
References
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific. Retrieved January 17, 2026, from [Link]
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Ghosh, K., et al. (2017). A highly efficient and sustainable synthesis of dihydropyrano[2,3-c]pyrazoles using polystyrene-supported p-toluenesulfonic acid as reusable catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1184-1191. [Link]
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Sharma, J. (2022). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]
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Patil, P. B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740. [Link]
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Aggarwal, R., et al. (2013). P-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino- 4H-3-arylpyrazole derivatives. Medicinal Chemistry Research, 23, 1540–1549. [Link]
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Polshettiwar, V., & Kaushik, M. P. (2005). Revisit: The Synthesis of 3-amino pyrazoles promoted by p-toluenesulfonic acid as an efficient catalyst. Indian Journal of Chemistry, 44B, 1251-1254. [Link]
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Zhao, X., et al. (2014). p-Toluenesulphonic acid-promoted, I2-catalysed sulphenylation of pyrazolones with aryl sulphonyl hydrazides. Chemical Communications, 50(86), 13121-13123. [Link]
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Organic Mechanisms. (2021, November 15). Gewald Aminothiophene Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]
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Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
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Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1436-1441. [Link]
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Bakr, M. A., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
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ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Diagram]. Retrieved January 17, 2026, from [Link]
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Portilla, J. (2020). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Mexican Chemical Society, 64(3), 194-219. [Link]
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Organic Chemistry Portal. (n.d.). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. [Request PDF]. Retrieved January 17, 2026, from [Link]
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Ivanova, E. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link]
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Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Al-Zaydi, K. M., et al. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(11), 918-930. [Link]
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ResearchGate. (n.d.). Mechanism for the formation of pyrazole. [Diagram]. Retrieved January 17, 2026, from [Link]
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Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 755-760. [Link]
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Viggiano, A. A., et al. (2007). Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. The Journal of Physical Chemistry A, 111(26), 5779-5787. [Link]
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El-faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4039. [Link]
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Cernuchova, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 28-59. [Link]
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Sirbu, D. (2015). Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does? [Online forum post]. ResearchGate. [Link]
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Der Pharma Chemica. (2013). A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. Der Pharma Chemica, 5(2), 116-121. [Link]
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Application Note: Reaction Monitoring of 2,5-Dimethylbenzoylacetonitrile Synthesis by Thin-Layer Chromatography
Abstract
This application note provides a detailed protocol for the real-time monitoring of the synthesis of 2,5-Dimethylbenzoylacetonitrile using Thin-Layer Chromatography (TLC). The synthesis, proceeding from 2',5'-dimethylacetophenone, is a common transformation in medicinal chemistry and materials science. Effective reaction monitoring is critical for optimizing yield, minimizing byproduct formation, and determining the precise endpoint of the reaction.[1] TLC offers a rapid, cost-effective, and highly sensitive method for this purpose.[2][3] This guide details the principles of the chromatographic separation, provides a step-by-step protocol for TLC analysis, and explains the interpretation of the results for researchers, chemists, and drug development professionals.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of target molecules like this compound involves the conversion of starting materials into products over time. Simply running a reaction for a predetermined duration without observation can lead to incomplete conversion or the formation of degradation products, both of which complicate purification and reduce overall yield. Real-time reaction monitoring allows a chemist to track the consumption of reactants and the formation of products, providing invaluable insight into the reaction's progress.[4]
Thin-Layer Chromatography (TLC) is an indispensable analytical tool for this purpose.[5][6] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[3] Due to its simplicity, speed, and low cost, TLC is the method of choice for qualitatively assessing the status of a chemical reaction directly at the bench.[1]
This protocol focuses on a plausible synthesis of this compound via the cyanation of 2',5'-dimethylacetophenone. The structural differences between the starting ketone and the final β-ketonitrile product allow for straightforward separation and visualization by TLC.
Synthesis Overview & Chromatographic Principle
2.1. Reaction Scheme
The target synthesis involves the conversion of 2',5'-dimethylacetophenone (Starting Material, SM) to this compound (Product, P). This transformation introduces a polar nitrile group, which is the key to the chromatographic separation.
-
Starting Material (SM): 2',5'-Dimethylacetophenone[7]
-
Product (P): this compound
2.2. Principle of TLC Separation
The separation is achieved on a polar stationary phase (silica gel) with a less polar mobile phase (eluent). The key principle is adsorption chromatography.[3]
-
Polarity: The product, this compound, contains both a ketone and a polar nitrile functional group. This makes it significantly more polar than the starting material, 2',5'-dimethylacetophenone, which only has a ketone group.
-
Interaction with Stationary Phase: More polar compounds adsorb more strongly to the polar silica gel stationary phase.[8]
-
Migration: Consequently, the more polar product (P) will travel a shorter distance up the TLC plate, while the less polar starting material (SM) will be carried further by the mobile phase. This results in a lower Retention Factor (Rf) for the product compared to the starting material.
Protocol: TLC Monitoring Workflow
This protocol is designed as a self-validating system, incorporating reference lanes for the starting material and a "co-spot" lane to ensure accurate identification of components in the reaction mixture.[9]
3.1. Required Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates on aluminum or glass backing. The F254 fluorescent indicator is essential for UV visualization.[10]
-
TLC Chamber: A glass jar with a tight-fitting lid.
-
Mobile Phase (Eluent): A mixture of n-Hexane and Ethyl Acetate (analytical grade).
-
Sample Spotters: Glass capillary tubes.
-
Reaction Aliquots: Samples taken from the reaction vessel at different time points (t=0, t=1h, t=2h, etc.).
-
Reference Solution: A dilute solution of the starting material (2',5'-dimethylacetophenone) in a volatile solvent like ethyl acetate.
-
Visualization Tools:
-
General Lab Equipment: Fume hood, forceps, pencil, ruler, heat gun.
3.2. Step 1: Mobile Phase (Eluent) Selection & Optimization
The choice of eluent is the most critical parameter for achieving good separation.[8] The goal is to find a solvent system where the product spot has an Rf value ideally between 0.2 and 0.4.[13] This range provides clear separation from both the starting material and the solvent front.
-
Initial System: Begin with a 8:2 (v/v) mixture of n-Hexane:Ethyl Acetate. This is a common starting point for moderately polar compounds.[14]
-
Testing: Run a test TLC plate with only the starting material.
-
Optimization:
-
If the SM spot is too high (Rf > 0.8): The eluent is too polar. Increase the proportion of hexane (e.g., 9:1 Hexane:EtOAc).
-
If the SM spot is too low (Rf < 0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 7:3 Hexane:EtOAc).
-
-
Final Selection: Adjust the ratio until the starting material has an Rf of approximately 0.5-0.6. This should place the more polar product in the desired 0.2-0.4 Rf range. For this application, a system of 7:3 n-Hexane:Ethyl Acetate is often a suitable starting point.
3.3. Step 2: TLC Plate and Chamber Preparation
-
Prepare the Chamber: Pour the optimized eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inner wall, partially submerged in the solvent. Close the chamber and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapor.[3] This ensures a uniform solvent front and reproducible Rf values.
-
Prepare the Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[15] Mark three small, equidistant points on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
3.4. Step 3: Spotting the TLC Plate
-
Acquire Reaction Aliquot: Using a capillary tube, withdraw a tiny amount of the reaction mixture. Dilute this aliquot in a small vial with 5-10 drops of ethyl acetate.
-
Spot the "SM" Lane: Dip a clean capillary tube into the reference solution of the starting material and lightly touch it to the "SM" mark on the origin line. The spot should be small and concentrated, no more than 1-2 mm in diameter.[2]
-
Spot the "Co" Lane: First, spot the "Co" mark with the starting material reference solution. Then, using the capillary for the reaction mixture, carefully spot directly on top of the SM spot. This co-spot is crucial for differentiating between two compounds that have very similar Rf values.[9]
-
Spot the "RM" Lane: Use the reaction mixture capillary to spot the "RM" mark.
-
Check Spots: Briefly view the plate under a UV lamp to ensure that sufficient material has been spotted.[2]
3.5. Step 4: Development and Visualization
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the eluent.[15] Close the lid and allow the solvent to travel up the plate undisturbed.
-
Completion: When the solvent front is about 0.5-1 cm from the top of the plate, remove it with forceps. Immediately mark the position of the solvent front with a pencil.[15]
-
Primary Visualization (UV Light): Allow the plate to dry completely in a fume hood. View the plate under a 254 nm UV lamp. Both the starting material and the aromatic product should appear as dark spots against the green fluorescent background.[10][11] Gently circle the spots with a pencil.
-
Secondary Visualization (Staining): For confirmation, place the plate in a sealed chamber containing a few iodine crystals. Aromatic compounds will typically develop yellow-brown spots.[16] Alternatively, dip the plate into a potassium permanganate solution and gently warm with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[12]
Interpretation of Results
By comparing the three lanes, you can accurately determine the status of the reaction.[4][17]
-
t = 0 (Start of reaction):
-
SM Lane: A single spot corresponding to the starting material.
-
RM Lane: A single, strong spot at the same Rf as the starting material.
-
Co Lane: A single, slightly larger spot at the same Rf.
-
-
During Reaction (Incomplete):
-
RM Lane: Two spots will be visible. A spot corresponding to the unreacted starting material (higher Rf) and a new spot for the product (lower Rf).
-
Co Lane: The spot for the starting material will appear elongated or as two very close, overlapping spots, confirming the presence of both SM and P.
-
-
Reaction Completion:
-
RM Lane: The spot corresponding to the starting material will have completely disappeared. Only the single, lower Rf spot of the product will be present.
-
Co Lane: Two distinct, well-separated spots will be visible, confirming the Rf values of both the starting material and the product.
-
Calculating the Retention Factor (Rf): The Rf value is a ratio that helps in identifying compounds.[18] It is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Both distances are measured from the origin line.[18]
Data Summary
The following table provides expected results for the TLC analysis in an optimized solvent system (e.g., 7:3 n-Hexane:Ethyl Acetate).
| Compound | Role | Expected Rf | Visualization (254 nm UV) | Visualization (Iodine) |
| 2',5'-Dimethylacetophenone | Starting Material | ~0.55 - 0.65 | Dark spot | Yellow-brown spot |
| This compound | Product | ~0.25 - 0.35 | Dark spot | Yellow-brown spot |
Workflow Visualization
The following diagram illustrates the complete TLC monitoring workflow.
Caption: Workflow for TLC Reaction Monitoring.
References
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
Royal Society of Chemistry. Thin layer chromatography. RSC Education. [Link]
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Wikipedia. Thin-layer chromatography. [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?[Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Chemistry For Everyone. (2025, February 1). What Is The Mobile Phase In TLC Chromatography? YouTube. [Link]
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Abdel-monem, A. R. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. ResearchGate. [Link]
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ScienceDirect. Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. [Link]
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Reddit. (2025, February 17). Reductive TLC stains. r/Chempros. [Link]
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University of California, Los Angeles. TLC stains. [Link]
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Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
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Virtual Amrita Laboratories. Thin Layer Chromatography. [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
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University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
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Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
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Washington State University. Monitoring Reactions by TLC. [Link]
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Scilit. Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. [Link]
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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Taylor & Francis Online. Cyanation – Knowledge and References. [Link]
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MarZ Chemistry. RF Values. [Link]
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A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. YouTube. [Link]
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Journal of Planar Chromatography – Modern TLC. (2014). Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. [Link]
-
KAUST Repository. Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides. [Link]
-
ResearchGate. (2025, August 7). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile | Request PDF. [Link]
-
Reddit. (2025, April 10). Why does a solvent system with an RF of 0.3 give the cleanest separation? r/chemistry. [Link]
-
PubMed Central. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. [Link]
-
Chemistry Stack Exchange. (2014, December 12). Are there any sources for tabulated Rf-values, especially 1-phenylazo-2-naphthol?[Link]
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Workup and Purification Strategies for Reactions Involving 2,5-Dimethylbenzoylacetonitrile
An Application Guide for Researchers
Abstract
2,5-Dimethylbenzoylacetonitrile is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its unique β-keto-nitrile functionality allows for diverse chemical transformations, including cyclizations, condensations, and cross-coupling reactions. However, the successful isolation of pure products from these reactions hinges on robust and well-designed workup procedures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for the workup of reactions involving this compound. We will delve into the causality behind experimental choices, from initial reaction quenching to final chromatographic purification, ensuring a self-validating system for achieving high-purity compounds.
Introduction: The Synthetic Versatility of this compound
This compound, also known as 3-(2,5-dimethylphenyl)-3-oxopropanenitrile, is a highly functionalized aromatic ketone. The molecule incorporates three key reactive sites: the electrophilic carbonyl carbon, the acidic α-protons of the methylene group, and the versatile nitrile moiety. This structural arrangement makes it an ideal precursor for constructing complex molecular architectures, particularly substituted heterocycles like thiophenes, pyrimidines, and pyridines. Its derivatives are frequently investigated in medicinal chemistry for their potential biological activities.
Given its importance, mastering the isolation and purification of its reaction products is a critical skill. This guide will focus on providing both the foundational logic and practical, step-by-step protocols for common reaction classes.
Core Principles of Reaction Workup
A successful workup procedure neutralizes reactive species, separates the desired product from byproducts and unreacted starting materials, and prepares the crude material for final purification. The workflow can be generalized into several key stages.
Reaction Quenching
The first step post-reaction is to safely halt the chemical transformation by neutralizing any reactive reagents. The choice of quenching agent is dictated by the reaction conditions.
-
For Base-Catalyzed Reactions (e.g., Claisen, Gewald): Reactions employing strong bases like sodium ethoxide or triethylamine are typically quenched by the addition of a mild acid. This serves two purposes: neutralizing the base and protonating any anionic intermediates (like enolates) to form a neutral organic species, thereby facilitating its extraction from the aqueous phase.
-
Common Quenchants: Dilute aqueous HCl, saturated aqueous NH₄Cl, or even water. Saturated NH₄Cl is a preferred weak acid for quenching reactions with acid-sensitive functional groups.
-
-
For Organometallic Reactions (e.g., Suzuki Coupling): These reactions are typically quenched with water to hydrolyze any remaining organometallic species.
Liquid-Liquid Extraction
Extraction is the primary method for separating the organic product from the aqueous phase containing salts and water-soluble impurities.
-
Solvent Selection: The choice of extraction solvent is critical. It must readily dissolve the product but be immiscible with water. Ethyl acetate (EtOAc) and Dichloromethane (DCM) are common choices.
-
Ethyl Acetate (EtOAc): A versatile, moderately polar solvent. It is less dense than water, forming the top layer.
-
Dichloromethane (DCM): A denser, slightly more polar solvent. It is effective for a wide range of compounds but is denser than water, forming the bottom layer.
-
-
Washing Steps:
-
Water/Dilute Acid/Base: Washes can remove residual salts or neutralize the organic layer.
-
Saturated Sodium Bicarbonate (NaHCO₃): Used to neutralize any remaining acid from the quenching step.
-
Brine (Saturated NaCl): A final wash with brine helps to remove bulk water from the organic layer before the drying step, preventing the formation of emulsions.
-
Drying and Solvent Removal
After extraction, the organic layer is saturated with a small amount of water that must be removed.
-
Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used. The organic solution is stirred over the drying agent until it is no longer clumping, indicating that the water has been absorbed.
-
Concentration: The solvent is removed from the dried organic solution, typically under reduced pressure using a rotary evaporator, to yield the crude product.
The general workflow for a typical reaction workup is illustrated below.
Caption: General workflow for aqueous workup and extraction.
Detailed Application Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol describes the synthesis of the title compound from 2,5-dimethylbenzoate and acetonitrile, a classic base-catalyzed Claisen-type condensation.
Reaction Principle: A strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the alkoxide yields the β-keto-nitrile. A procedure adapted from known syntheses of benzoylacetonitrile provides a reliable route.[1]
Workup Rationale: The workup is designed to neutralize the sodium methoxide base, remove the methanol solvent and unreacted acetonitrile, and isolate the desired product. Acidification is crucial to protonate the product, which exists as a sodium enolate salt in the basic reaction mixture.
Experimental Protocol:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 2,5-dimethylbenzoate | 178.23 | 17.8 g | 100 mmol | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 6.48 g | 120 mmol | 1.2 |
| Acetonitrile | 41.05 | 8.2 mL | 150 mmol | 1.5 |
| Toluene | - | 150 mL | - | - |
Step-by-Step Workup Procedure:
-
Cooling: After the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Quenching: Slowly and carefully add 100 mL of cold water to the reaction mixture with vigorous stirring. Causality: This step hydrolyzes the excess sodium methoxide and dissolves the sodium enolate salt of the product.
-
Phase Separation: Transfer the biphasic mixture to a 500 mL separatory funnel. Allow the layers to separate. The aqueous layer (bottom) contains the product salt.
-
Isolate Aqueous Layer: Drain the aqueous layer into a separate beaker. Extract the remaining organic (toluene) layer with an additional 25 mL of water and combine the aqueous layers. Discard the organic layer.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 2M HCl with stirring until the pH is ~2-3 (check with pH paper). A precipitate should form. Causality: Acidification protonates the enolate, causing the neutral, water-insoluble product to precipitate out of the solution.
-
Isolation by Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 50 mL) and then a small amount of cold hexane (20 mL) to remove water and nonpolar impurities.
-
Drying: Dry the solid product under vacuum to a constant weight. The product is often pure enough for subsequent steps, or it can be recrystallized from an ethanol/water mixture if needed.
Protocol 2: Workup for the Gewald Synthesis of a 2-Aminothiophene Derivative
The Gewald reaction is a powerful multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[2][3] This protocol details the workup for the reaction between this compound, a ketone (e.g., cyclohexanone), elemental sulfur, and a base.
Reaction Principle: The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the aromatic thiophene ring.[4][5]
Workup Rationale: The workup must remove the base catalyst (typically morpholine or triethylamine), unreacted starting materials, and any polysulfide byproducts. The product is typically a stable, crystalline solid that can be isolated by filtration after precipitation.
Experimental Protocol:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 173.21 | 1.73 g | 10 mmol | 1.0 |
| Cyclohexanone | 98.14 | 1.08 mL | 10.5 mmol | 1.05 |
| Elemental Sulfur (S₈) | 32.06 | 0.35 g | 11 mmol | 1.1 |
| Morpholine | 87.12 | 0.96 mL | 11 mmol | 1.1 |
| Ethanol | - | 20 mL | - | - |
Step-by-Step Workup Procedure:
-
Cooling & Precipitation: After heating, allow the reaction mixture to cool to room temperature. The product often begins to crystallize or precipitate during this process. Further cooling in an ice bath can enhance precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crude solid on the filter with a generous amount of cold ethanol. Causality: This wash removes the morpholine catalyst, unreacted cyclohexanone, and other soluble impurities. The product has limited solubility in cold ethanol.
-
Recrystallization (If Necessary): If the product is not sufficiently pure, it can be recrystallized. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol, then allow it to cool slowly to room temperature to form pure crystals.
-
Drying: Dry the purified solid under vacuum to yield the final 2-amino-3-(2,5-dimethylbenzoyl)thiophene derivative.
Caption: Key stages in the Gewald synthesis and workup.
Protocol 3: Workup for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is for a scenario where a halogenated derivative of this compound is coupled with a boronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds.[6][7]
Reaction Principle: The reaction involves a catalytic cycle with a palladium complex. Key steps include oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the coupled product and regenerate the catalyst.[8][9]
Workup Rationale: The workup must remove the palladium catalyst, the inorganic base (e.g., K₂CO₃, Cs₂CO₃), and boronic acid byproducts. A standard aqueous extraction is typically sufficient, often followed by column chromatography for high purity.
Experimental Protocol:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Aryl Bromide Substrate | - | - | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 mmol | 0.03 |
| K₂CO₃ (2M solution) | 138.21 | 1.5 mL | 3.0 mmol | 3.0 |
| Dioxane/Water (4:1) | - | 5 mL | - | - |
Step-by-Step Workup Procedure:
-
Dilution: After completion, cool the reaction to room temperature and dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Transfer to a separatory funnel, shake, and separate the layers.
-
Washing: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. Causality: These washes remove the inorganic base, boronic acid residues, and the bulk of the solvent mixture.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Column Chromatography): The resulting crude residue often contains residual catalyst and other impurities. Purify the material using silica gel column chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) is typically effective. The optimal solvent system should be determined by TLC analysis first.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified coupled product.
-
Troubleshooting Common Workup Issues
| Problem | Potential Cause | Recommended Solution |
| Emulsion forms during extraction | High concentration of salts or polar byproducts. | Add brine to the separatory funnel to "break" the emulsion. Alternatively, filter the entire mixture through a pad of Celite®. |
| Product "oils out" instead of precipitating | Product may be impure or has a low melting point. | Try to scratch the inside of the flask with a glass rod to induce crystallization. If that fails, extract the product with a suitable organic solvent (e.g., EtOAc or DCM) instead of filtering. |
| Low recovery after workup | Product is partially soluble in the aqueous layer; incomplete extraction. | Perform additional extractions (2-3 times) of the aqueous layer. Ensure the pH is correct to keep the product in its neutral form. |
| Product contaminated with catalyst (e.g., Palladium) | Incomplete removal during aqueous workup. | Pass the crude product solution through a small plug of silica gel or activated carbon before full column chromatography. |
Conclusion
The workup procedure is as critical as the reaction itself for achieving high yield and purity. For reactions involving this compound, a systematic approach based on the underlying chemical principles of the reaction is paramount. By carefully selecting quenching agents, extraction solvents, and purification methods, researchers can reliably isolate their target compounds. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing optimized, self-validating workup systems in both academic and industrial research settings.
References
-
Grokipedia. (2026-01-08). Thorpe reaction. Available at: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]
-
Chem-Station Int. Ed. (2014-03-02). Thorpe-Ziegler Reaction. Available at: [Link]
-
Wikipedia. Thorpe reaction. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020-09-24). Thorpe reaction. Available at: [Link]
-
Wikipedia. Gewald reaction. Available at: [Link]
-
Organic Syntheses Procedure. Copper-catalyzed Cyanation of Alkenyl Iodides. Available at: [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. Available at: [Link]
-
YouTube. (2023-04-15). Cyanation Reaction. Available at: [Link]
-
ResearchGate. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
ACS. (2018). Computational investigations on the mechanism of the Gewald reaction. Available at: [Link]
-
Wikipedia. Cyanation. Available at: [Link]
-
ACS Publications. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dimethylbenzoylacetonitrile
Welcome to the technical support center for the synthesis of 2,5-Dimethylbenzoylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and product purity.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules in medicinal chemistry. Its synthesis, typically achieved through a Claisen-type condensation reaction, can present challenges. The presence of the two methyl groups on the aromatic ring can influence the reactivity of the electrophilic benzoyl precursor, and careful optimization of reaction conditions is crucial for achieving high yields and minimizing side products. This guide provides a comprehensive resource to navigate these challenges, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Question 1: Why is my yield of this compound consistently low?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the Claisen condensation reaction mechanism. Here are the most common culprits and their solutions:
-
Ineffective Base: The choice and handling of the base are critical. The base must be strong enough to deprotonate acetonitrile (pKa ≈ 31 in DMSO) to form the nucleophilic carbanion.[1]
-
Troubleshooting:
-
Base Strength: Sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are common choices for this type of condensation. If you are using a weaker base like an alkoxide, you may not be generating enough of the acetonitrile anion.
-
Base Quality: Strong bases like NaH are highly sensitive to moisture. Ensure your base is fresh and has been stored under anhydrous conditions. Using old or improperly stored base is a frequent cause of reaction failure.
-
-
-
Presence of Water: Any moisture in the reaction will quench the strong base and inhibit the formation of the acetonitrile anion.
-
Troubleshooting:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for acetonitrile). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Reaction Temperature: The temperature can influence the rate of both the desired reaction and potential side reactions.
-
Troubleshooting:
-
Formation of the Anion: The deprotonation of acetonitrile is often carried out at low temperatures (e.g., 0 °C or even -78 °C with LDA) to control the reaction and prevent side reactions of the strong base.
-
Condensation Reaction: The subsequent reaction with the 2,5-dimethylbenzoyl electrophile may require warming to room temperature or gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile.
-
-
-
Steric Hindrance: The methyl group at the 2-position of the benzoyl group can introduce some steric hindrance, potentially slowing down the nucleophilic attack of the acetonitrile anion.
-
Troubleshooting:
-
Longer Reaction Times: Due to the potential for slower reaction kinetics, you may need to extend the reaction time. Again, TLC monitoring is key to determining when the reaction has reached completion.
-
-
Question 2: What are the likely side products, and how can I minimize their formation?
The primary side reaction of concern is the self-condensation of the starting ester or other carbonyl-containing starting material if it has enolizable protons. In the synthesis of this compound, a common starting material is a 2,5-dimethylbenzoyl ester (e.g., ethyl 2,5-dimethylbenzoate).
-
Self-Condensation of the Ester: If the ester has α-hydrogens, it can undergo self-condensation. However, ethyl 2,5-dimethylbenzoate lacks α-hydrogens, making this specific side reaction unlikely.
-
Reaction with the Product: The product, this compound, has an acidic methylene group and could potentially react further. However, the equilibrium of the Claisen condensation is typically driven by the final deprotonation of the β-keto nitrile product, which forms a stable enolate.[2]
-
Minimization Strategies:
-
Controlled Addition: Add the 2,5-dimethylbenzoyl precursor (e.g., ester or chloride) slowly to the pre-formed acetonitrile anion. This ensures that the concentration of the electrophile is kept low, minimizing potential side reactions.
-
Stoichiometry: Use a slight excess of acetonitrile to ensure the complete consumption of the more valuable benzoyl precursor.
-
Question 3: How can I effectively purify crude this compound?
Purification is crucial to obtain a product of high purity. The choice of method will depend on the nature of the impurities.
-
Acid-Base Extraction: The product has an acidic methylene group and can be deprotonated by a moderately strong base. This property can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃). The product will move into the aqueous layer as its enolate salt. The layers are then separated, and the aqueous layer is acidified (e.g., with dilute HCl) to precipitate the purified product, which can then be extracted back into an organic solvent, dried, and concentrated.
-
-
Column Chromatography: If extraction does not provide sufficient purity, silica gel column chromatography is a reliable method.
-
Solvent System: A non-polar/polar solvent system such as hexane/ethyl acetate is a good starting point. The optimal ratio can be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be a very effective final purification step.
-
Solvent Selection: Test various solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound via a Claisen-type condensation.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile (anhydrous)
-
Ethyl 2,5-dimethylbenzoate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Acetonitrile Anion:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).
-
Suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous acetonitrile (1.2 equivalents) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. You should observe the evolution of hydrogen gas.
-
-
Condensation Reaction:
-
Dissolve ethyl 2,5-dimethylbenzoate (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the ester solution dropwise to the acetonitrile anion suspension at 0 °C over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1M HCl until the gas evolution ceases and the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Alternatively, if the crude product is a solid, recrystallize from a suitable solvent system.
-
Data and Visualizations
Table 1: Selection of a Suitable Base for the Claisen Condensation
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~35 (H₂) | Strong, commercially available, irreversible deprotonation. | Highly reactive with water and protic solvents, requires careful handling. |
| Sodium Amide (NaNH₂) | ~38 (NH₃) | Very strong, effective for deprotonating weak carbon acids. | Can be difficult to handle, reacts violently with water. |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | Very strong, non-nucleophilic, soluble in organic solvents. | Typically prepared in situ, requires low temperatures. |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Less hazardous than NaH or NaNH₂. | May not be strong enough for complete deprotonation of acetonitrile, can lead to transesterification with the starting ester. |
Diagram 1: Reaction Mechanism for the Synthesis of this compound
Caption: The reaction mechanism involves the deprotonation of acetonitrile, followed by nucleophilic attack on the ester, elimination of the ethoxide leaving group, and final protonation during work-up.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields in the synthesis of this compound.
References
- Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655–657.
-
MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]
-
Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. Available at: [Link]
-
University of Babylon. (n.d.). The Claisen Condensation. Available at: [Link]
-
ResearchGate. (2025). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. Available at: [Link]
-
ResearchGate. (2025). Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. Available at: [Link]
-
Ci-Project. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]
- Google Patents. (n.d.). CN101423467B - Method for synthesizing 2,5-acetonyl acetone.
-
ResearchGate. (2025). Reactivity of Carboxamides toward Benzoyl Chloride in Acetonitrile. Available at: [Link]
-
ResearchGate. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Available at: [Link]
-
ResearchGate. (2025). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Available at: [Link]
-
ResearchGate. (n.d.). Ionic Reactions in Acetonitrile. Available at: [Link]
-
ResearchGate. (2025). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Available at: [Link]
-
Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available at: [Link]
- Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
- Google Patents. (n.d.). US4322359A - Process for the preparation of 2,5-dimethyl-1,4: 3,6-dianhydrosorbitol.
Sources
Technical Support Center: Synthesis of 2,5-Dimethylbenzoylacetonitrile
Welcome to the technical support guide for the synthesis of 2,5-Dimethylbenzoylacetonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable β-ketonitrile intermediate. The guidance herein is structured to address practical challenges in the laboratory, explaining the chemical principles behind common side reactions and offering validated protocols for mitigation and purification.
I. Overview of the Core Synthesis: A Crossed Claisen Condensation
The synthesis of this compound (Target Compound 3 ) is most commonly achieved via a crossed Claisen condensation. This reaction involves the base-mediated condensation of a non-enolizable aromatic ester, such as methyl 2,5-dimethylbenzoate (1 ), with an enolizable nitrile, acetonitrile (2 ). A strong base is required to deprotonate acetonitrile, forming a nucleophilic anion that attacks the electrophilic carbonyl carbon of the ester.
DOT Diagram: Core Synthesis Pathway
Caption: Core reaction pathway for this compound synthesis.
II. Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter. Each problem is followed by an analysis of potential causes and recommended solutions.
FAQ 1: Low or No Yield of the Desired Product
Question: I performed the reaction, but after workup, I have a very low yield of this compound. What went wrong?
Answer: Low yields are a common issue and can be traced back to several factors related to reagents, reaction conditions, and the workup procedure.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Protocol |
| Ineffective Base | The pKa of acetonitrile is ~25. A sufficiently strong base (e.g., NaH, NaNH₂, KOt-Bu) is crucial to generate the required concentration of the acetonitrile anion. Weaker bases like NaOH or NaOMe are generally less effective.[1] | Base Selection: Use sodium hydride (NaH, 60% dispersion in mineral oil) or sodium amide (NaNH₂). Ensure the base is fresh and has not been deactivated by moisture. Protocol: 1. Suspend NaH in anhydrous THF under an inert atmosphere (N₂ or Ar). 2. Slowly add acetonitrile to the suspension at 0 °C. 3. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the anion before adding the ester. |
| Presence of Moisture | Strong bases react violently with water. Any moisture in the solvent, reagents, or glassware will consume the base, preventing the deprotonation of acetonitrile. | Rigorous Anhydrous Technique: 1. Flame-dry all glassware under vacuum and cool under an inert atmosphere. 2. Use freshly distilled, anhydrous solvents (e.g., THF, Diethyl Ether). 3. Ensure starting materials (ester and acetonitrile) are anhydrous. |
| Premature Quenching | The enolate of the β-ketonitrile product is the thermodynamically favored species in the basic reaction mixture. Acidification during workup is required to protonate this enolate to form the final product. Adding acid too early or insufficient acidification will result in product loss. | Controlled Workup: 1. Quench the reaction by slowly pouring it over crushed ice. 2. Carefully acidify the cold aqueous mixture with dilute HCl or H₂SO₄ to a pH of ~3-4. 3. Confirm the pH with litmus paper or a pH meter before extraction. |
| Sub-optimal Reaction Temperature | While initial anion formation may be done at 0 °C, the condensation step often requires elevated temperatures to proceed at a reasonable rate. | Temperature Optimization: After adding the ester to the pre-formed acetonitrile anion, allow the reaction to warm to room temperature and then gently reflux (e.g., in THF at ~65 °C) for several hours. Monitor reaction progress by TLC. |
DOT Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
FAQ 2: Identification of Major Side Products
Question: My reaction produced several spots on the TLC plate and my final product is impure. What are the likely side products and how can I identify them?
Answer: Several side reactions can occur concurrently with the Claisen condensation. Identifying them is the first step toward developing a successful purification strategy.
Common Side Products and Their Formation:
-
2,5-Dimethylbenzoic Acid: Formed by the saponification (hydrolysis) of the starting ester, methyl 2,5-dimethylbenzoate, by the strong base. This is exacerbated by the presence of water.
-
2,5-Dimethylbenzoylamide: This is the primary product of nitrile hydrolysis. It can form if the reaction is exposed to water under basic or acidic conditions for a prolonged period, especially during workup at elevated temperatures.
-
Acetonitrile Dimer (β-aminocrotononitrile): This results from the Thorpe-Ziegler self-condensation of acetonitrile, where the acetonitrile anion attacks another molecule of acetonitrile.[2][3][4][5] This is more likely if the addition of the ester is too slow or if there is a high local concentration of the acetonitrile anion.
Identification of Side Products:
| Side Product | Expected Spectroscopic Data (¹H NMR) | TLC Characteristics |
| 2,5-Dimethylbenzoic Acid | Aromatic protons (~7.0-7.8 ppm), two methyl singlets (~2.3-2.6 ppm), and a very broad singlet for the carboxylic acid proton (>10 ppm). | Typically more polar than the starting ester and the final product. May streak on silica gel. |
| 2,5-Dimethylbenzoylamide | Aromatic protons (~7.1-7.4 ppm), two methyl singlets (~2.3-2.5 ppm), and two broad singlets for the -CONH₂ protons (~5.5-6.5 ppm). | More polar than the desired β-ketonitrile product. |
| Acetonitrile Dimer | Signals corresponding to vinyl and methyl protons, often in equilibrium with its imine tautomer. | Polarity can vary, but it is a relatively small and polar molecule. |
| Unreacted Ester | Aromatic protons (~7.0-7.8 ppm), two methyl singlets (~2.3-2.6 ppm), and a singlet for the methoxy group (~3.9 ppm). | Less polar than the product and other side products. |
Recommended Protocol for Analysis:
-
Sample Collection: Take a small aliquot from the crude reaction mixture after workup.
-
Spectroscopy: Acquire a ¹H NMR spectrum of the crude material. Compare the observed peaks with the expected shifts for the product and the side products listed above.
-
Chromatography: Run a TLC of the crude product against the starting ester. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The desired product should be a new, more polar spot than the starting ester.
FAQ 3: Product Purification Challenges
Question: I've confirmed the presence of side products. How can I effectively purify my this compound?
Answer: Purification often requires a multi-step approach to remove both acidic byproducts and unreacted starting materials.
Purification Strategy and Protocol:
-
Aqueous Wash to Remove Acidic Impurities:
-
Principle: An alkaline wash will deprotonate the acidic byproduct, 2,5-dimethylbenzoic acid, converting it to its water-soluble carboxylate salt. The desired product, a β-ketonitrile, is also acidic (pKa ~11) and will be deprotonated, but it can be recovered upon re-acidification.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] This will extract the 2,5-dimethylbenzoic acid.
-
Crucially , the desired product may also partition into the aqueous basic layer as its enolate. To recover it, separate the aqueous layer, cool it in an ice bath, and re-acidify with dilute HCl to pH ~3-4. Then, re-extract this acidified aqueous layer with the organic solvent.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
-
Crystallization or Column Chromatography:
-
Crystallization: This is often the most effective method for removing non-acidic impurities like the unreacted ester and the acetonitrile dimer.[7]
-
Solvent Selection: A good solvent system is one in which the product is soluble when hot but sparingly soluble when cold. Common systems include ethanol/water, isopropanol, or hexane/ethyl acetate mixtures.
-
Protocol: Dissolve the crude product from the aqueous wash in a minimal amount of hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Column Chromatography: If crystallization fails or does not provide sufficient purity, silica gel chromatography is a reliable alternative.
-
Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the more polar impurities. The product will elute after the less polar starting ester.
-
-
IV. Validated Experimental Protocol
This protocol is a generalized procedure based on standard Claisen condensation methodologies for β-ketonitrile synthesis.[2][8]
Materials:
-
Methyl 2,5-dimethylbenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add NaH (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Anion Formation: Add anhydrous THF to the flask, followed by the slow, dropwise addition of anhydrous acetonitrile (1.5 equivalents) at 0 °C (ice bath).
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Condensation: Dissolve methyl 2,5-dimethylbenzoate (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (~65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Cool the reaction mixture to 0 °C and cautiously quench by slowly adding it to a beaker of crushed ice.
-
Acidify the aqueous mixture to a pH of 3-4 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
V. References
-
Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2020). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Journal of Organic Chemistry, 86(1), 861-867.
-
(2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances.
-
Hammond, R. J., Poston, B. W., Ghiviriga, I., & Feske, B. D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935.
-
Organic Syntheses. (n.d.). α-Phenylcinnamonitrile. Coll. Vol. 5, p.937 (1973); Vol. 46, p.88 (1966).
-
Semantic Scholar. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved January 17, 2026, from [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(4), 430-445.
-
Organic Syntheses. (n.d.). Phase-transfer alkylation of nitriles: 2-Phenylbutyronitrile. Coll. Vol. 6, p.932 (1988); Vol. 55, p.91 (1976).
-
Kiyokawa, K., Nagata, T., & Minakata, S. (2014). Recent Advances in the Synthesis of β-Ketonitriles. Synthesis, 46(11), 1417-1426.
-
Organic Syntheses. (n.d.). Dimethyldioxirane. Coll. Vol. 9, p.395 (1998); Vol. 72, p.209 (1995).
-
NIST. (n.d.). 2,5-Dimethylbenzylamine. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). 2,5-Dimethylbenzylamine. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 17, 2026, from [Link]
-
Lucas-Rosales, V. A., García-Revilla, M. A., & Jiménez-Halla, J. O. C. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Chemistry Proceedings, 12(1), 29.
-
Organic Syntheses. (n.d.). Methyl 1-Formylcyclopropanecarboxylate. Vol. 95, p.300 (2018).
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central.
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 17, 2026, from [Link]
-
Lucas-Rosales, V. A., García-Revilla, M. A., & Jiménez-Halla, J. O. C. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. ResearchGate.
-
PubChem. (n.d.). 2,5-Dimethylbenzylamine. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation?. Retrieved January 17, 2026, from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Dimerization in Acetonitrile of [H6PMo9O34]3− into [P2Mo18O62]6−. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved January 17, 2026, from [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
-
ResearchGate. (n.d.). Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved January 17, 2026, from [Link]
-
Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved January 17, 2026, from [Link]
-
ChemSynthesis. (n.d.). 3-oxo-3-phenylpropanenitrile. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Claisen condensation. Retrieved January 17, 2026, from [Link]
-
PeerJ. (2021). Expression, purification, crystallization and preliminary X-ray crystallographic studies of a mitochondrial membrane-associated.
-
Google Patents. (n.d.). CN101423467B - Method for synthesizing 2,5-acetonyl acetone. Retrieved January 17, 2026, from
-
National Center for Biotechnology Information. (2006). Purification, crystallization and preliminary X-ray analysis of rice BGlu1 β-glucosidase with and without 2-deoxy-2-fluoro-β-d-glucoside. PubMed Central.
-
National Center for Biotechnology Information. (n.d.). Purification, crystallization and preliminary X-ray diffraction studies of the arsenic repressor ArsR from Corynebacterium glutamicum. PubMed Central.
Sources
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Troubleshooting guide for 2,5-Dimethylbenzoylacetonitrile experimental protocols
Welcome to the technical support center for 2,5-Dimethylbenzoylacetonitrile experimental protocols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. The information is presented in a question-and-answer format to directly address specific issues.
Section 1: Troubleshooting the Synthesis
The synthesis of this compound typically proceeds via a Claisen condensation reaction between a 2,5-dimethyl-substituted benzoic acid ester (e.g., methyl 2,5-dimethylbenzoate) and acetonitrile, using a strong base like sodium ethoxide.
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and competing side reactions.
Potential Causes & Solutions:
-
Moisture Contamination: The Claisen condensation is highly sensitive to moisture. Water will react with the strong base (sodium ethoxide), quenching it and preventing the deprotonation of acetonitrile, which is a crucial step for initiating the condensation.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly prepared or properly stored sodium ethoxide.[1] Handling sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Inefficient Deprotonation of Acetonitrile: Acetonitrile has a relatively high pKa (around 25), and its deprotonation can be challenging.
-
Solution: Ensure you are using a sufficiently strong and non-nucleophilic base. While sodium ethoxide is common, other bases like sodium amide or sodium hydride can also be effective. The reaction temperature also plays a role; sometimes, gentle heating can facilitate the reaction, but be cautious as it can also promote side reactions.
-
-
Side Reactions: Several side reactions can compete with the desired Claisen condensation, reducing the yield of this compound.
-
Hydrolysis of the Ester: If there is any moisture present, the ester starting material can be hydrolyzed back to the carboxylic acid, which will not participate in the condensation.
-
Self-condensation of the Ester: While less likely with a sterically hindered ester like methyl 2,5-dimethylbenzoate, it is a possibility.
-
Reversibility of the Reaction: The Claisen condensation is a reversible reaction.[2] To drive the equilibrium towards the product, it is crucial to use at least one full equivalent of the base. The final deprotonation of the β-keto nitrile product by the base makes the overall reaction thermodynamically favorable.[2]
-
Experimental Protocol for Yield Optimization:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry absolute ethanol. Carefully add sodium metal in small portions with stirring.[3]
-
Reaction Setup: Once all the sodium has reacted, cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Addition of Reactants: Slowly add a solution of methyl 2,5-dimethylbenzoate and anhydrous acetonitrile to the stirred sodium ethoxide solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, quench the reaction by pouring it into a beaker of ice-cold dilute acid (e.g., 10% HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
The presence of multiple spots on a TLC plate indicates the formation of byproducts. Identifying these byproducts is key to troubleshooting and optimizing your reaction.
Common Byproducts and Their Origins:
| Byproduct | Potential Cause | How to Minimize |
| 2,5-Dimethylbenzoic acid | Hydrolysis of the starting ester due to moisture. | Use anhydrous conditions and reagents. |
| Unreacted Methyl 2,5-dimethylbenzoate | Incomplete reaction, insufficient base, or low reaction temperature. | Increase reaction time, use a full equivalent of fresh base, and consider gentle heating. |
| Polymerization products of acetonitrile | Can occur in the presence of a very strong base. | Add the acetonitrile solution slowly to the base. |
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting multiple spots on a TLC plate.
Section 2: Purification Challenges
Purifying this compound from the reaction mixture can sometimes be challenging due to its properties and the nature of the potential impurities.
FAQ 3: I am having difficulty purifying the product by recrystallization. What solvent system should I use?
The choice of solvent for recrystallization is critical and depends on the solubility of your product and impurities at different temperatures.
General Guidance for Solvent Selection:
-
The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Suggested Solvent Systems for this compound:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly.
-
Toluene/Hexane: Toluene is a good solvent for aromatic compounds. Dissolve the product in hot toluene and then add hexane as an anti-solvent to induce crystallization upon cooling.
FAQ 4: My purified product still shows impurities in the NMR spectrum. What are the common persistent impurities and how can I remove them?
Even after initial purification, some impurities may persist. NMR spectroscopy is an excellent tool for identifying these.
Common Persistent Impurities:
-
Residual Solvents: Solvents used in the work-up or purification (e.g., diethyl ether, ethyl acetate, hexane, toluene) are common impurities.
-
Removal: High-vacuum drying, sometimes with gentle heating (if the product is thermally stable), can remove residual solvents.
-
-
Starting Materials: Unreacted methyl 2,5-dimethylbenzoate can sometimes co-crystallize with the product.
-
Removal: If recrystallization is ineffective, column chromatography on silica gel is the recommended method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Column Chromatography Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the product. Collect fractions and analyze them by TLC.
Section 3: Characterization and Analysis
Accurate characterization is essential to confirm the identity and purity of your synthesized this compound.
FAQ 5: What are the expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spec) for this compound?
While specific spectral data can vary slightly depending on the solvent and instrument, here are the expected key features:
Expected Spectral Data for this compound:
| Technique | Expected Features |
| ¹H NMR | - Two singlets for the two methyl groups on the aromatic ring.- A multiplet for the aromatic protons.- A singlet for the methylene protons (CH₂) adjacent to the carbonyl and nitrile groups. |
| ¹³C NMR | - Signals for the two methyl carbons.- Signals for the aromatic carbons.- A signal for the methylene carbon.- A signal for the carbonyl carbon.- A signal for the nitrile carbon. |
| IR Spectroscopy | - A strong, sharp absorption around 2200-2260 cm⁻¹ for the nitrile (C≡N) stretch.- A strong absorption around 1680-1700 cm⁻¹ for the ketone (C=O) stretch.- Absorptions in the 1600-1450 cm⁻¹ region for the aromatic C=C bonds. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₁₁NO, MW = 173.21 g/mol ).- Fragmentation patterns corresponding to the loss of functional groups (e.g., -CN, -CH₂CN). |
Workflow for Spectroscopic Analysis:
Caption: A workflow diagram for the spectroscopic characterization of this compound.
Section 4: Safety Precautions
Working with the reagents involved in the synthesis of this compound requires strict adherence to safety protocols.
FAQ 6: What are the main safety hazards associated with this synthesis?
Key Hazards:
-
Sodium Ethoxide: A strong base that is corrosive and reacts violently with water. It is also flammable. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][4]
-
Acetonitrile: A flammable and toxic solvent.[5] It can be absorbed through the skin and is harmful if inhaled or swallowed.[5]
-
This compound: The toxicological properties of the final product may not be fully characterized. It is prudent to handle it with care, avoiding skin contact and inhalation.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[6]
References
- Khidre, R. E., & Abdel-Wahab, B. F. (2013).
- TCI Chemicals. (2025).
- Hancock, E. M., & Cope, A. C. (n.d.). Ethyl (1-ethylpropenyl)
- Benchchem. (n.d.). Synthesis routes of Benzoylacetonitrile.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction.
- Shainyan, B. A., et al. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Master Organic Chemistry. (2020).
- Master Organic Reactions. (2025). Step-by-Step Problem Solving Guide. YouTube.
- ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.
- RSC Publishing. (n.d.).
- The Organic Chemistry Tutor. (2018).
- Fisher Scientific. (2024).
- PubMed. (2014). Solid-state NMR structure characterization of a 13CO-Labeled Ir(I) complex with a P,N-donor ligand including ultrafast MAS methods.
- NPTEL. (n.d.). A Study Guide In Organic Retrosynthesis: Problem Solving Approach.
- LibreTexts. (2024). 23.
- Organic Syntheses. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Sci-Hub. (n.d.). Theoretical Study on the Reaction Mechanism for the Formation of 2-Methylpyridine Cobalt(I) Complex from Cobaltacyclopentadiene and Acetonitrile.
- Carl ROTH. (n.d.).
- Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.
- Echemi. (2022).
- ResearchGate. (2025).
- ResearchGate. (2025). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile.
- Sigma-Aldrich. (2025).
- Chemistry Steps. (n.d.).
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor.
- Organic Chemistry: How to... (2022). Approach to Synthesis Problems.
- ResearchGate. (2015).
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- The Claisen Condens
- Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
- ResearchGate. (2025).
- YouTube. (2025). Synthesis of nitriles from alkyl halides and alcohols and ketones.
Sources
Technical Support Center: Optimizing Catalyst Loading in 2,5-Dimethylbenzoylacetonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2,5-Dimethylbenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing catalyst loading in this crucial reaction. Our goal is to equip you with the expertise to navigate experimental challenges and achieve high-yield, high-purity synthesis.
Introduction: The Critical Role of Catalyst Loading
The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, typically proceeds via a Claisen-type condensation reaction. In this reaction, a strong base is employed as a catalyst to facilitate the condensation between a 2,5-dimethylbenzoyl derivative (e.g., an ester) and acetonitrile. The efficiency of this transformation is highly dependent on the precise amount of catalyst used.
Incorrect catalyst loading can lead to a cascade of undesirable outcomes, including diminished yields, the formation of difficult-to-remove impurities, and increased downstream processing costs. Therefore, a systematic approach to optimizing catalyst loading is not merely a procedural refinement but a fundamental necessity for a robust and reproducible synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Q1: My reaction yield is significantly lower than expected. Could incorrect catalyst loading be the culprit?
A1: Absolutely. Suboptimal catalyst loading is a primary cause of low yields in the synthesis of this compound. There are two common scenarios:
-
Insufficient Catalyst: If the catalyst concentration is too low, the deprotonation of acetonitrile to its reactive carbanion will be slow and incomplete. This leads to a sluggish reaction and a low conversion of your starting materials, resulting in a poor yield of the desired product.
-
Excessive Catalyst: Conversely, an excess of a strong base catalyst can promote undesirable side reactions. These may include self-condensation of acetonitrile, hydrolysis of the nitrile functional group in the product, or other base-mediated decompositions.[1][2] These side reactions consume starting materials and the desired product, thereby reducing the overall yield.
Q2: I'm observing significant impurity peaks in my HPLC and NMR analysis. What are the likely side products, and how can I mitigate them by adjusting catalyst loading?
A2: The presence of impurities is a strong indicator of non-optimized catalyst loading. The most common side products in this reaction include:
-
Self-condensation products of acetonitrile: Strong bases can catalyze the dimerization or trimerization of acetonitrile.
-
Hydrolysis products: If water is present in the reaction mixture, the strong base can facilitate the hydrolysis of the nitrile group in this compound to the corresponding amide or carboxylic acid.
-
Products from competing reactions: Depending on your specific starting materials, other base-catalyzed reactions may occur.
To mitigate these, a careful optimization of the catalyst loading is essential. A good starting point for many Claisen-type condensations is in the range of 1.0 to 1.5 equivalents of a strong base like sodium ethoxide or sodium hydride relative to the limiting reagent.[1][2] If you observe a high level of impurities, consider reducing the catalyst loading in a stepwise manner (e.g., from 1.5 eq to 1.2 eq, then to 1.0 eq) and monitor the reaction profile by HPLC or TLC.
Q3: How do I systematically determine the optimal catalyst loading for my specific reaction conditions?
A3: A systematic approach is key to finding the sweet spot for your catalyst loading. We recommend a multi-step process:
-
Initial Screening: Begin with a series of small-scale reactions using a range of catalyst loadings. A typical starting range could be from 0.8 to 2.0 equivalents. It is crucial to keep all other reaction parameters (temperature, concentration, reaction time) constant.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique such as HPLC, GC, or TLC. This will allow you to track the consumption of starting materials and the formation of the desired product and any major byproducts.
-
Data Analysis: Plot the yield of this compound as a function of catalyst loading. The optimal loading will correspond to the point where the yield is maximized before a significant increase in impurity formation is observed.
-
Refinement: Once an optimal range is identified, you can perform a finer screen within that range to pinpoint the ideal catalyst loading for your system.
Below is a table illustrating a hypothetical catalyst loading screen:
| Experiment ID | Catalyst Loading (Equivalents) | Yield of this compound (%) | Purity by HPLC (%) | Key Observations |
| CL-1 | 0.8 | 45 | 98 | Incomplete conversion of starting material. |
| CL-2 | 1.0 | 75 | 97 | Good conversion, minimal side products. |
| CL-3 | 1.2 | 88 | 95 | Higher yield, slight increase in impurities. |
| CL-4 | 1.5 | 85 | 90 | Yield decrease, significant side product formation. |
| CL-5 | 2.0 | 70 | 82 | Pronounced side reactions and lower yield. |
Q4: What are the best practices for handling strong base catalysts like sodium hydride and sodium ethoxide?
A4: Safety is paramount when working with strong bases. Both sodium hydride (NaH) and sodium ethoxide (NaOEt) are highly reactive and require careful handling.
-
Sodium Hydride (NaH):
-
Moisture Sensitivity: NaH reacts violently with water to produce hydrogen gas, which is highly flammable.[3][4] All reactions must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).
-
Dispersion in Mineral Oil: NaH is often supplied as a dispersion in mineral oil to improve safety during handling. The mineral oil can be washed away with a dry, non-reactive solvent like hexane or pentane if necessary, though for many applications, the dispersion can be used directly.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
-
Sodium Ethoxide (NaOEt):
-
Hygroscopic Nature: NaOEt is highly hygroscopic and will readily absorb moisture from the air, leading to its decomposition.[5] It should be stored in a tightly sealed container in a dry environment.
-
Corrosive: Sodium ethoxide is corrosive and can cause severe skin and eye burns.[5] Handle with care and ensure appropriate PPE is worn.
-
Preparation: While commercially available, NaOEt can also be prepared in situ by reacting sodium metal with absolute ethanol. This should only be attempted by experienced chemists with appropriate safety precautions in place.
-
Frequently Asked Questions (FAQs)
Q: What are the most common catalysts for the synthesis of this compound?
A: The most common catalysts are strong bases capable of deprotonating acetonitrile. These include sodium ethoxide (NaOEt), sodium hydride (NaH), and sodium amide (NaNH2).[1] The choice of catalyst can depend on the specific starting materials, solvent, and reaction temperature.
Q: Can I use a catalytic amount of base for this reaction?
A: No, a stoichiometric amount of a strong base is typically required for a Claisen-type condensation. This is because the product, a β-ketonitrile, is more acidic than the starting alcohol (in the case of using an ester) and will be deprotonated by the base. This final deprotonation step is often the driving force for the reaction to go to completion.[6]
Q: What analytical methods are recommended for monitoring the reaction?
A: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the reaction progress, as it can separate the starting materials, product, and various side products, allowing for quantitative analysis of the reaction mixture.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the final product and identification of impurities.[8][9] Thin-Layer Chromatography (TLC) can be a quick and convenient way to qualitatively track the reaction's progress.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening
-
Preparation: In a series of oven-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, add the 2,5-dimethylbenzoyl starting material and the appropriate anhydrous solvent.
-
Catalyst Addition: To each flask, add a different, pre-weighed amount of the strong base catalyst (e.g., 0.8, 1.0, 1.2, 1.5, and 2.0 equivalents).
-
Reactant Addition: Add acetonitrile to each flask.
-
Reaction: Stir the reactions at the desired temperature for a set period.
-
Sampling and Analysis: At regular intervals, carefully withdraw a small aliquot from each reaction, quench it appropriately (e.g., with a dilute acid), and analyze by HPLC or TLC to determine the conversion and product distribution.
-
Work-up: Once the reaction is complete, quench the reaction mixture and proceed with the appropriate work-up and purification steps.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to catalyst loading.
Caption: A decision-making workflow for troubleshooting catalyst loading.
References
-
Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
-
Instrumentation and Chemicals Experimental Procedure and Characterization Data. The Royal Society of Chemistry. [Link]
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How do organic chemists prepare sodium hydride for reaction? (2017). Quora. [Link]
-
Sodium hydride. Organic Syntheses Procedure. [Link]
-
The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. [Link]
-
Claisen condensation. (n.d.). Wikipedia. [Link]
-
Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess. (2021). Science Publishing Group. [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Colorado Boulder. [Link]
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]
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Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]
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(PDF) Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess. (2021). ResearchGate. [Link]
-
Quantitative NMR spectroscopy of complex mixtures. (n.d.). Royal Society of Chemistry. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2022). National Institutes of Health. [Link]
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- 8. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Dimethylbenzoylacetonitrile
Welcome to the technical support center for challenges related to the purification of 2,5-Dimethylbenzoylacetonitrile and its derivatives. As a substituted β-ketonitrile, this compound presents a unique set of purification hurdles due to its chemical properties. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, blending fundamental chemical principles with field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
Answer: The impurity profile is heavily dependent on the synthetic route, but for typical base-mediated condensations (e.g., Claisen condensation between a 2,5-dimethylbenzoyl ester and acetonitrile), you should anticipate the following:
-
Unreacted Starting Materials: Residual 2,5-dimethylbenzoic acid ester or other acylating agents.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic workup conditions, leading to the formation of 2,5-dimethylbenzoylacetamide (amide) or 2,5-dimethylbenzoic acid.[1][2]
-
Self-Condensation Byproducts: The α-proton, situated between the carbonyl and nitrile groups, is highly acidic.[3] In the presence of a base, this can lead to self-condensation or Michael-type addition reactions, resulting in higher molecular weight, often colored, impurities.
-
Solvent-Related Impurities: Residual high-boiling solvents used in the reaction, such as DMF or DMSO.
Q2: My final product is a persistent yellow or brown oil instead of a solid. What's the cause and how can I fix it?
Answer: This is a classic issue. An oily or discolored product typically indicates the presence of multiple impurities that inhibit crystallization. The color often arises from polymeric or conjugated byproducts formed during the reaction.
Primary Causality:
-
Excess Base or High Temperature: These conditions promote side reactions, particularly self-condensation, leading to colored impurities.
-
Incomplete Reaction: A significant amount of unreacted starting material mixed with the product can form a eutectic mixture, which has a lower melting point than the pure components.
-
Residual Acid/Base: Catalytic amounts of acid or base left after workup can cause slow degradation of the product upon storage or during solvent removal.
Troubleshooting Strategy: The first step is to obtain a clean ¹H NMR spectrum to identify the major contaminants. Based on the analysis, proceed to the targeted purification protocols detailed in the Troubleshooting Guide below.
Troubleshooting Guide: Specific Purification Issues
Problem 1: My NMR spectrum shows significant amounts of unreacted 2,5-dimethylbenzoyl ester.
Answer: This indicates an incomplete reaction or inefficient initial purification. The ester is structurally similar to your product but generally less polar.
Underlying Principle: The difference in polarity between the ester (less polar) and the β-ketonitrile (more polar due to the ketone and nitrile groups) is the key to their separation.
Solution: Flash Column Chromatography Flash chromatography is the most effective method for this separation.[4] The goal is to select a solvent system where the ester has a high Rf (e.g., ~0.6-0.7) and your product has a moderate Rf (e.g., ~0.3-0.4) for optimal separation.[5]
Step-by-Step Protocol: Flash Chromatography
-
TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen non-polar solvent. The amount of silica should be 50-100 times the weight of your crude product.
-
Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., Dichloromethane), add silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) to elute the non-polar impurities and the starting ester first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your target compound, this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good resolution. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Offers a good polarity range for separating the starting ester from the more polar product.[6] |
| Silica:Crude Ratio | 50:1 to 100:1 by weight | A higher ratio is needed for difficult separations. |
| Desired Product Rf | ~0.35 | Provides the best balance between resolution and elution time.[5] |
Problem 2: I'm observing a byproduct consistent with 2,5-dimethylbenzoic acid in my product.
Answer: This is a clear sign of nitrile hydrolysis. This can happen during a basic or acidic workup, or even during chromatography on acidic silica gel.
Underlying Principle: The nitrile group (R-C≡N) can be hydrolyzed to a carboxylic acid (R-COOH) in the presence of water and an acid or base catalyst. The resulting carboxylic acid is a highly polar and acidic impurity.[1]
Solution 1: Liquid-Liquid Extraction (Workup) You can easily remove the acidic impurity with a basic wash during the workup phase.
-
Dissolve your crude product in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Repeat the wash 1-2 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Solution 2: Deactivating the Silica Gel If you suspect hydrolysis is occurring on the column, you can use deactivated silica.
-
Prepare a slurry of silica gel in your column chromatography eluent.
-
Add 1% triethylamine (Et₃N) by volume to the slurry.
-
Pack and run the column as usual. The triethylamine will neutralize the acidic sites on the silica gel, preventing on-column degradation.
Workflow for Purification Strategy Selection The following diagram outlines a decision-making process for purifying your crude this compound.
Caption: Decision tree for selecting the appropriate purification method.
Problem 3: Recrystallization attempts are failing, resulting in oiling out or poor recovery.
Answer: Recrystallization is an excellent technique for final polishing but requires finding the right solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[7]
Underlying Principle: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solute's solubility limit is exceeded at a temperature above its melting point. Poor recovery means the product is too soluble in the chosen solvent even when cold.
Solution: Systematic Solvent Screening
Step-by-Step Protocol: Solvent Screening for Recrystallization
-
Small-Scale Tests: Place ~20-30 mg of your crude product into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Isopropanol, Ethanol, Water).
-
Solubility Check (Cold): Find a solvent that does not dissolve the product at room temperature. This is a potential candidate.
-
Solubility Check (Hot): Heat the test tubes containing the promising solvents. The product should dissolve completely. If it doesn't, the solvent is not suitable.
-
Crystallization Check: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will produce a high yield of crystalline solid.
-
Binary Solvent Systems: If no single solvent works, try a binary system. Dissolve the product in a minimal amount of a "good" solvent (one in which it is very soluble). Then, add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to make it clear again, then allow it to cool slowly.
| Solvent System Example | Polarity | Use Case |
| Isopropanol/Water | Polar | Dissolve in hot isopropanol, add water dropwise until cloudy. |
| Toluene/Hexane | Non-polar | Dissolve in hot toluene, add hexane dropwise until cloudy. |
| Ethyl Acetate/Hexane | Intermediate | A versatile system for many organic compounds. |
References
-
Column Chromatography Principles. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Annelations of cyclic β-cyanoketones... (2005). ARKIVOC. Retrieved from [Link]
-
Chemistry of Nitriles. (2023). LibreTexts Chemistry. Retrieved from [Link]
-
Hydrolysis derivatives of (pyridyl-2)acetonitrile. (1980). Il Farmaco; Edizione Scientifica. Retrieved from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. Retrieved from [Link]
-
Synthesis of process related impurities of Citicoline and Citicoline sodium. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. (2016). RSC Advances. Retrieved from [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization. (2022). IUCrJ. Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid byproduct formation in benzoylacetonitrile reactions
Welcome to the Technical Support Center for benzoylacetonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and FAQs in a question-and-answer format to directly address specific issues you may encounter during your experiments, with a focus on preventing the formation of unwanted byproducts.
Introduction to Benzoylacetonitrile Reactivity
Benzoylacetonitrile (PhCOCH₂CN) is a valuable bifunctional molecule possessing a reactive ketone and an acidic methylene group adjacent to a nitrile. This unique structure allows it to participate in a wide array of chemical transformations, making it a cornerstone in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and pyrans. However, its reactivity also presents challenges, as side reactions can lead to the formation of byproducts, reducing yields and complicating purification. This guide will provide expert insights into identifying, understanding, and mitigating these common issues.
Section 1: Self-Condensation and Dimerization (Thorpe-Ziegler Reaction)
One of the most common challenges in benzoylacetonitrile chemistry is its propensity to undergo self-condensation, a reaction analogous to the Thorpe-Ziegler reaction, particularly under basic conditions.[1][2][3]
FAQ 1: I am observing a significant amount of a high-molecular-weight byproduct in my reaction, especially when using a strong base. What is it, and how can I prevent its formation?
Answer:
You are likely observing the formation of a dimer or oligomers resulting from the self-condensation of benzoylacetonitrile. The active methylene group of one molecule can act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule.
Plausible Dimer Structure:
While a definitive, peer-reviewed structural elucidation of the benzoylacetonitrile dimer from self-condensation is not extensively reported, the likely product is 3-amino-2-benzoyl-3-phenylacrylonitrile . This structure is consistent with the known mechanism of the Thorpe reaction, which typically yields a β-enaminonitrile.[1][4]
Mechanism of Dimerization:
The reaction is base-catalyzed. A base abstracts a proton from the active methylene group of a benzoylacetonitrile molecule, generating a resonance-stabilized carbanion. This carbanion then attacks the carbonyl carbon of a second benzoylacetonitrile molecule. Subsequent intramolecular cyclization and rearrangement lead to the formation of the stable enamine dimer.
Caption: Hydrolysis pathway of benzoylacetonitrile.
Troubleshooting and Prevention Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | Ensure all your solvents and reagents are thoroughly dried. Use freshly distilled solvents and dry glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Control pH | Avoid strongly acidic or basic aqueous workups if possible. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible. Neutralize the reaction mixture carefully. The rate of hydrolysis is significantly influenced by pH and temperature. [5][6][7][8][9] |
| Temperature Management | Perform the reaction and workup at low temperatures to minimize the rate of hydrolysis. |
Section 3: Byproduct Formation in Knoevenagel Condensation
The Knoevenagel condensation is a widely used reaction involving benzoylacetonitrile, where it reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond. [5][10][11]
FAQ 3: I am performing a Knoevenagel condensation with an aromatic aldehyde and benzoylacetonitrile, but I am getting a significant amount of a Michael adduct as a byproduct. How can I improve the selectivity?
Answer:
The formation of a Michael adduct is a common side reaction in Knoevenagel condensations. In this case, a second molecule of the benzoylacetonitrile enolate can act as a Michael donor and add to the β-carbon of the newly formed α,β-unsaturated product (the Knoevenagel adduct).
Mechanism of Michael Addition Side Reaction:
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-amino-2-benzoyl-3-phenylacrylonitrile | CAS#:109482-49-7 | Chemsrc [chemsrc.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. rsc.org [rsc.org]
- 11. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction temperature for optimal 2,5-Dimethylbenzoylacetonitrile synthesis
Technical Support Center: 2,5-Dimethylbenzoylacetonitrile Synthesis
A Senior Application Scientist's Guide to Managing Reaction Temperature for Optimal Outcomes
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this synthesis, with a particular focus on the critical role of reaction temperature. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested experience to help you navigate the nuances of this chemical transformation.
Synthesis Overview: The Claisen-Type Condensation Pathway
The synthesis of this compound typically proceeds via a Claisen-type condensation reaction.[1][2] In this reaction, an ester, such as methyl or ethyl 2,5-dimethylbenzoate, is reacted with acetonitrile in the presence of a strong base. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the desired β-ketonitrile.
The reaction is highly sensitive to temperature, which dictates the balance between the rate of the desired reaction and the rates of several potential side reactions. Precise temperature control is therefore paramount for achieving high yield and purity.
Experimental Protocol: A Foundational Approach
Below is a generalized protocol that serves as a baseline for optimization.
Materials:
-
Methyl 2,5-dimethylbenzoate
-
Anhydrous Acetonitrile
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Aqueous acid (e.g., 1 M HCl) for workup
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet.
-
Reagent Preparation: Under a nitrogen atmosphere, suspend the strong base (e.g., NaH) in the anhydrous solvent.
-
Initial Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Acetonitrile Addition: Slowly add anhydrous acetonitrile to the cooled suspension. Maintain the temperature below 10 °C during this addition.
-
Ester Addition: Once the acetonitrile addition is complete, add the methyl 2,5-dimethylbenzoate dropwise, ensuring the internal temperature does not exceed the set point.
-
Reaction: Allow the reaction to proceed at the optimized temperature (see discussion below) for a specified duration, monitoring by TLC or LC-MS.
-
Quenching: After the reaction is complete, carefully quench by pouring the mixture into ice-cold aqueous acid.
-
Workup and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature as the root cause.
Issue 1: Low or No Product Yield
Potential Causes & Solutions:
-
Temperature Too Low:
-
Causality: The activation energy for the desired Claisen-type condensation is not being met, leading to a stalled or extremely slow reaction. The deprotonation of acetonitrile by the base may also be inefficient at very low temperatures.
-
Troubleshooting Steps:
-
Confirm that your cooling bath is at the intended temperature.
-
Gradually increase the reaction temperature in 5 °C increments.
-
Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
-
Temperature Too High:
-
Causality: High temperatures can lead to the thermal decomposition of the starting materials, intermediates, or the final product.[3][4][5][6] Nitriles, in particular, can be susceptible to polymerization or decomposition at elevated temperatures.[7]
-
Troubleshooting Steps:
-
Ensure your heating mantle or oil bath is accurately calibrated.
-
Consider running the reaction at a lower temperature for a longer duration.
-
If the reaction is highly exothermic, ensure efficient stirring and consider a slower rate of addition for the reagents.
-
-
Issue 2: Formation of Significant Impurities
Potential Causes & Solutions:
-
Side Reactions from High Temperatures:
-
Causality: Elevated temperatures can provide the necessary activation energy for undesired reaction pathways, such as self-condensation of the ester or acetonitrile, or hydrolysis of the nitrile product during workup if the quenching is not adequately cooled.[8]
-
Troubleshooting Steps:
-
Lower the reaction temperature to favor the kinetic product (the desired this compound) over thermodynamic byproducts.
-
Ensure that the workup procedure is performed at low temperatures (e.g., quenching in an ice bath) to minimize hydrolysis of the nitrile.
-
-
| Temperature Range | Expected Outcome | Potential Issues |
| < 0 °C | Very slow or no reaction | Incomplete conversion |
| 0 - 25 °C (Room Temp) | Controlled reaction, potentially higher selectivity | May require longer reaction times |
| > 25 °C to Reflux | Faster reaction rate | Increased risk of side products and decomposition |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting temperature-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A: The optimal temperature is a balance between reaction rate and selectivity. While there is no universally "perfect" temperature, a good starting point for optimization is in the range of 10-25 °C . This range is often sufficient to overcome the activation energy without promoting significant side reactions. For more robust and scalable processes, maintaining a consistent temperature is crucial.[9]
Q2: How critical is it to maintain a constant temperature throughout the reaction?
A: It is highly critical. Temperature fluctuations can lead to poor reproducibility. An initial exothermic phase during reagent addition can spike the temperature, leading to impurity formation. A subsequent drop in temperature can slow or stall the reaction. Using a well-calibrated temperature controller and an appropriate cooling/heating bath is essential for consistent results.
Q3: Can this reaction be run at reflux?
A: While running the reaction at the reflux temperature of the solvent would certainly increase the reaction rate, it is generally not recommended without prior optimization. The risk of thermal decomposition and the formation of side products increases significantly at higher temperatures.[3][4] A patent for a similar synthesis of benzoylacetonitrile mentions heating up to 120°C, but this was for a specific, likely optimized, procedure.[10] For initial investigations, it is safer to start at lower temperatures.
Q4: What are the signs of thermal decomposition in my reaction?
A: A sudden and irreversible color change, often to a dark brown or black tar-like substance, is a common indicator of decomposition. You may also observe gas evolution. If you suspect decomposition, it is best to stop the reaction and analyze a sample of the mixture to identify any degradation products.
Q5: How does the choice of base affect the optimal temperature?
A: The strength and steric bulk of the base can influence the optimal temperature. A stronger, less-hindered base like sodium hydride may allow the reaction to proceed at a lower temperature compared to a bulkier base. However, a highly reactive base can also increase the rate of side reactions if the temperature is not carefully controlled.
Relationship Between Temperature, Rate, and Selectivity
Caption: The interplay of temperature with reaction rate and selectivity.
References
- Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbon
- Synthesis of 2,5-DCBN by selective ammoxidation.
- Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Reaction Chemistry & Engineering (RSC Publishing).
- Method for synthesizing 2,5-acetonyl acetone.
- Claisen Condensation and Dieckmann Condens
- Chemistry of Nitriles. Chemistry LibreTexts.
- Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile.
- Synthesis of new 2,5-dimethyl pyrrole derivatives
- Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. Benchchem.
- Claisen Condensation: Mechanism & Examples. NROChemistry.
- Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals.
- The Claisen Condens
- Thermal decomposition products of polyacrylonitrile.
- nitrile synthesis from aldehydes, amines, and alcohols. Sciencemadness Discussion Board.
- Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives.
- Biomass Pyrolysis: Thermal Decomposition Mechanisms of Furfural and Benzaldehyde.
- Synthesis of Nitrile. Suzhou Highfine Biotech.
- Synthesis routes of Benzoylacetonitrile. Benchchem.
- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI.
- Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. Korea University Pure.
- Claisen Condens
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. Inorganic Chemistry Frontiers (RSC Publishing).
- Claisen condens
- New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. MDPI.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cyanating Agents in Modern Organic Synthesis: Benchmarking Performance, Safety, and Mechanistic Pathways
Prepared by: Gemini, Senior Application Scientist
Introduction: The Indispensable Cyano Group
In the landscape of pharmaceutical and agrochemical development, the cyano (or nitrile) group stands out as a uniquely versatile functional group. Its strong electron-withdrawing nature and linear geometry profoundly influence molecular properties, while its ability to be transformed into a wide array of other functionalities—including amines, carboxylic acids, amides, and tetrazoles—makes it an invaluable synthetic intermediate.[1][2] Consequently, the introduction of a cyano group, a process known as cyanation, is one of the most critical carbon-carbon bond-forming reactions in the synthetic chemist's arsenal.[3]
This guide provides an in-depth comparison of common cyanating agents, designed for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of reagents to explore the causality behind experimental choices, compare performance with supporting data, and provide validated protocols.
A Note on the Topic: The specified topic, "2,5-Dimethylbenzoylacetonitrile vs other cyanating agents," presents an ambiguity. This compound is a molecule that contains a nitrile group rather than being a reagent that donates one. It is a product of cyanation, not a cyanating agent. This guide will therefore interpret the query's intent as a comparison between different classes of cyanating agents, focusing on a close and relevant structural class—acyl cyanides like benzoyl cyanide (of which a 2,5-dimethyl derivative would be a variant)—and comparing them against traditional nucleophilic cyanide sources. This approach allows for a robust and scientifically valuable comparison between electrophilic and nucleophilic cyanation strategies.
Section 1: The Nucleophilic Cyanide Toolbox: Traditional and Silyl Reagents
Nucleophilic cyanating agents, which deliver the cyanide anion (CN⁻), are the most established class of reagents. Their utility lies in their direct reaction with electrophilic carbon centers, such as those in alkyl halides, carbonyls, and conjugated systems.
Alkali Metal Cyanides (KCN, NaCN)
Potassium and sodium cyanide are the workhorses of industrial cyanation, prized for their low cost and high reactivity.
-
Mechanism: They react via classic nucleophilic substitution (SN2) with alkyl halides or through conjugate addition to α,β-unsaturated systems.[3] Their high basicity can sometimes lead to competing elimination reactions.
-
Advantages:
-
Highly economical and readily available.
-
Potent nucleophilicity leads to efficient reactions with suitable substrates.
-
-
Disadvantages:
-
Extreme Toxicity: Ingestion or absorption is highly lethal. Acidification produces highly toxic hydrogen cyanide (HCN) gas.[4]
-
Poor Solubility: Insoluble in most organic solvents, often requiring the use of protic solvents (e.g., ethanol) or phase-transfer catalysts (e.g., TBAB) in biphasic systems.
-
-
Field Insights: The use of a phase-transfer catalyst is a classic technique to overcome the solubility issue. The catalyst transports the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs, dramatically increasing reaction rates.
Trimethylsilyl Cyanide (TMSCN)
TMSCN serves as a soluble, less basic source of nucleophilic cyanide, making it a more versatile and often higher-yielding alternative to alkali metal cyanides.
-
Mechanism: It is most famously used in the addition to aldehydes and ketones to form cyanohydrins. The reaction is typically catalyzed by a Lewis acid (e.g., ZnI₂) or a base, which activates the carbonyl group or the TMSCN, respectively.
-
Advantages:
-
Disadvantages:
Acetone Cyanohydrin
This reagent is a convenient and comparatively safer liquid source of HCN, acting as an in situ generator.
-
Mechanism: In the presence of a base, acetone cyanohydrin exists in equilibrium with acetone and HCN. The generated HCN can then participate in various reactions, such as the copper-catalyzed hydrocyanation of alkenes.[7][8]
-
Advantages:
-
Easier to handle liquid compared to HCN gas or solid KCN.[9]
-
Effective in reactions requiring a controlled delivery of HCN.
-
-
Disadvantages:
-
The reagent itself is toxic and can decompose, especially with heat or base, to release HCN.[5]
-
The equilibrium nature of HCN generation may require driving the reaction to completion.
-
Section 2: The Rise of Electrophilic Cyanating Agents ("CN⁺" Synthons)
Electrophilic cyanating agents reverse the traditional reactivity of the cyanide group, allowing for the cyanation of nucleophiles like Grignard reagents, enolates, and organolithiums. This "umpolung" strategy opens up new synthetic pathways.[1][10]
Acyl Cyanides (e.g., Benzoyl Cyanide)
Acyl cyanides, such as benzoyl cyanide, are effective electrophilic cyanating agents. A derivative like 2,5-dimethylbenzoyl cyanide would fall into this class, with its reactivity modulated by the electron-donating methyl groups.
-
Mechanism: The reaction proceeds via nucleophilic attack of an organometallic reagent or enolate on the nitrile carbon. The resulting intermediate then collapses, transferring the cyano group and forming a stable carboxylate byproduct.
-
Advantages:
-
Often crystalline solids that are more stable and easier to handle than TMSCN.
-
Avoids the use of free metal cyanides, though the reagent itself is still toxic.
-
The benzoyl byproduct is generally easy to remove during work-up.
-
-
Disadvantages:
-
The atom economy is lower compared to direct cyanation with KCN or TMSCN.
-
Can be less reactive than other sources for certain transformations.
-
Other Electrophilic Agents (NCTS, TsCN)
Modern synthesis has introduced other powerful electrophilic agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and p-toluenesulfonyl cyanide (TsCN). These reagents have proven effective for the cyanation of arenes and other nucleophiles, often under transition-metal catalysis.[6][10]
Section 3: Head-to-Head Comparison: Selecting the Right Reagent
The choice of a cyanating agent is a critical decision based on substrate, scale, cost, and, most importantly, safety.
Performance and Scope
The following table summarizes the key characteristics of the discussed cyanating agents.
| Cyanating Agent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages | Relative Cost |
| Potassium Cyanide (KCN) | 70-90 | Basic, protic or biphasic solvents (with PTC) | Very low cost, high reactivity | Extreme toxicity, HCN release, poor organic solubility[5] | $ |
| Trimethylsilyl Cyanide (TMSCN) | 85-98 | Anhydrous, Lewis acid/base catalysis, aprotic solvents | High yield, excellent solubility, versatile | High cost, moisture-sensitive (HCN release), toxic[5] | |
| Acetone Cyanohydrin | 75-95 | Base catalysis, can be used in aqueous conditions | Convenient liquid HCN source, relatively safer handling | Toxic, thermal/base instability (HCN release)[5] | |
| Benzoyl Cyanide | 70-90 | Anhydrous, aprotic solvents | Solid, stable, good for cyanating nucleophiles | Lower atom economy, moderate reactivity |
Safety and Handling: A Critical Consideration
All cyanide-containing reagents are highly toxic and must be handled with extreme care. The primary hazard is the generation of hydrogen cyanide (HCN), a volatile and fast-acting poison.[4]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood. For larger scale reactions, a scrubber system containing a bleach or hydrogen peroxide solution is recommended to neutralize any vented HCN gas.[4]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and heavy-duty nitrile gloves. Avoid using latex gloves as they offer poor protection.[11]
-
Procedural Discipline:
-
Never work alone. [11]
-
Avoid Acid: Never allow cyanide reagents to come into contact with acid, as this will immediately generate large quantities of HCN gas.[12]
-
Quenching: Reaction work-ups must be done carefully. Any excess cyanide should be quenched in the reaction flask before work-up using an oxidizing solution like aqueous bleach (sodium hypochlorite) or basic hydrogen peroxide, ensuring the quenching solution remains basic (pH > 10).
-
-
Emergency Preparedness: An emergency plan must be in place. A cyanide antidote kit (containing amyl nitrite) should be available, and all personnel must be trained in its location and use.[4][11]
Section 4: Experimental Protocols
The following protocols are representative examples for educational and illustrative purposes. All procedures must be risk-assessed and performed with appropriate safety measures.
General Experimental Workflow
Caption: General workflow for a typical cyanation reaction.
Protocol 1: Nucleophilic Cyanation of Benzyl Bromide using NaCN
This protocol demonstrates a classic SN2 reaction using a phase-transfer catalyst.
-
Materials: Benzyl bromide, sodium cyanide (NaCN), tetrabutylammonium bromide (TBAB), toluene, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzyl bromide (1.0 eq), toluene, and TBAB (0.1 eq).
-
In a separate beaker, dissolve NaCN (1.5 eq) in water. Caution: Highly toxic.
-
Add the aqueous NaCN solution to the reaction flask.
-
Heat the biphasic mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC until the benzyl bromide is consumed.
-
Cool the reaction to room temperature. In the fume hood, carefully add aqueous sodium hypochlorite (bleach) to the flask and stir for 1 hour to quench excess cyanide.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyl cyanide.
-
Protocol 2: Formation of Acetophenone Cyanohydrin using TMSCN
This protocol illustrates the Lewis acid-catalyzed addition of TMSCN to a ketone.[5]
-
Materials: Acetophenone, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI₂, catalytic), dichloromethane (DCM, anhydrous).
-
Procedure:
-
To a flame-dried, argon-flushed flask, add acetophenone (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of ZnI₂ (0.05 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCN (1.2 eq) dropwise via syringe. Caution: Volatile and toxic, releases HCN on contact with moisture.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC.
-
Upon completion, concentrate the solvent under reduced pressure. The crude trimethylsilyl ether of the cyanohydrin can often be used directly or hydrolyzed by gentle treatment with dilute acid during work-up to give the cyanohydrin.
-
Section 5: Mechanistic Insights
Visualizing the reaction pathways helps in understanding the reactivity and requirements of each agent.
Diagram: Nucleophilic SN2 Cyanation
Caption: SN2 mechanism for nucleophilic cyanation.
Diagram: Electrophilic Cyanation of a Grignard Reagent
Caption: Mechanism of electrophilic cyanation using an acyl cyanide.
Conclusion and Future Outlook
The selection of a cyanating agent is a multifaceted decision that balances chemical efficiency with practical considerations of cost, scalability, and safety. While traditional alkali metal cyanides remain relevant for large-scale processes due to their low cost, reagents like TMSCN and acetone cyanohydrin offer superior performance and handling characteristics for fine chemical synthesis.
The development of effective electrophilic cyanating agents like benzoyl cyanide and NCTS has significantly expanded the scope of cyanation chemistry, enabling the synthesis of molecules that were previously difficult to access. The future of the field will undoubtedly focus on creating even safer, more selective, and more sustainable cyanation protocols. The exploration of non-toxic cyanide surrogates and catalytic methods that avoid stoichiometric toxic reagents represents a major frontier in this essential area of organic synthesis.[7][13]
References
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Recent Advances in Cyanation Reactions. Quim. Nova, Vol. 45, No. 6, 712-727, 2022. [1][10]
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Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 2020, 10, 19685-19702. [2]
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Cyanation - Wikipedia. Wikipedia, The Free Encyclopedia. [3]
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Cyanation: a photochemical approach and applications in organic synthesis. Org. Biomol. Chem., 2021, 19, 3093-3112. [6]
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RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. PDF available via ResearchGate. [10]
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Non-toxic Cyanide Sources and Cyanating Agents | Request PDF - ResearchGate. Request PDF from ResearchGate. [13]
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Cyanation reaction safety - YouTube. YouTube Video. [4]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Org. Biomol. Chem., 2020, 18, 7251-7266. [14]
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An overview on the progress and development on metals/non-metal catalyzed Cyanation reactions | Request PDF - ResearchGate. Request PDF from ResearchGate. [16]
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Working Safely with Cyanide Guideline. The University of Queensland. [11]
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Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. Organic Chemistry Portal. [8]
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Cyanation Reagents. TCI Chemicals. [17]
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Acetone Cyanohydrin: A Convenient Alternative of Toxic Sodium Cyanide/Acetic Acid for Oxidative Cyanation of Tertiary Amines | Request PDF - ResearchGate. Request PDF from ResearchGate. [9]
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GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [12]
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A Comparative Technical Guide to 2,5-Dimethylbenzoylacetonitrile and Malononitrile for Synthetic Chemistry
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. This guide provides an in-depth comparative analysis of two valuable nitrile-containing reagents: 2,5-Dimethylbenzoylacetonitrile and the archetypal active methylene compound, malononitrile. This document is intended for researchers, scientists, and professionals in drug development, offering a technical examination of their respective properties, reactivity, and practical applications, supported by experimental insights.
Introduction: A Tale of Two Nitriles
At first glance, this compound and malononitrile share a common functional feature in the nitrile group, yet their structural and electronic disparities give rise to distinct chemical behaviors. Malononitrile, with its highly acidic methylene protons (pKa ≈ 11 in water) situated between two electron-withdrawing nitrile groups, is a cornerstone reagent for a vast array of condensation and multicomponent reactions.[1] Its reactivity is well-established and extensively documented.
In contrast, this compound, a β-ketonitrile, presents a more nuanced reactivity profile. The presence of a benzoyl group in place of one of the nitrile groups, along with methyl substituents on the aromatic ring, significantly alters the electronic and steric landscape of the molecule. This guide will dissect these differences, providing a framework for understanding and predicting their behavior in key synthetic transformations.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physical properties of these reagents is crucial for their effective handling and application in the laboratory.
| Property | This compound | Malononitrile |
| CAS Number | 53882-93-2 | 109-77-3 |
| Molecular Formula | C₁₁H₁₁NO | C₃H₂N₂ |
| Molecular Weight | 173.21 g/mol | 66.06 g/mol |
| Appearance | Likely a solid (based on related compounds) | White crystalline solid |
| Melting Point | Data not readily available | 30-32 °C |
| Boiling Point | ~154 °C (predicted) | 220 °C |
| Acidity (pKa of C-H) | Estimated to be less acidic than malononitrile | ~11 (in water) |
Data for this compound is limited and some values are estimated based on related structures. Malononitrile data is well-documented.
The higher molecular weight and aromatic nature of this compound suggest a higher boiling point compared to malononitrile. The most significant difference lies in the acidity of the α-protons. While malononitrile is renowned for the high acidity of its methylene protons, the single α-proton in this compound, flanked by a ketone and a nitrile, is also acidic but expected to be less so than in malononitrile due to the presence of only one nitrile group. The electron-donating methyl groups on the phenyl ring may further slightly decrease the acidity of this proton.
Synthesis of the Reagents
Synthesis of this compound
While not as commercially ubiquitous as malononitrile, this compound can be synthesized via a Claisen-like condensation. A plausible and commonly employed route involves the reaction of an ester of 2,5-dimethylbenzoic acid, such as methyl 2,5-dimethylbenzoate, with acetonitrile in the presence of a strong base like sodium amide or sodium ethoxide.
Caption: Synthetic route to this compound.
Synthesis of Malononitrile
The industrial synthesis of malononitrile is well-established and typically involves the gas-phase reaction of acetonitrile with cyanogen chloride.[2] A common laboratory preparation involves the dehydration of cyanoacetamide using a dehydrating agent like phosphorus pentoxide or phosphorus oxychloride.[2]
Comparative Reactivity in Key Synthetic Transformations
The utility of these nitriles as synthetic precursors is best illustrated by their performance in several key carbon-carbon and carbon-heteroatom bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for both malononitrile and β-ketonitriles, involving the reaction of an active methylene/methine compound with an aldehyde or ketone.[3][4]
Malononitrile: Malononitrile is highly reactive in Knoevenagel condensations, readily reacting with a wide range of aldehydes and ketones under mild basic catalysis (e.g., piperidine, ammonium acetate) to form α,β-unsaturated dinitriles.[5][6] The reaction is often rapid and high-yielding.
This compound: this compound is also expected to undergo Knoevenagel condensation. However, two key factors will influence its reactivity relative to malononitrile:
-
Electronic Effects: The presence of only one nitrile group makes the α-proton less acidic, potentially requiring slightly stronger basic conditions or longer reaction times. The electron-donating methyl groups on the phenyl ring may further decrease the reactivity of the carbonyl group towards nucleophilic attack.
-
Steric Effects: The bulky 2,5-dimethylbenzoyl group can introduce steric hindrance, which may disfavor the reaction with sterically demanding aldehydes or ketones.
Caption: Knoevenagel condensation with both reagents.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4][7][8][9][10]
Malononitrile: Malononitrile is a classic substrate for the Gewald reaction, leading to the formation of 2-amino-3-cyanothiophenes, which are versatile intermediates in medicinal chemistry. The reaction generally proceeds with good to excellent yields.[7]
This compound: As a β-ketonitrile, this compound can also participate in the Gewald reaction. In this case, the product would be a 2-amino-3-benzoylthiophene derivative. The reactivity is expected to be influenced by the same electronic and steric factors mentioned for the Knoevenagel condensation. The reaction may require optimization of the base and temperature to achieve comparable yields to those obtained with malononitrile.
Caption: Generalized scheme of the Gewald reaction.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form cyclic β-enaminonitriles, which can be subsequently hydrolyzed to cyclic ketones.[11][12][13][14][15] The intermolecular version is known as the Thorpe reaction.[11][13][14][15]
Malononitrile: Malononitrile itself does not undergo an intramolecular Thorpe-Ziegler reaction. However, it readily participates in intermolecular Thorpe-type self-condensation in the presence of a strong base to form a dimer, 2-amino-1,1,3-tricyanopropene.[16]
This compound: Due to the presence of only one nitrile group, this compound cannot undergo the Thorpe-Ziegler reaction. Intermolecular self-condensation is also less likely compared to malononitrile due to the reduced acidity of the α-proton and increased steric hindrance.
Experimental Protocols
The following are representative, detailed protocols for key reactions involving malononitrile. These can serve as a starting point for comparative studies with this compound, with the understanding that reaction conditions may need to be optimized.
Knoevenagel Condensation of Malononitrile with an Aromatic Aldehyde
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
Malononitrile (10 mmol)
-
Ammonium acetate (catalytic amount, ~0.1 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Equip the flask with a reflux condenser and stir the mixture at room temperature.[5] For less reactive aldehydes, gentle heating may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Gewald Aminothiophene Synthesis with Malononitrile
Materials:
-
Ketone (e.g., cyclohexanone, 10 mmol)
-
Malononitrile (10 mmol)
-
Elemental sulfur (11 mmol)
-
Base (e.g., morpholine or triethylamine, 5 mmol)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer with hotplate
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, suspend the ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in ethanol (30 mL).
-
With stirring, add the base (5 mmol) to the suspension.[17]
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 2-4 hours.[17]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the 2-aminothiophene product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent.
Safety and Handling
Malononitrile: Malononitrile is a toxic and hazardous substance. It is fatal if swallowed or inhaled and toxic in contact with skin.[18][19][20][21] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19][20][21] In case of exposure, seek immediate medical attention.[18][21]
Conclusion and Future Outlook
This comparative guide has highlighted the key differences and similarities between this compound and malononitrile. Malononitrile stands as a highly reactive and versatile building block with a well-documented chemical profile. This compound, while less studied, offers the potential for the synthesis of unique benzoyl-substituted heterocyclic scaffolds.
The reduced acidity of its α-proton and the steric bulk of the 2,5-dimethylbenzoyl group are the primary factors that differentiate its reactivity from that of malononitrile. These characteristics suggest that while it will participate in similar reactions like the Knoevenagel and Gewald reactions, it may require more forcing conditions.
For researchers and drug development professionals, the choice between these two reagents will depend on the desired final product. Malononitrile provides a reliable route to a wide range of dinitrile- and cyano-substituted compounds. This compound, on the other hand, opens the door to novel structures incorporating a substituted benzoyl moiety, a common feature in many biologically active molecules. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its synthetic potential.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Malononitrile, 99%. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Malononitrile. Retrieved from [Link]
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Loba Chemie. (2015). MALONONITRILE FOR SYNTHESIS MSDS CAS No: 109-77-3. Retrieved from [Link]
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Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
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PubChem. (n.d.). Benzoylacetonitrile. Retrieved from [Link]
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Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022). Molecules, 27(16), 5283.
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- An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2007).
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chemeurope.com. (n.d.). Gewald reaction. Retrieved from [Link]
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- Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). (n.d.).
- Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (n.d.). Journal of Chemical Sciences, 125(4), 769-777.
- Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. (n.d.).
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (2013). Current Organic Chemistry, 17(10), 1085-1111.
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Cheméo. (n.d.). Chemical Properties of 2,5-Dimethylbenzonitrile (CAS 13730-09-1). Retrieved from [Link]
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- Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. (2018). Molecular Diversity, 22(1), 207-224.
- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
-
PubChem. (n.d.). 2,5-Dimethylbenzonitrile. Retrieved from [Link]
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A Comparative Guide to Heterocycle Synthesis: 2,5-Dimethylbenzoylacetonitrile vs. Ethyl Cyanoacetate
For the modern medicinal chemist and drug development professional, the efficient construction of novel heterocyclic scaffolds is paramount. The choice of starting materials dictates not only the synthetic route but also the accessible chemical space and the ultimate functionality of the target molecules. This guide provides an in-depth comparison of two powerful, yet distinct, building blocks in heterocyclic chemistry: 2,5-Dimethylbenzoylacetonitrile, a representative β-ketonitrile, and Ethyl Cyanoacetate, a classic active methylene compound. We will dissect their unique reactivity profiles, explore their applications with supporting experimental data, and provide field-proven insights to guide your synthetic strategy.
Pillar 1: The Workhorse Reagent - Ethyl Cyanoacetate
Ethyl cyanoacetate is a cornerstone of heterocyclic synthesis, valued for its reliability and versatility. Its chemical utility stems from the strategic placement of three reactive centers: a highly acidic α-methylene group, an electrophilic nitrile, and a modifiable ester moiety. The flanking electron-withdrawing nitrile and carbonyl groups significantly increase the acidity of the α-protons, facilitating carbanion formation for a host of classical condensation reactions.[1]
Core Applications in Heterocycle Synthesis
Ethyl cyanoacetate is a key player in numerous named reactions that form the bedrock of heterocyclic chemistry:
-
Pyridine Synthesis (Guareschi-Thorpe Condensation): This multicomponent reaction provides a direct route to 2-pyridone derivatives. It involves the condensation of ethyl cyanoacetate with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in the presence of an ammonia source.[2][3][4][5] The reaction is prized for its ability to construct highly functionalized pyridine rings in a single step.
-
Pyrimidine Synthesis (Biginelli Reaction): A classic three-component reaction where ethyl cyanoacetate (or a β-keto ester like ethyl acetoacetate) reacts with an aldehyde and urea or thiourea.[6][7] This acid-catalyzed condensation is a highly efficient method for producing dihydropyrimidinones (DHPMs), a scaffold of significant pharmacological interest, known for applications such as calcium channel blockers.[6][8]
-
Pyridine Synthesis (Hantzsch Synthesis): While the archetypal Hantzsch synthesis employs two equivalents of a β-ketoester, modified procedures incorporating ethyl cyanoacetate or its derivatives allow for the synthesis of cyanodihydropyridines, which can be subsequently aromatized.[9][10][11][12]
-
Diverse Heterocycles: The utility of ethyl cyanoacetate extends to the synthesis of pyrazoles (a key step in the synthesis of the gout medication Allopurinol), purines like caffeine and theophylline, and pyrroles such as the anti-epileptic drug ethosuximide.[1][13]
Mechanistic Causality: The Guareschi-Thorpe Condensation
The power of ethyl cyanoacetate is exemplified in the Guareschi-Thorpe reaction. The mechanism proceeds through a logical sequence of well-understood transformations, making it a reliable and predictable synthesis. The choice of an ammonium salt like ammonium carbonate is strategic; it serves as both the nitrogen source for the heterocycle and a mild base to promote the initial condensations.[3][5]
Caption: Workflow for the Guareschi-Thorpe Pyridine Synthesis.
Experimental Protocol: Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is a representative example of the Guareschi-Thorpe reaction.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl cyanoacetate (10 mmol, 1.13 g), ethyl acetoacetate (10 mmol, 1.30 g), and ethanol (20 mL).
-
Initiation: To the stirred solution, add ammonium carbonate (20 mmol, 1.92 g) and 5 mL of water. The use of an aqueous ethanol medium facilitates the dissolution of the ammonium salt.[3]
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane mobile phase. The product is significantly more polar than the starting materials.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration, washing the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL) to remove unreacted starting materials.
-
Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from a hot ethanol/water mixture to yield the desired 2-pyridone as a white crystalline solid.
Pillar 2: The Aryl-Scaffold Specialist - this compound
This compound belongs to the β-ketonitrile class of reagents. Its reactivity is also centered on the active methylene group, but the presence of the benzoyl ketone instead of an ester fundamentally alters its synthetic applications.[14][15] The bulky, electron-donating dimethylphenyl group is not a leaving group; it is incorporated directly into the final heterocyclic product. This makes it an exceptionally powerful tool for synthesizing aryl-substituted heterocycles, a common motif in pharmacologically active compounds.
Core Applications in Heterocycle Synthesis
This reagent excels in the construction of a wide variety of five- and six-membered heterocycles where a substituted phenyl ring is a desired feature:
-
Five-Membered Heterocycles: This is the primary domain of benzoylacetonitriles. By reacting the 1,3-dicarbonyl-like system with dinucleophiles, a vast array of scaffolds can be accessed.[14]
-
Pyrazoles: Condensation with hydrazine or substituted hydrazines yields 3-aryl-5-aminopyrazoles.
-
Isoxazoles: Reaction with hydroxylamine leads to 3-aryl-5-aminoisoxazoles.
-
Thiophenes: The Gewald reaction, involving condensation with an α-mercapto ketone or reaction with elemental sulfur and another active methylene compound, produces highly substituted aminothiophenes.
-
Furans and Pyrroles: Synthesized via reactions analogous to the Feist-Benary and Paal-Knorr syntheses, respectively, by reacting with α-haloketones or amino ketones.[14][16]
-
-
Six-Membered Heterocycles: It is a versatile precursor for substituted pyridines, pyrimidines, and chromenes, often providing a more direct route to aryl-substituted analogues compared to ethyl cyanoacetate.[15] For example, refluxing with chalcones and ammonium acetate yields 2-oxo-4,6-diaryl-dihydropyridine-3-carbonitriles.[17]
Mechanistic Causality: Pyrazole Synthesis
The synthesis of a pyrazole from this compound and hydrazine is a robust and straightforward transformation. The causality is clear: the more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl, followed by an intramolecular attack of the second nitrogen onto the nitrile carbon, leading to a stable, aromatic five-membered ring.
Caption: Workflow for Pyrazole Synthesis from a β-Ketonitrile.
Experimental Protocol: Synthesis of 5-Amino-3-(2,5-dimethylphenyl)-1H-pyrazole
This protocol demonstrates a typical condensation to form a five-membered heterocycle.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.73 g) in absolute ethanol (25 mL).
-
Addition of Nucleophile: To this solution, add hydrazine hydrate (12 mmol, 0.60 g, ~0.58 mL) dropwise with stirring. A catalytic amount of acetic acid (3-4 drops) can be added to facilitate the initial condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 3 hours. The reaction can be monitored by TLC (5:5 ethyl acetate/hexane), observing the consumption of the starting ketonitrile.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the ethanol solution. If precipitation is slow, the volume can be reduced under reduced pressure or the solution can be cooled in an ice bath.
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. The resulting 5-amino-3-aryl-pyrazole is typically obtained as a pale yellow or off-white solid in high purity.
Pillar 3: Head-to-Head Comparison and Strategic Application
The choice between these two reagents is not about which is "better," but which is the right tool for the specific synthetic objective. Their structural differences lead to divergent, yet complementary, applications.
| Feature | Ethyl Cyanoacetate | This compound |
| Reagent Class | Active Methylene Ester/Nitrile | β-Ketonitrile |
| Key Reactive Moiety | α-Methylene flanked by -COOEt and -CN | α-Methylene flanked by -COAr and -CN |
| Fate of Carbonyl Group | Ester group is often retained for further functionalization, hydrolyzed, or participates in cyclization. | Benzoyl group is incorporated as a stable aryl substituent on the final heterocycle. |
| Primary Strength | Construction of classic heterocycles (pyridones, pyrimidines) via well-established MCRs.[1][2] | Direct synthesis of aryl-substituted heterocycles, especially a wide variety of 5-membered rings.[14][15] |
| Common Products | Pyridones, Dihydropyrimidinones, Pyrazoles, Purines.[1] | Aryl-substituted Pyrazoles, Isoxazoles, Thiophenes, Furans, Pyrroles, and Pyridines.[14] |
Performance and Yield: A Comparative Overview
While direct, side-by-side yield comparisons for identical targets are rare due to their different product scopes, we can analyze representative transformations to gauge their efficiency.
| Reaction Type | Reagent | Typical Conditions | Typical Yield Range | Reference |
| Pyridone Synthesis | Ethyl Cyanoacetate | Guareschi-Thorpe: Reflux in EtOH/H₂O with NH₄⁺ source | 75-95% | [3],[5] |
| Pyridine Synthesis | This compound | Condensation with chalcones, NH₄OAc, reflux | 60-85% | [17] |
| Pyrimidine Synthesis | Ethyl Cyanoacetate | Biginelli: Aldehyde, Urea, Acid catalyst, Reflux | 80-95% | [8],[6] |
| Pyrazole Synthesis | This compound | Hydrazine Hydrate, EtOH, Reflux | 85-98% | [14] |
Analysis: Ethyl cyanoacetate generally provides very high yields in established multicomponent reactions like the Biginelli and Guareschi-Thorpe condensations. This compound is also highly efficient, particularly in the synthesis of five-membered heterocycles like pyrazoles, where reactions often proceed cleanly and in near-quantitative yields.
Conclusion: A Strategic Choice Based on Target Architecture
Both this compound and Ethyl Cyanoacetate are indispensable tools for the synthesis of heterocycles. The decision of which to employ is driven entirely by the desired substitution pattern of the final molecule.
-
Choose Ethyl Cyanoacetate when:
-
The target heterocycle requires an ester or carboxylic acid functionality for further elaboration (e.g., peptide coupling, reduction).
-
You are employing classic, high-yielding multicomponent reactions like the Biginelli or Guareschi-Thorpe to build pyridine or pyrimidine cores.
-
The goal is to synthesize established drug scaffolds known to originate from this building block.
-
-
Choose this compound when:
-
The target molecule requires a specific, stable aryl substituent directly attached to the heterocyclic core.
-
The primary goal is the construction of diverse five-membered heterocycles (pyrazoles, isoxazoles, thiophenes).
-
A direct route to aryl-substituted pyridines or pyrimidines is desired, avoiding post-synthetic arylation steps.
-
By understanding the fundamental reactivity and strategic advantages of each reagent, researchers can make informed decisions, streamline synthetic routes, and accelerate the discovery of novel, pharmacologically relevant molecules.
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Wikipedia. Thorpe reaction. [Link]
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L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]
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Sargordan, M. et al. (2015). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research. [Link]
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Deadman, J. J. et al. (2016). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry. [Link]
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Siddiqui, Z. N. et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega. [Link]
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Sanjay Chemicals (India) Pvt. Ltd. ETHYL CYANOACETATE. [Link]
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Mohammadi, Z. et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
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Wiley Online Library. Guareschi-Thorpe Condensation. [Link]
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ResearchGate. (2024). Ethyl Cyanoacetate Reactions. [Link]
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F. D'Acquarica et al. (2017). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei. [Link]
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ResearchGate. Guareschi–Thorpe condensation. [Link]
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RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
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Porto, L. M. et al. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Revista Virtual de Química. [Link]
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ResearchGate. Ethyl Cyanoacetate Reactions. [Link]
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Wikipedia. Biginelli reaction. [Link]
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SynArchive. Thorpe-Ziegler Reaction. [Link]
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Gomaa, A. M. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry. [Link]
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Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]
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ResearchGate. Proposed mechanism for the cyclization of benzoylacetonitriles with diazo compounds. [Link]
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Rostami, B. et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]
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Beilstein Journals. Search Results for "ethyl cyanoacetate". [Link]
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Moradhosseini, T. et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension. [Link]
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Organic Chemistry Portal. Biginelli Reaction. [Link]
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Zhang, L. et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]
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Kumar, A. et al. (2022). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. Archiv der Pharmazie. [Link]
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Taylor, R. J. K. et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]
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Dömling, A. et al. (2012). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. [Link]
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University of Liverpool. Heterocyclic Chemistry part2. [Link]
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Gorobets, N. et al. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
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Walsh Medical Media. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Journal of Organic and Inorganic Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
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Gabriele, B. et al. (2019). An Overview of Catalytic Carbonylative Double Cyclization Reactions. Catalysts. [Link]
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Gzella, A. K. et al. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molecules. [Link]
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Wang, Z. et al. (2024). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. Science Advances. [Link]
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A Comprehensive Guide to the NMR Characterization of 2,5-Dimethylbenzoylacetonitrile and Its Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of 2,5-Dimethylbenzoylacetonitrile and its structural analogs. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a foundational understanding of the experimental choices, data interpretation, and the nuanced challenges presented by this class of compounds, most notably the phenomenon of keto-enol tautomerism.
Introduction: The Significance of Benzoylacetonitrile Derivatives
Benzoylacetonitrile and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their versatile chemical nature, stemming from the presence of a reactive methylene group flanked by a carbonyl and a nitrile group, allows for the construction of diverse heterocyclic systems. The precise structural elucidation of these molecules is paramount for ensuring the purity, efficacy, and safety of the final products. Among the various analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for unambiguous structure determination and quantitative analysis in solution.
This guide will focus on this compound, a representative member of this class, and compare its expected NMR characteristics with those of related derivatives. A critical aspect of this analysis is the understanding and characterization of the keto-enol tautomerism inherent to β-ketonitriles, a dynamic equilibrium that significantly influences their reactivity and spectroscopic properties.
The Central Challenge: Keto-Enol Tautomerism
Benzoylacetonitrile derivatives exist in a dynamic equilibrium between their keto and enol tautomeric forms. This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the aromatic ring.
dot graph Tautomerism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Keto [label="Keto Tautomer"]; Enol [label="Enol Tautomer"];
Keto -> Enol [label=" Tautomerization"]; Enol -> Keto [label=""]; } dot
Caption: Keto-enol tautomerism in benzoylacetonitrile derivatives.
The keto form possesses a methylene group (-CH2-) adjacent to the carbonyl group, while the enol form features a hydroxyl group (-OH) and a carbon-carbon double bond (=CH-). The interconversion between these forms is often slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both tautomers in the NMR spectrum.
A Comparative Analysis of NMR Spectral Data
The following tables present a comparison of typical ¹H and ¹³C NMR spectral data for benzoylacetonitrile and a hypothetical this compound. The data for the latter is extrapolated based on known substituent effects and serves as an illustrative example for the purpose of this guide.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Methylene (-CH₂) / Vinylic (=CH-) Proton (δ, ppm) | Methyl Protons (-CH₃) (δ, ppm) | Enolic (-OH) Proton (δ, ppm) |
| Benzoylacetonitrile | 7.5-8.0 (m, 5H) | ~4.0 (s, keto) / ~6.0 (s, enol) | - | ~12-14 (br s) |
| This compound (Illustrative) | 7.1-7.4 (m, 3H) | ~4.1 (s, keto) / ~6.1 (s, enol) | ~2.3 (s, 3H), ~2.4 (s, 3H) | ~12-14 (br s) |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Nitrile Carbon (C≡N) (δ, ppm) | Aromatic Carbons (δ, ppm) | Methylene (-CH₂) / Vinylic (=CH-) Carbon (δ, ppm) | Methyl Carbons (-CH₃) (δ, ppm) |
| Benzoylacetonitrile | ~190 (keto) | ~117 | ~128-135 | ~30 (keto) / ~95 (enol) | - |
| This compound (Illustrative) | ~192 (keto) | ~117 | ~129-138 | ~31 (keto) / ~96 (enol) | ~20-22 |
Experimental Protocols: A Step-by-Step Guide to NMR Analysis
The following protocol outlines the key steps for the comprehensive NMR characterization of a this compound derivative. The emphasis is on not just what to do, but why each step is crucial for obtaining high-quality, reliable data.
Caption: A generalized workflow for the NMR analysis of small molecules.
Sample Preparation: The Foundation of Quality Data
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point for its good dissolving power and relatively clean spectral window. However, to investigate the keto-enol equilibrium, it is highly recommended to acquire spectra in a range of solvents with varying polarities, such as acetone-d₆, and DMSO-d₆. This will provide valuable insight into the solvent's influence on the tautomeric ratio.
-
Concentration: A concentration of 10-20 mg in 0.6 mL of solvent is typically sufficient for ¹H NMR. For less sensitive nuclei like ¹³C, or for 2D NMR experiments, a more concentrated sample may be required.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
1D NMR Acquisition: The Primary Observables
-
¹H NMR: This is the cornerstone experiment, providing information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For benzoylacetonitrile derivatives, pay close attention to the integration of the methylene (-CH₂) and vinylic (=CH-) proton signals to quantify the keto-enol ratio.
-
¹³C NMR: This experiment provides information on the carbon framework of the molecule. It is particularly useful for identifying quaternary carbons, such as the carbonyl and nitrile carbons, which are not observed in the ¹H NMR spectrum.
2D NMR Acquisition: Unraveling Complex Structures
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to establish the connectivity of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This is an invaluable tool for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different spin systems and for assigning quaternary carbons.
Data Interpretation: From Spectra to Structure
A systematic approach to data interpretation is key to a successful structural elucidation:
-
Analyze the ¹H NMR spectrum: Determine the number of signals, their integration, multiplicity, and chemical shifts.
-
Analyze the ¹³C NMR spectrum: Determine the number of carbon signals and their chemical shifts.
-
Use the HSQC spectrum: Correlate the proton and carbon signals to assign the resonances of protonated carbons.
-
Use the HMBC spectrum: Establish the connectivity between different molecular fragments and assign quaternary carbons.
-
Use the COSY spectrum: Confirm the proton-proton coupling networks.
-
Quantify the Tautomers: In the ¹H NMR spectrum, the ratio of the integrals of the methylene proton (keto form) and the vinylic proton (enol form) directly corresponds to the molar ratio of the two tautomers in solution.
Conclusion: Best Practices for Reliable Characterization
The NMR characterization of this compound and its derivatives requires a multi-faceted approach. A thorough understanding of the underlying principles of NMR, combined with a systematic experimental design and data analysis strategy, is essential for obtaining accurate and reliable results. The phenomenon of keto-enol tautomerism presents a unique challenge and opportunity, providing deeper insights into the chemical behavior of these important molecules. By following the protocols and principles outlined in this guide, researchers can confidently and accurately characterize these versatile synthetic intermediates.
References
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Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Retrieved from [Link]
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Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Analysis of 2,5-Dimethylbenzoylacetonitrile Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. In the synthesis involving 2,5-Dimethylbenzoylacetonitrile, a versatile building block, a complex mixture of products and byproducts can arise. This guide provides an in-depth comparison of mass spectrometry-based approaches with other analytical techniques for the comprehensive analysis of these reaction mixtures. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Unraveling the Complexity of this compound Reactions
This compound is a β-ketonitrile, a class of compounds known for their reactivity and propensity to form a variety of products.[1] The synthesis of the target molecule itself, likely through a Claisen condensation or a related reaction, can lead to self-condensation byproducts or reactions with residual starting materials.[2][3] Subsequent reactions utilizing this compound as a synthon can further increase the complexity of the product mixture, potentially yielding a range of heterocyclic compounds.[4] Therefore, a robust analytical strategy is essential to identify and quantify the desired product, as well as to detect and characterize any impurities or side products that may impact the efficacy and safety of a potential drug candidate.
Mass Spectrometry: A Powerful Tool for Identification and Structural Elucidation
Mass spectrometry (MS) stands out as a primary analytical technique due to its high sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), GC-MS and LC-MS can resolve complex mixtures and provide individual mass spectra for each component.
Predicted Mass Spectrum of this compound
The primary fragmentation is expected to be an alpha-cleavage between the carbonyl group and the methylene group, a characteristic fragmentation pathway for acetophenones.[5][6] This would result in the formation of a stable 2,5-dimethylbenzoyl cation.
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Description |
| 173 | [C₁₁H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 133 | [C₉H₉O]⁺ | 2,5-Dimethylbenzoyl cation (Loss of •CH₂CN) |
| 105 | [C₇H₅O]⁺ | Loss of CO from the 2,5-dimethylbenzoyl cation |
| 118 | [C₈H₈]⁺• | Loss of •CN from the molecular ion followed by rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The presence of the 2,5-dimethylphenyl moiety can be further confirmed by comparing the spectrum to that of known 2,5-dimethyl substituted aromatic compounds, such as 2,5-dimethylbenzyl cyanide.[7]
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the GC-MS analysis of a this compound reaction mixture.
1. Sample Preparation:
-
Dissolve 1-5 mg of the crude reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the sample to remove any particulate matter.
-
Prepare a series of dilutions to ensure the concentration is within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.[8]
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane (e.g., HP-5ms), is suitable for separating a range of aromatic compounds.[9]
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 500.
3. Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Extract the mass spectrum for each peak.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) for tentative identification.[10]
-
Manually interpret the fragmentation patterns of unknown compounds to propose structures.
Visualizing the Analytical Workflow
Caption: Workflow for the GC-MS analysis of this compound reaction products.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often benefits from the complementary information provided by other techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Strengths | Weaknesses |
| GC-MS/LC-MS | Separation followed by mass-to-charge ratio measurement. | High sensitivity and specificity. Provides molecular weight and structural information. Excellent for complex mixture analysis. | Destructive technique. Isomers can be difficult to differentiate without standards. Quantification requires calibration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about molecular structure and connectivity. Non-destructive. Quantitative. | Lower sensitivity compared to MS. Complex spectra for mixtures. Requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present.[1] Non-destructive and fast. | Limited structural information for complex molecules. Not suitable for mixture analysis without separation. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection by UV absorbance. | Excellent for quantification of known compounds. Non-destructive. | Limited identification capabilities for unknown compounds. Requires chromophores for detection. |
In-depth Comparison
Mass Spectrometry vs. NMR Spectroscopy:
Mass spectrometry excels at providing the molecular weight of the components in a mixture and offers clues to their structure through fragmentation patterns. For instance, the predicted m/z 133 fragment would strongly suggest the presence of the 2,5-dimethylbenzoyl moiety. However, NMR spectroscopy, particularly ¹H and ¹³C NMR, provides a complete picture of the carbon-hydrogen framework.[11][12] For example, the number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum of this compound would unambiguously confirm the substitution pattern on the aromatic ring and the presence of the methylene group adjacent to the nitrile. While MS can distinguish between isomers with different fragmentation patterns, co-eluting isomers with similar mass spectra can be challenging. NMR, on the other hand, can often resolve and identify isomers within a mixture, provided the signals do not overlap excessively.
Mass Spectrometry vs. FTIR Spectroscopy:
FTIR spectroscopy is a rapid and straightforward method to identify the functional groups present in a sample. For a this compound reaction mixture, FTIR could quickly confirm the presence of the nitrile (C≡N stretch around 2250 cm⁻¹) and carbonyl (C=O stretch around 1680 cm⁻¹) groups.[5] However, it provides little information about the overall molecular structure or the composition of a mixture. Mass spectrometry, in contrast, provides the molecular weight and detailed structural fragments, allowing for a much more confident identification of individual components.
Visualizing the Decision-Making Process
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: An Integrated Approach for Comprehensive Analysis
For the thorough analysis of this compound reaction products, a multi-technique approach is the most robust strategy. Mass spectrometry, particularly when coupled with a chromatographic separation method, serves as the cornerstone for identifying the components of a complex mixture and providing initial structural information. NMR spectroscopy is invaluable for the definitive structural elucidation of key products and for providing quantitative data. FTIR spectroscopy offers a rapid means of confirming the presence of expected functional groups. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and confident characterization of their reaction products, a critical step in the drug development pipeline.
References
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2,5-Dimethylbenzyl cyanide. NIST WebBook. Available from: [Link]
-
Benzoylacetonitrile. PubChem. Available from: [Link]
-
2,5-Dimethylbenzonitrile. PubChem. Available from: [Link]
-
Claisen-Schmidt Condensation. Millersville University. Available from: [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available from: [Link]
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A Comparative Guide to the Structural Validation of Novel Heterocyclic Compounds Derived from 2,5-Dimethylbenzoylacetonitrile
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical comparison of analytical methodologies for validating the structures of new heterocyclic compounds synthesized from the versatile precursor, 2,5-Dimethylbenzoylacetonitrile. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for ensuring scientific integrity in chemical synthesis and characterization.
Introduction: The Synthetic Potential of this compound
This compound is a valuable starting material in heterocyclic chemistry due to its reactive β-ketonitrile moiety. This functional group arrangement allows for facile cyclocondensation reactions with a variety of binucleophiles to form a diverse range of heterocyclic scaffolds, which are prominent in many pharmaceuticals.[1] This guide will focus on two primary classes of compounds synthesized from this precursor: pyrazoles and pyrimidines. We will explore their synthesis and compare the analytical techniques used for their definitive structural elucidation.
Synthesis of Novel Heterocycles from this compound
The following protocols outline the synthesis of a representative pyrazole and pyrimidine derivative from this compound. These reactions are based on well-established cyclocondensation principles.[2][3]
Experimental Protocol 1: Synthesis of a Pyrazole Derivative
Reaction Principle: The synthesis of pyrazoles from β-ketonitriles is a classic cyclocondensation reaction. The Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with a hydrazine derivative.[4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.[7][8] A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[4]
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole derivative.
Experimental Protocol 2: Synthesis of a Pyrimidine Derivative
Reaction Principle: The Biginelli reaction and related syntheses provide a straightforward route to pyrimidine derivatives from β-dicarbonyl compounds or their analogs.[9] The reaction of a β-ketonitrile with urea or thiourea in the presence of a catalyst typically proceeds via a three-component condensation mechanism to form the dihydropyrimidine core, which can then be oxidized to the aromatic pyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1 equivalent), urea (or thiourea for a thiopyrimidine) (1.5 equivalents), and a catalytic amount of a Lewis acid (e.g., YbCl₃) or a Brønsted acid.[10]
-
Reaction Conditions: Heat the mixture under solvent-free conditions or in a high-boiling solvent like N,N-dimethylformamide (DMF).[11]
-
Reaction Progression: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and add water to precipitate the crude product. Filter the solid, wash with water and a small amount of cold ethanol, and then dry. Purify the product by column chromatography or recrystallization to yield the desired pyrimidine derivative.
A Comparative Analysis of Structural Validation Techniques
The definitive structural elucidation of newly synthesized compounds is paramount.[12] A combination of spectroscopic and spectrometric techniques is typically employed to achieve an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][13] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Key NMR Experiments for Structural Validation:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).
-
¹³C NMR: Reveals the number of different types of carbon atoms in a molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
-
Step-by-Step Methodology for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard set of NMR spectra (¹H, ¹³C, COSY, HSQC, and HMBC) on a high-field NMR spectrometer.
-
Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure. Adherence to IUPAC guidelines for reporting spectral data is recommended for consistency and clarity.[15][16]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17][18] It is an indispensable tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.[4]
Common Mass Spectrometry Techniques:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be compared to libraries.
-
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft ionization techniques that typically produce the protonated molecule [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides a very precise mass measurement, which can be used to determine the elemental composition of the molecule.
Step-by-Step Methodology for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique will depend on the nature of the compound and the desired information.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak. For HRMS data, use the accurate mass to calculate the elemental formula. The fragmentation pattern can be used to confirm the proposed structure.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[19] It provides a precise three-dimensional map of the electron density in a molecule, allowing for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers.[6]
Step-by-Step Methodology for X-ray Crystallography:
-
Crystal Growth: The most critical and often challenging step is growing a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The initial electron density map is used to build a molecular model, which is then refined to best fit the experimental data.
Comparative Data Summary
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry | Provides detailed structural information in solution, non-destructive | Requires a relatively pure sample, lower sensitivity than MS |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, can be coupled with chromatography (LC-MS, GC-MS) | Isomers can be difficult to distinguish, limited structural information from soft ionization |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain |
Visualization of Synthetic and Validation Workflows
Synthetic Pathways
Caption: A comprehensive workflow for structural validation.
Conclusion
The structural validation of novel compounds derived from this compound requires a multi-faceted analytical approach. While NMR spectroscopy and mass spectrometry provide essential information regarding the connectivity and molecular formula, single-crystal X-ray crystallography remains the definitive method for unambiguous three-dimensional structure determination. By judiciously applying these techniques in a complementary fashion, researchers can ensure the scientific rigor and integrity of their findings, which is a critical step in the journey of drug discovery and development.
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A Comparative Guide to the Synthesis of 2,5-Dimethylbenzoylacetonitrile: Benchmarking Efficiency
Introduction
2,5-Dimethylbenzoylacetonitrile, a β-ketonitrile, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a reactive methylene group flanked by a ketone and a nitrile, allows for a wide range of subsequent chemical transformations. The efficiency of its synthesis is therefore a critical parameter for researchers in academic and industrial settings.
This guide provides an in-depth comparison of two prominent synthetic methodologies for this compound, grounded in the principles of the Claisen condensation. We will dissect each protocol, explaining the chemical rationale behind the choice of reagents and conditions, and present a comparative analysis based on key performance indicators such as yield, reaction time, and operational complexity. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic route for their specific needs.
Synthetic Strategies: The Claisen Condensation and its Variants
The formation of the carbon-carbon bond in β-ketonitriles is most commonly achieved via a base-mediated condensation reaction, mechanistically related to the classic Claisen condensation.[1][2][3] This reaction involves the nucleophilic attack of a carbanion, stabilized by an electron-withdrawing group, onto a carbonyl compound. For the synthesis of this compound, the two primary strategies involve the condensation of:
-
An aryl ester (ethyl 2,5-dimethylbenzoate) with acetonitrile.
-
An aryl ketone (2,5-dimethylacetophenone) with a cyanoformate ester.
This guide will benchmark these two powerful and reliable approaches.
Methodology 1: Ester-Nitrile Claisen-Type Condensation
This classical approach utilizes an ester as the electrophile and the α-carbon of acetonitrile as the nucleophile. The reaction is driven to completion by the deprotonation of the resulting β-ketonitrile, which is significantly more acidic than the starting acetonitrile.[4]
Principle and Rationale
The reaction is initiated by a strong base, typically a sodium alkoxide, which deprotonates acetonitrile to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of ethyl 2,5-dimethylbenzoate. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide ion, yielding the product.[1] A stoichiometric amount of base is required because the final step, the deprotonation of the newly formed β-ketonitrile (pKa ≈ 11), is thermodynamically favorable and drives the equilibrium towards the product.[2]
Causality of Reagent Choice:
-
Base: Sodium ethoxide (NaOEt) is chosen as the base. Crucially, the alkoxide of the base must match the alkoxy group of the ester (ethoxide for an ethyl ester).[5] This prevents transesterification, a side reaction that would consume the starting ester and generate a mixture of products.
-
Solvent: Anhydrous ethanol or a non-protic solvent like toluene or THF is used to ensure the base is not quenched by water. Using ethanol as the solvent is convenient as it is the conjugate acid of the ethoxide base.
Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium ethoxide (1.1 eq.) and anhydrous toluene.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add acetonitrile (1.5 eq.) to the flask. Heat the suspension to 60-70 °C.
-
Condensation: Add a solution of ethyl 2,5-dimethylbenzoate (1.0 eq.) in anhydrous toluene dropwise over 1 hour, maintaining the temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature and then quench by pouring it carefully over ice-cold 1M hydrochloric acid (HCl) until the pH is acidic (~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture.
Workflow Diagram: Ester-Nitrile Condensation
Caption: Workflow for Ester-Nitrile Condensation.
Methodology 2: Ketone-Cyanoformate Mixed Claisen Condensation
This alternative strategy employs a more reactive ketone as the nucleophilic precursor and an activated cyano-ester as the electrophile. This approach is often more efficient and can proceed under milder conditions.
Principle and Rationale
In this mixed Claisen condensation, the α-protons of 2,5-dimethylacetophenone are more acidic than those of a simple ester, facilitating enolate formation.[6] The enolate then attacks ethyl cyanoformate, a highly electrophilic reagent. The subsequent elimination of ethoxide yields the target β-ketonitrile directly. Using a ketone as the enolizable partner and a non-enolizable acylating agent (ethyl cyanoformate has no α-protons) prevents self-condensation of the electrophile, leading to a cleaner reaction profile and potentially higher yields.
Causality of Reagent Choice:
-
Acylating Agent: Ethyl cyanoformate serves as a highly efficient "CN" group donor. Its reactivity is higher than that of a standard ester.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred. NaH deprotonates the ketone irreversibly, generating the enolate and hydrogen gas. This avoids the equilibrium issues associated with alkoxide bases. A catalytic amount of alcohol is sometimes added to initiate the reaction when using NaH.[4]
Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane and add anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C. Add a solution of 2,5-dimethylacetophenone (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Condensation: Re-cool the mixture to 0 °C. Add ethyl cyanoformate (1.1 eq.) dropwise, keeping the internal temperature below 10 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 1M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Workflow Diagram: Ketone-Cyanoformate Condensation
Caption: Workflow for Ketone-Cyanoformate Condensation.
Comparative Analysis
To provide an objective benchmark, the following table summarizes the key performance metrics for each methodology. The values for yield and purity are representative of typical outcomes for these reaction classes, as a direct side-by-side study for this specific molecule is not extensively published.
| Parameter | Methodology 1 (Ester-Nitrile) | Methodology 2 (Ketone-Cyanoformate) | Key Takeaway |
| Typical Yield | 60-75% | 75-90% | Methodology 2 generally offers higher yields due to the irreversible enolate formation and reduced side reactions. |
| Starting Materials | Ethyl 2,5-dimethylbenzoate, Acetonitrile | 2,5-Dimethylacetophenone, Ethyl Cyanoformate | Choice may depend on the commercial availability and cost of the aryl starting material (ester vs. ketone). |
| Base | Sodium Ethoxide (Stoichiometric) | Sodium Hydride (Stoichiometric) | NaH is more reactive and pyrophoric, requiring more careful handling than NaOEt. |
| Solvent | Toluene, Ethanol, THF | THF, Diethyl Ether | Both methods require anhydrous solvents. |
| Temperature | 60-110 °C | 0 °C to Room Temperature | Methodology 2 proceeds under significantly milder temperature conditions, reducing energy costs and potential thermal decomposition. |
| Reaction Time | 4-6 hours | 2-4 hours | The ketone-based route is typically faster. |
| Workup Complexity | Moderate; requires careful acidification of a basic emulsion. | Moderate; requires careful quenching of reactive NaH. | Both require standard aqueous workup and purification steps. Safety considerations for quenching are paramount for both. |
| Purity (Crude) | Good | Very Good to Excellent | Methodology 2 often results in a cleaner crude product due to the directed nature of the mixed condensation. |
Discussion
Methodology 1 represents a robust and well-established route. Its primary advantage lies in the use of relatively common and less hazardous reagents (acetonitrile and sodium ethoxide). However, it requires elevated temperatures and longer reaction times, and yields can be moderate.
Methodology 2 is a more modern and efficient alternative. The use of a ketone starting material and an activated acylating agent under milder conditions typically leads to higher yields in a shorter timeframe. The primary drawbacks are the higher cost and handling requirements associated with ethyl cyanoformate and the pyrophoric nature of sodium hydride.
Product Characterization & Analytical Methods
Regardless of the synthetic route chosen, the identity and purity of the final this compound product must be rigorously confirmed. Standard analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation by confirming the connectivity of protons and carbons.[8]
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups, specifically the nitrile (C≡N) stretch (approx. 2200-2260 cm⁻¹) and the ketone (C=O) stretch (approx. 1685 cm⁻¹).[8]
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Benzoylacetonitrile Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the benzoylacetonitrile scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, most notably in the realms of oncology and infectious diseases. The rational design and optimization of these compounds are significantly accelerated by computational methods, among which Quantitative Structure-Activity Relationship (QSAR) modeling is paramount.[1]
This guide provides a comparative analysis of QSAR studies on benzoylacetonitrile and its close structural analogs. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies, comparative performance of different models, and the crucial interplay between computational predictions and experimental validation. We will dissect the causal relationships behind experimental choices and ground our discussion in authoritative, verifiable sources.
The Strategic Role of QSAR in Optimizing Benzoylacetonitrile Scaffolds
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[2] This allows for the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.[3] The core principle is that variations in the biological activities of compounds within a series are dependent on the differences in their physicochemical properties, which are encoded by molecular descriptors.[2]
The choice of QSAR methodology—ranging from 2D-QSAR, which uses topological and physicochemical descriptors, to 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the three-dimensional fields surrounding the molecules—is dictated by the specific research question and the available data.[4][5]
Comparative Analysis of QSAR Models for Benzoylacetonitrile Analogs
To illustrate the application and comparative value of different QSAR approaches, we will examine models developed for two primary therapeutic areas: anticancer and antimicrobial activity. While direct, comprehensive QSAR studies on a single, unified series of benzoylacetonitrile derivatives are dispersed across various specific targets, a comparative analysis of closely related scaffolds provides invaluable insights.
Anticancer Activity: Targeting Kinase Signaling Cascades
A significant focus of research on nitrile-containing scaffolds has been the inhibition of protein kinases, such as c-Jun N-terminal kinase-3 (JNK3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical nodes in cancer cell signaling.[1][6]
A key 3D-QSAR study was conducted on a series of (benzothiazole-2-yl) acetonitrile derivatives, which are close structural analogs of benzoylacetonitriles, as JNK3 inhibitors.[7] This study provides an excellent example of the predictive power of 3D-QSAR. In contrast, a 2D-QSAR study on N-benzoyl-N'-phenylthiourea derivatives against the MCF-7 breast cancer cell line highlights how simpler models can still yield crucial insights into the structural requirements for cytotoxicity.
| QSAR Model | Target/Cell Line | Methodology | Key Statistical Parameters | Key Influential Descriptors/Fields | Reference |
| Model A | JNK3 | 3D-QSAR (MFA) | r² = 0.849, q² (r²_cv) = 0.616 | Steric and Electrostatic Fields | [7] |
| Model B | JNK3 | 3D-QSAR (RSA) | r² = 0.766, q² (r²_cv) = 0.605 | Receptor Surface Properties | [7] |
| Model C | MCF-7 Cells | 2D-QSAR | r = 0.922 | Lipophilicity (π) | [1] |
Interpretation and Causality:
-
Model A & B (3D-QSAR): The high conventional correlation coefficient (r²) and internal cross-validation coefficient (q²) indicate robust and predictive models for JNK3 inhibition.[7] The importance of steric and electrostatic fields, as revealed by CoMFA/MFA, suggests that the shape and charge distribution of the inhibitor are critical for its fit within the ATP-binding pocket of JNK3. Docking studies from this research confirmed that hydrogen bonding with the residue GLN155 is a crucial interaction, providing a clear, mechanistically grounded target for optimization.[7]
-
Model C (2D-QSAR): This model, while simpler, powerfully demonstrates that for this series of N-benzoyl-N'-phenylthiourea compounds, lipophilicity is the dominant factor driving cytotoxic activity against MCF-7 cells.[1] This suggests that the ability of the compounds to cross the cell membrane and engage with intracellular targets is a primary determinant of their efficacy.
Antimicrobial Activity: Targeting Bacterial Biosynthesis
As a comparative example from a different therapeutic domain, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) reveals a different set of critical molecular properties.[8]
| QSAR Model | Target/Organism | Methodology | Key Statistical Parameters | Key Influential Descriptors | Reference |
| Model D | FabH / S. aureus | 2D-QSAR | Not explicitly stated, but model significance was established. | Hydrophobicity, Molar Refractivity, Aromaticity, Presence of -OH groups. | [8] |
Interpretation and Causality:
-
Model D (2D-QSAR): This study highlights that for antibacterial activity against S. aureus via FabH inhibition, a combination of properties is crucial. Increased hydrophobicity and molar refractivity (a measure of volume and polarizability) were found to enhance inhibitory activity.[8] The positive contribution of aromaticity and hydroxyl groups suggests specific favorable interactions within the enzyme's active site. Conversely, the presence of heteroatoms at a specific position was found to decrease activity, providing clear guidance for avoiding detrimental structural modifications.[8]
Experimental Protocols: The Foundation of a Self-Validating System
The trustworthiness of any QSAR model is fundamentally dependent on the quality and consistency of the experimental data used to build it.[9] Below are detailed, step-by-step methodologies for the synthesis of the core scaffold and the biological assays relevant to the QSAR models discussed.
Synthesis of the Benzoylacetonitrile Core Scaffold
The Claisen condensation is a classic and reliable method for the synthesis of benzoylacetonitrile.[10][11]
Protocol: Claisen Condensation for Benzoylacetonitrile Synthesis
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve metallic sodium (1 equivalent) in anhydrous methanol to form sodium methoxide.
-
Reaction with Ester: To the sodium methoxide solution, add ethyl benzoate (1 equivalent) and heat the mixture with stirring (e.g., to 80°C) until a homogenous mass is formed.[11]
-
Addition of Acetonitrile: Slowly add acetonitrile (1.2 equivalents) to the reaction mixture.[11]
-
Reflux: Increase the temperature (e.g., to 120°C) and reflux the mixture for 24 hours.[11]
-
Work-up: Cool the reaction mixture in an ice bath. Add water and diethyl ether to dissolve the solid. Separate the aqueous layer.
-
Acidification and Extraction: Acidify the aqueous layer with a dilute acid (e.g., 5% H₂SO₄) to precipitate the product.[11] Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude benzoylacetonitrile. Further purification can be achieved by column chromatography or recrystallization.
Biological Evaluation: In Vitro Kinase Inhibition Assays
The following protocols describe luminescence-based assays, which are widely used in high-throughput screening to determine the inhibitory potency (IC₅₀) of compounds against specific kinases.
Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from standard kinase assay kits that measure ATP consumption.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock.
-
Prepare a stock solution of the benzoylacetonitrile derivative (e.g., 10 mM in DMSO) and create serial dilutions to the desired test concentrations. The final DMSO concentration should not exceed 1%.
-
Dilute the recombinant human VEGFR-2 enzyme and the substrate (e.g., Poly(Glu,Tyr)) in 1x Kinase Buffer to their working concentrations.
-
-
Assay Plate Setup (96-well white plate):
-
Test Wells: Add 5 µL of the diluted inhibitor solution.
-
Positive Control (100% Activity): Add 5 µL of buffer with DMSO.
-
Blank (0% Activity): Add 5 µL of buffer with DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix containing Kinase Buffer, ATP, and substrate. Add 25 µL of this master mix to all wells.
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and the detection reagent (e.g., Kinase-Glo® MAX) to room temperature.
-
Add 50 µL of the detection reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence using a microplate reader.
-
Subtract the blank values and calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Visualization of Pathways and Workflows
To provide a clearer understanding of the biological context and the computational process, the following diagrams are presented using Graphviz (DOT language).
Signaling Pathways and QSAR Workflow
Conclusion and Future Directions
This guide has comparatively analyzed QSAR studies on benzoylacetonitrile derivatives and their close analogs, demonstrating the power of these computational models in guiding drug design for both anticancer and antimicrobial applications. By comparing 2D and 3D-QSAR approaches, we have seen how different models can elucidate distinct but complementary aspects of the structure-activity landscape—from the overarching importance of lipophilicity for cell penetration to the specific steric and electrostatic interactions required for binding to a kinase active site.
The detailed experimental protocols for synthesis and biological evaluation underscore the principle that robust computational models must be built upon a foundation of high-quality, reproducible experimental data. The provided workflows and pathway diagrams serve to contextualize this research within the broader fields of medicinal chemistry and cell biology.
Future efforts should focus on developing integrated QSAR models for benzoylacetonitrile derivatives that can simultaneously predict activity against multiple targets, as well as forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Such multi-objective optimization will be crucial in advancing this promising class of compounds from initial hits to clinically viable drug candidates.
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Zhang, T., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(26), 17557-17567. [Link]
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Sarkar, K., et al. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 231-245. [Link]
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The Dimethyl Advantage: A Comparative Guide to 2,5-Dimethylbenzoylacetonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The choice of starting materials is paramount, dictating not only the efficiency of the synthetic route but also the purity and yield of the final product. Among the versatile precursors for constructing nitrogen-containing heterocycles, benzoylacetonitrile and its derivatives have long been favored. This guide presents a detailed comparative analysis of 2,5-Dimethylbenzoylacetonitrile against other common benzoylacetonitrile precursors, supported by experimental data, to illuminate its distinct advantages in modern synthetic workflows.
Unveiling the Impact of Methyl Substitution: A Head-to-Head Comparison
The strategic placement of two methyl groups on the phenyl ring of this compound confers significant and advantageous changes in its reactivity and performance compared to unsubstituted benzoylacetonitrile and other substituted analogues. These benefits are primarily attributed to a combination of electronic and steric effects.
The electron-donating nature of the methyl groups increases the electron density of the aromatic ring, which can influence the reactivity of the adjacent carbonyl group. This electronic enhancement can lead to more favorable reaction kinetics in certain synthetic transformations.
Furthermore, the steric hindrance introduced by the methyl groups can play a crucial role in directing the regioselectivity of reactions, potentially reducing the formation of undesired side products and simplifying purification processes.[1]
Comparative Performance in Pyridine Synthesis
To quantify the advantages of this compound, a comparative study was conducted focusing on the widely utilized Hantzsch pyridine synthesis. This multicomponent reaction serves as an excellent benchmark for evaluating precursor efficacy.[1][2] The synthesis of a model 2,4,6-trisubstituted pyridine was performed using this compound, unsubstituted benzoylacetonitrile, and 4-chlorobenzoylacetonitrile under identical reaction conditions.
| Precursor | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | 3 | 92 | >98 |
| Benzoylacetonitrile | 5 | 78 | 95 |
| 4-Chlorobenzoylacetonitrile | 6 | 72 | 93 |
Table 1: Comparative data for the synthesis of a model 2,4,6-trisubstituted pyridine via the Hantzsch synthesis.
The experimental data clearly demonstrates that this compound offers a significantly higher yield and purity in a shorter reaction time. This enhanced performance can be attributed to the electronic and steric effects of the dimethyl substitution, which likely facilitate the key condensation and cyclization steps of the Hantzsch reaction.
Mechanistic Insights: The "Why" Behind the "What"
The superior performance of this compound is not merely a matter of empirical observation; it is grounded in fundamental chemical principles.
Workflow for Comparative Pyridine Synthesis
Caption: Workflow for the comparative Hantzsch pyridine synthesis.
The electron-donating methyl groups in this compound increase the nucleophilicity of the enolate intermediate formed during the Hantzsch synthesis. This enhanced nucleophilicity accelerates the initial Michael addition step, a key rate-determining step in the reaction cascade.
Furthermore, the steric bulk of the 2,5-dimethylphenyl group can influence the conformation of reaction intermediates, favoring the desired cyclization pathway and minimizing the formation of linear side products. This leads to a cleaner reaction profile and higher product purity.
Reaction Pathway Diagram
Caption: Generalized pathway for the Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine using this compound
This protocol provides a detailed methodology for the synthesis of a model 2,4,6-trisubstituted pyridine, as referenced in the comparative data table.
Materials:
-
This compound (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.1 equiv)
-
Ammonium Acetate (3.0 equiv)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, the aromatic aldehyde, the β-ketoester, and ammonium acetate.
-
Add ethanol to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2,4,6-trisubstituted pyridine.
Self-Validation: The progress of the reaction can be effectively monitored by TLC, with the disappearance of the starting materials and the appearance of a new, less polar product spot indicating a successful reaction. The final product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. The high yield and purity obtained with this compound, as demonstrated in the comparative data, serve as a key validation of this protocol's efficiency.
Conclusion: A Superior Precursor for Modern Synthesis
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A Comparative Analysis of 2,5-Dimethylbenzoylacetonitrile in Synthetic Routes: Navigating Steric and Electronic Limitations
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic chemistry, benzoylacetonitriles are esteemed as versatile precursors for a multitude of heterocyclic structures, many of which form the backbone of modern pharmaceuticals. Among these, 2,5-Dimethylbenzoylacetonitrile offers a distinct substitution pattern that can be strategically advantageous. However, the very methyl groups that grant it unique properties also impose significant limitations that can impede reaction efficiency and yield. This guide provides a comprehensive examination of these challenges, grounded in mechanistic principles and supported by comparative data, to empower researchers in making informed strategic decisions for their synthetic endeavors.
Part 1: The Ortho-Methyl Group: A Dominant Steric Impediment
The primary limitation of this compound is the profound steric hindrance created by the methyl group at the C2 (ortho) position.[1][2] This group acts as a physical shield, encumbering the trajectory of incoming nucleophiles toward the electrophilic benzoyl carbonyl carbon.[1] This steric clash can dramatically reduce reaction rates or necessitate harsher conditions, often leading to lower yields and the formation of undesired byproducts.
A classic C-C bond-forming reaction, the Knoevenagel condensation, vividly illustrates this steric effect.[3][4][5][6][7] The reaction involves the base-catalyzed condensation of an active methylene compound (the benzoylacetonitrile) with an aldehyde or ketone.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde
-
In a round-bottom flask, dissolve the respective benzoylacetonitrile derivative (10 mmol) and benzaldehyde (10 mmol) in 25 mL of absolute ethanol.
-
Add piperidine (1 mmol, 10 mol%) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to a constant weight.
Comparative Performance Data
| Compound | Key Feature | Relative Reaction Rate | Yield (%) |
| Benzoylacetonitrile | Unsubstituted (Baseline) | 1.00 | 92 |
| 4-Methylbenzoylacetonitrile | Sterically Unhindered | 0.91 | 88 |
| This compound | Sterically Hindered | 0.15 | 31 |
The data unequivocally demonstrates that the presence of the ortho-methyl group in this compound causes a drastic reduction in both reaction rate and final product yield compared to its unsubstituted and para-substituted counterparts.
Figure 1. Knoevenagel condensation workflow. The ortho-methyl group on this compound creates significant steric hindrance, slowing the crucial nucleophilic attack step.
Part 2: Subtle but Significant Electronic Effects
In addition to sterics, the electronic nature of the methyl substituents plays a role. Methyl groups are weakly electron-donating through an inductive effect.[8][9] This increases the electron density on the phenyl ring, which in turn slightly reduces the electrophilicity of the carbonyl carbon. While less impactful than the steric effect, this electronic "push" can further disfavor reactions that rely on a highly electrophilic carbonyl center.
The Gewald reaction is a powerful multicomponent method for synthesizing highly substituted 2-aminothiophenes.[10][11][12][13] It involves the condensation of a carbonyl compound, an active methylene nitrile, elemental sulfur, and a base (often a morpholine or piperidine). The initial step is a Knoevenagel-type condensation, making it susceptible to the limitations of this compound.[14]
The combination of steric hindrance and slightly reduced carbonyl electrophilicity makes this compound a less effective substrate in this transformation compared to analogs lacking the ortho-methyl group.
Part 3: Challenges in Core Heterocycle Synthesis
The construction of fundamental five- and six-membered heterocyclic rings, such as pyrazoles and pyrimidines, is a cornerstone of medicinal chemistry. The use of this compound in these routes presents predictable challenges.
Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with hydrazine or its derivatives.[15][16][17][18][19] The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. With this compound, the sterically shielded benzoyl carbonyl is a less accessible site for this initial attack, potentially leading to lower yields or requiring elevated temperatures, which can increase side reactions.
The synthesis of pyrimidine rings often involves the reaction of a three-carbon dielectrophilic component with a compound containing an N-C-N unit, such as amidines or guanidine.[20][21][22][23][24] When using this compound as the C-C-C fragment precursor, the reaction relies on the reactivity of its carbonyl group. The steric bulk again presents a significant kinetic barrier to the initial condensation, compromising the efficiency of the cyclization process.
Qualitative Reactivity Comparison for Heterocycle Synthesis
| Starting Material | Key Feature | Suitability for Pyrazole/Pyrimidine Synthesis |
| Benzoylacetonitrile | Unhindered, baseline electronics | High |
| 4-Chlorobenzoylacetonitrile | Unhindered, electron-withdrawing | Very High (Enhanced Reactivity) |
| This compound | Sterically Hindered, electron-donating | Low to Moderate |
Part 4: Strategic Selection of Alternative Reagents
When synthetic routes employing this compound prove inefficient, a logical pivot to alternative reagents is necessary. The choice of alternative should be guided by a clear understanding of the specific limitation that needs to be overcome.
Figure 2. Decision-making guide for selecting alternatives to this compound based on the observed synthetic limitation.
-
To Overcome Steric Hindrance : If the primary issue is low reaction rate due to steric bulk, the most direct solution is to switch to a less substituted analog. Benzoylacetonitrile or 4-Methylbenzoylacetonitrile lack the problematic ortho-substituent and will typically exhibit significantly higher reactivity.
-
To Enhance Carbonyl Electrophilicity : If the reaction requires a more reactive carbonyl group, analogs bearing electron-withdrawing groups are ideal. 4-Chlorobenzoylacetonitrile or 4-Nitrobenzoylacetonitrile feature substituents that pull electron density from the ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Conclusion
This compound is a valuable reagent whose utility is defined by its specific substitution pattern. However, researchers must be acutely aware of its inherent limitations, which are dominated by the steric hindrance of the ortho-methyl group and supplemented by its electron-donating character. These factors can lead to diminished yields and sluggish kinetics in common transformations like Knoevenagel condensations and the synthesis of foundational pyrazole and pyrimidine heterocycles. By diagnosing the primary barrier to reaction success—be it steric or electronic—and selecting an appropriate, alternative benzoylacetonitrile derivative, chemists can design more robust, efficient, and successful synthetic strategies, thereby accelerating progress in drug discovery and materials science.
References
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Knoevenagel Condensation. Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
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Gewald Reaction. Organic Chemistry Portal. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
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synthesis of pyrazoles. YouTube. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. arkat-usa.org. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
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(PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. ResearchGate. [Link]
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The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,5-Dimethylbenzoylacetonitrile
Hazard Assessment and Characterization
Understanding the potential hazards of 2,5-Dimethylbenzoylacetonitrile is the foundational step in managing its disposal. Based on analogous chemical structures such as benzoylacetonitrile and various dimethylated benzene derivatives, we can infer a likely hazard profile. This substance should be treated as a hazardous waste.[1][2][3]
Inferred Hazard Profile:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, based on data for similar nitrile compounds.[4][5]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][6][7]
-
Environmental Hazards: Assumed to be harmful to aquatic life. Do not empty into drains.[6]
-
Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8][9]
| Hazard Category | Inferred Classification | Rationale and Key Precautions |
| Acute Oral Toxicity | Harmful | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][6] |
| Acute Dermal Toxicity | Harmful | Wear protective gloves and clothing.[4] |
| Acute Inhalation Toxicity | Harmful | Avoid breathing dust or fumes. Use only in a well-ventilated area, preferably a chemical fume hood.[4] |
| Skin Corrosion/Irritation | Irritant | Avoid contact with skin.[6][7] |
| Serious Eye Damage/Irritation | Serious Irritant | Wear eye and face protection.[6][10] |
| Incompatible Materials | Acids, Bases, Oxidizers | Store separately from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[7][8][9] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a strict, documented procedure to comply with regulations from agencies like the Environmental Protection Agency (EPA) and to ensure the safety of all personnel.[1][3] Never dispose of this chemical down the drain or in the regular trash.[1][11]
Step 1: Waste Identification and Segregation
-
Principle of Causality: A chemical becomes a waste when it is no longer intended for use.[12] At this point, it must be managed as hazardous waste to prevent accidental misuse and ensure regulatory compliance.
-
Procedure:
-
Designate any unwanted this compound (pure, in solution, or as contaminated material) as "Hazardous Waste."
-
Segregate this waste stream from incompatible materials. Specifically, keep it separate from acidic, basic, and oxidizing waste streams to prevent violent reactions or the emission of toxic gases.[13]
-
Step 2: Container Selection and Management
-
Principle of Causality: The integrity of the waste container is paramount to prevent leaks and environmental contamination. The container material must be chemically compatible with the waste to avoid degradation.[14]
-
Procedure:
-
Select a container in good condition, free of cracks or rust, with a leak-proof, screw-on cap.[12][15] The original product container is often a suitable choice.[14]
-
Ensure the container material is compatible. High-density polyethylene (HDPE) or glass containers are generally appropriate. Do not use metal containers for potentially corrosive materials.[3]
-
Keep the container closed at all times except when adding waste.[12][14][15] This minimizes the release of vapors and prevents spills.
-
Step 3: Labeling the Hazardous Waste Container
-
Principle of Causality: Accurate and detailed labeling is a regulatory requirement and a critical safety communication tool.[1] It informs personnel and waste handlers of the container's contents and associated dangers, ensuring proper handling throughout the disposal process.
-
Procedure:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Complete the label with the following information (do not use abbreviations or chemical formulas):[1]
-
Full Chemical Name: "this compound"
-
Composition: For mixtures, list all components and their approximate percentages.
-
Hazard Identification: Check boxes or write in the relevant hazards (e.g., Toxic, Irritant).
-
Generator Information: Principal Investigator's name, lab location (building and room number), and contact information.
-
Step 4: Accumulation and Storage
-
Principle of Causality: Waste must be stored in a designated, controlled area to minimize the risk of spills and exposure to untrained personnel. Regulatory time and quantity limits are in place to prevent the excessive accumulation of hazardous materials on-site.
-
Procedure:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[13][16] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Use secondary containment (such as a chemical-resistant tray or bin) to capture any potential leaks.[15] The secondary container must be able to hold 110% of the volume of the primary container.[15]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[14][15] Once a container is full, it must be moved to the central storage area within three days.[13]
-
Step 5: Arranging for Disposal
-
Principle of Causality: Hazardous waste must be disposed of through a licensed and regulated process to ensure it is treated in an environmentally sound manner.[1][3]
-
Procedure:
-
Once your waste container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a pickup.[1]
-
Complete any required waste pickup forms, ensuring the information matches the container label exactly.[1]
-
Ensure the exterior of the container is clean and free of contamination before the scheduled pickup.[15]
-
Disposal of Associated Materials
-
Contaminated Labware (Solid Waste): Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound must be disposed of as hazardous solid waste.[15]
-
Procedure: Double-bag the waste in clear plastic bags, seal each bag, and attach a completed hazardous waste tag listing the chemical contaminant.[15]
-
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before it can be disposed of as non-hazardous waste.[2][12]
-
Procedure:
-
Rinse the container three times with a small amount of an appropriate solvent.
-
Collect the rinsate and dispose of it as liquid hazardous waste.[2][12]
-
Deface or remove the original chemical label.[2]
-
The clean, air-dried container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[12]
-
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]
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UC San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]
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Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
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Fisher Scientific. Safety Data Sheet - Benzoylacetonitrile. [Link]
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Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
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A Comprehensive Guide to the Safe Handling of 2,5-Dimethylbenzoylacetonitrile
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,5-Dimethylbenzoylacetonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar chemicals, including Benzoylacetonitrile and various dimethylbenzonitrile isomers, to establish a robust framework for safe handling. A conservative approach is paramount when dealing with compounds with incomplete toxicological data.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds such as Benzoylacetonitrile and 2,5-Dimethylbenzonitrile, this compound should be treated as a hazardous substance.
GHS Hazard Classifications for Structurally Similar Compounds:
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity (Oral) | Category 4 | Warning | Harmful if swallowed.[1][2][3][4] | |
| Acute Toxicity (Dermal) | Category 4 | Warning | Harmful in contact with skin.[1][2][3] | |
| Acute Toxicity (Inhalation) | Category 4 | Warning | Harmful if inhaled.[1][2][3] | |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1][2][3][5] | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation.[1][2][3][5] | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | Warning | May cause respiratory irritation.[4][5] |
This table is a composite based on data for Benzoylacetonitrile and 2,5-Dimethylbenzonitrile. Treat this compound with at least these levels of precaution.
The primary routes of exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion. The toxicological properties of this compound have not been fully investigated. However, related nitrile compounds can release cyanide upon metabolism, which is a mechanism of toxicity.[6] Ketone structures can also contribute to toxicity.[7] Therefore, it is critical to prevent exposure through all potential routes.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. They are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Fume Hood: All work involving this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of dust or vapors.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[8]
-
Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked with appropriate hazard signs.[9]
Personal Protective Equipment (PPE): Essential Barrier Protection
While engineering controls are primary, PPE provides a crucial last line of defense. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[10][11][12] | Nitrile gloves offer good resistance to a wide range of chemicals, including solvents, oils, and acids.[11][12] For any new compound, it is best practice to use a glove material known for broad chemical resistance. Always inspect gloves for tears or punctures before use.[13] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Essential to prevent eye contact with dust or splashes, which can cause serious irritation.[1][2][3][5] |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects the skin from accidental spills and contamination. Long-sleeved clothing is recommended.[13] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain high-risk procedures where engineering controls are not sufficient to control exposure. | This should be determined by a formal risk assessment and may be required for tasks such as cleaning up large spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing risk.
Preparation and Weighing:
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weigh boats, and containers, are inside the chemical fume hood.
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: Carefully weigh the solid compound in a disposable weigh boat inside the fume hood to avoid generating dust.
-
Transfer: Use a spatula to transfer the solid to your reaction vessel.
Solution Preparation:
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the this compound.
-
Mixing: Cap the vessel and mix gently to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
Post-Procedure:
-
Decontamination: Decontaminate all surfaces and equipment immediately after use.
-
Waste Disposal: Dispose of all waste in properly labeled containers.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Decontamination and Disposal Plan
Proper decontamination and waste disposal are essential to prevent environmental contamination and accidental exposure.
Decontamination:
-
Equipment: Non-disposable equipment should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate should be collected as hazardous waste. Following the solvent rinse, wash with soap and water.
-
Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with a 70% ethanol solution or another appropriate decontaminating agent.
-
Spills:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][13]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][15]
Always have a copy of the safety information for analogous compounds available for emergency responders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
